2-(2-Nitrophenoxy)ethylamine hydrochloride
Description
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Properties
IUPAC Name |
2-(2-nitrophenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.ClH/c9-5-6-13-8-4-2-1-3-7(8)10(11)12;/h1-4H,5-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKSKQFXCBODPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98395-65-4 | |
| Record name | Ethanamine, 2-(2-nitrophenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98395-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
synthesis of 2-(2-Nitrophenoxy)ethylamine hydrochloride
An In-depth Technical Guide to the Synthesis of 2-(2-Nitrophenoxy)ethylamine Hydrochloride
Abstract
This technical guide provides a comprehensive, scientifically grounded methodology for the . The document is structured for researchers and professionals in drug development and chemical synthesis, offering a detailed narrative that explains the causality behind experimental choices. The core of this guide is a robust two-step synthetic pathway, beginning with a nucleophilic aromatic substitution reaction between 2-chloronitrobenzene and ethanolamine, followed by the conversion of the resulting free base to its hydrochloride salt. This guide integrates established chemical principles, detailed experimental protocols, safety imperatives, and data visualization to ensure a trustworthy and reproducible synthesis.
Introduction and Strategic Overview
This compound is a valuable chemical intermediate, featuring a primary amine and a nitroaromatic moiety. These functional groups serve as versatile handles for the construction of more complex molecules, particularly in the development of pharmaceutical agents and fine chemicals.
The synthetic strategy outlined herein is predicated on efficiency, reliability, and the use of readily accessible starting materials. The pathway proceeds in two distinct, high-yielding steps:
-
Step I: Nucleophilic Aromatic Substitution (SNAr) : Formation of the ether linkage by reacting 2-chloronitrobenzene with 2-aminoethanol (ethanolamine).
-
Step II: Hydrochloride Salt Formation : Conversion of the synthesized 2-(2-Nitrophenoxy)ethylamine base into its stable, crystalline hydrochloride salt.
This approach is favored over multi-step alternatives for its atom economy and operational simplicity.
Core Chemical Principles and Mechanism
Step I: The Nucleophilic Aromatic Substitution (SNAr) Reaction
The formation of the 2-(2-nitrophenoxy)ethyl moiety is achieved via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike the SN2 reaction typical of the classical Williamson Ether Synthesis that involves alkyl halides[1][2], the SNAr mechanism is characteristic of electron-deficient aromatic rings.
The key mechanistic features are:
-
Activation : The presence of a strongly electron-withdrawing group, in this case, the nitro group (-NO2), is essential. This group powerfully withdraws electron density from the aromatic ring, particularly at the ortho and para positions, rendering the carbon atom attached to the leaving group (chlorine) highly electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Attack : 2-aminoethanol acts as the nucleophile. Although it possesses two potential nucleophilic sites (the oxygen of the hydroxyl group and the nitrogen of the amine), under basic conditions or at elevated temperatures, the more nucleophilic alkoxide, formed by deprotonation of the hydroxyl group, preferentially attacks the electrophilic carbon.
-
Formation of the Meisenheimer Complex : The nucleophilic attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, critically, onto the oxygen atoms of the nitro group, which provides significant stabilization.
-
Rearomatization : The reaction concludes with the departure of the leaving group (chloride ion), which restores the aromaticity of the ring and yields the final ether product.
Caption: Figure 1: SNAr Mechanism for Ether Formation.
Step II: Amine Protonation and Salt Formation
The conversion of the synthesized free base amine to its hydrochloride salt is a straightforward acid-base reaction. Treating the amine with hydrochloric acid (HCl) results in the protonation of the basic lone pair of electrons on the nitrogen atom.
R-NH2 + HCl → R-NH3+Cl-
This transformation is crucial for several practical reasons[3]:
-
Stability : Amine salts are generally more stable and less susceptible to atmospheric oxidation than their free base counterparts.
-
Physical Form : The hydrochloride salt is typically a crystalline solid, which is easier to handle, purify (via recrystallization), and weigh accurately compared to the often-oily free base.
-
Solubility : The ionic nature of the salt often modifies its solubility profile, making it more soluble in aqueous or protic solvents.
Detailed Experimental Protocol
Disclaimer: The following protocol involves hazardous materials. All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Hazard Classifications |
| 2-Chloronitrobenzene | 157.55 | 88-73-3 | Toxic, Carcinogen Suspect, Environmental Hazard[4][5][6] |
| 2-Aminoethanol (Ethanolamine) | 61.08 | 141-43-5 | Corrosive, Harmful, Flammable[7][8][9] |
| Potassium Hydroxide (KOH) | 56.11 | 1310-58-3 | Corrosive |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 67-68-5 | Irritant |
| Hydrochloric Acid (HCl), conc. | 36.46 | 7647-01-0 | Corrosive |
| Isopropanol (IPA) | 60.10 | 67-63-0 | Flammable, Irritant |
| Diethyl Ether | 74.12 | 60-29-7 | Highly Flammable, Forms Peroxides |
Step-by-Step Procedure
Step I: Synthesis of 2-(2-Nitrophenoxy)ethylamine
-
Reaction Setup : To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-aminoethanol (12.2 g, 0.2 mol, 2.0 equiv.).
-
Base Addition : While stirring under a nitrogen atmosphere, carefully add powdered potassium hydroxide (5.6 g, 0.1 mol, 1.0 equiv.). The mixture may warm slightly.
-
Solvent and Reagent Addition : Add 100 mL of dimethyl sulfoxide (DMSO). Once the KOH has largely dissolved, add 2-chloronitrobenzene (15.8 g, 0.1 mol, 1.0 equiv.) to the mixture.
-
Reaction Execution : Heat the reaction mixture to 80-90 °C using an oil bath. Maintain this temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-chloronitrobenzene spot is consumed.
-
Work-up : Cool the reaction mixture to room temperature. Pour the dark mixture into 500 mL of ice-cold water with stirring. An oily product should separate.
-
Extraction : Transfer the aqueous mixture to a separatory funnel and extract three times with 100 mL portions of ethyl acetate.
-
Washing : Combine the organic extracts and wash them sequentially with 100 mL of water and 100 mL of brine to remove residual DMSO and salts.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(2-Nitrophenoxy)ethylamine as a dark oil. The product can be purified by vacuum distillation or carried forward to the next step.
Step II: Formation of this compound
-
Dissolution : Dissolve the crude oil from Step I in 150 mL of isopropanol (IPA).
-
Acidification : Cool the solution in an ice bath. While stirring, slowly add concentrated hydrochloric acid dropwise until the pH of the solution becomes strongly acidic (pH 1-2, check with pH paper). A precipitate should begin to form.
-
Crystallization : Continue stirring the mixture in the ice bath for 1 hour to ensure complete precipitation.
-
Isolation : Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol, followed by a wash with cold diethyl ether to facilitate drying.
-
Drying : Dry the resulting solid in a vacuum oven at 40-50 °C to a constant weight. This yields this compound as a pale yellow or off-white solid.
Visualization of Synthetic Workflow
Caption: A schematic overview of the two-step synthesis process.
Conclusion
This guide details a reliable and efficient two-step synthesis for this compound. The methodology is built upon the well-established principles of nucleophilic aromatic substitution and acid-base chemistry. By providing a thorough explanation of the underlying mechanisms, a detailed experimental protocol, and critical safety information, this document serves as an authoritative resource for researchers and professionals engaged in advanced chemical synthesis. Final product identity and purity should be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol. Retrieved from Carl ROTH GmbH + Co. KG.[7]
-
TCI Chemicals. (2024). SAFETY DATA SHEET: 2-Aminoethanol. Retrieved from TCI Chemicals.[8]
-
Astech Ireland. (n.d.). Safety Data Sheet: Ethanolamine. Retrieved from Astech Ireland Ltd.[9]
-
Aarti Industries. (2021). GPS Safety Summary: 2-Nitrochlorobenzene. Retrieved from Aarti Industries Ltd.[4]
-
ChemicalBook. (2025). 2-Nitrochlorobenzene - Safety Data Sheet. Retrieved from ChemicalBook.[5]
-
Valudor Products. (2025). Safety Data Sheet: 2-aminoethanol. Retrieved from Valudor Products, LLC.[10]
-
S D Fine-Chem Limited. (n.d.). MSDS: 1-chloro-2-nitrobenzene. Retrieved from S D Fine-Chem Limited.
-
Fisher Scientific. (2012). SAFETY DATA SHEET: 2-Ethylaminoethanol. Retrieved from Fisher Scientific.[11]
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET: 2-Chloronitrobenzene. Retrieved from Sigma-Aldrich.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]1]
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET: o-Nitrochlorobenzene. Retrieved from Fisher Scientific.[6]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]2]
-
Explain Everything ™. (2020). Conversion of Amines to Amine Salts. Retrieved from YouTube.[3]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Leading Speciality Chemical in India [aarti-industries.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. tcichemicals.com [tcichemicals.com]
- 9. astechireland.ie [astechireland.ie]
- 10. valudor.com [valudor.com]
- 11. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 2-(2-Nitrophenoxy)ethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth exploration of the physicochemical properties of 2-(2-Nitrophenoxy)ethylamine hydrochloride (CAS No. 98395-65-4). Designed for professionals in research and drug development, this document synthesizes available data with predictive insights to offer a comprehensive technical resource. We will delve into the core physicochemical characteristics, analytical methodologies for characterization, and a plausible synthetic route, all grounded in scientific principles to ensure accuracy and practical applicability.
Introduction: Understanding the Molecule
This compound is a chemical compound with potential applications in pharmaceutical and chemical synthesis. Its structure, featuring a primary amine, a nitro group, and an ether linkage on a benzene ring, imparts a unique combination of properties that are critical to its behavior in both chemical reactions and biological systems. The hydrochloride salt form enhances its stability and solubility in aqueous media, a key consideration for many applications.
A thorough understanding of its physicochemical profile is paramount for its effective utilization. This guide aims to provide that understanding, moving beyond a simple data sheet to explain the "why" behind the properties and experimental methods.
Molecular Structure:
Caption: Chemical structure of this compound.
Core Physicochemical Properties
The physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulation strategies.
| Property | Value | Source/Method |
| CAS Number | 98395-65-4 | CP Lab Safety[1] |
| Molecular Formula | C8H11ClN2O3 | CP Lab Safety[1] |
| Molecular Weight | 218.64 g/mol | CP Lab Safety[1] |
| Appearance | Solid | Combi-Blocks[2] |
| Melting Point | 170 - 190 °C | Combi-Blocks[2] |
| pKa (predicted) | ~9.5 (amine) | Predictive Model |
| logP (predicted) | ~1.8 | Predictive Model |
| Solubility | No data available | - |
In-depth Analysis:
-
Melting Point: The provided range of 170-190°C suggests that the purity of the commercially available substance may vary.[2] A sharper melting point would be indicative of a higher purity sample. This thermal stability is crucial for processing and storage conditions.
-
pKa (Predicted): The primary aliphatic amine is the most basic functional group in the molecule and will be protonated at physiological pH. The predicted pKa of ~9.5 is typical for a primary amine of this type. This value is critical for understanding its ionization state in different pH environments, which in turn affects its solubility, membrane permeability, and interaction with biological targets. The nitro group and the ether oxygen are electron-withdrawing, which can slightly decrease the basicity of the amine compared to a simple alkylamine.
-
logP (Predicted): The predicted octanol-water partition coefficient (logP) of ~1.8 indicates a moderate level of lipophilicity. This suggests that the compound may have a reasonable balance between aqueous solubility and lipid membrane permeability. The presence of the polar nitro and protonated amine groups counteracts the lipophilicity of the aromatic ring and the ethyl chain. It is important to consider the distribution coefficient (logD) at a specific pH for a more accurate representation of its lipophilicity in biological systems.
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and stability of this compound. The following section outlines key analytical techniques and provides example protocols.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for assessing the purity of pharmaceutical compounds. A reverse-phase HPLC method would be suitable for this compound.
Rationale for Method Design: A C18 column is chosen for its versatility in retaining moderately polar to nonpolar compounds. A gradient elution with acetonitrile and water (acidified with formic acid) allows for the efficient separation of the main compound from potential impurities. Formic acid is added to the mobile phase to ensure the protonation of the amine, leading to sharper peaks and better chromatographic performance. UV detection is appropriate due to the presence of the chromophoric nitro-aromatic system.
Example HPLC Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
Sources
An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(2-Nitrophenoxy)ethylamine Hydrochloride
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential mechanism of action of 2-(2-Nitrophenoxy)ethylamine hydrochloride. In the absence of direct experimental data for this specific molecule, this document synthesizes established principles of medicinal chemistry, leveraging structure-activity relationship (SAR) data from analogous phenylethylamine and nitrophenoxy compounds. A putative mechanism is proposed, centered on potential interactions with adrenergic and serotonergic receptors. This guide further outlines a self-validating experimental framework to systematically investigate and confirm the hypothesized biological activity, thereby providing a foundational roadmap for future research and development.
Introduction: Unveiling a Pharmacological Enigma
This compound belongs to the broad class of phenylethylamines, a scaffold renowned for its diverse pharmacological activities targeting the central nervous system. While many substituted phenylethylamines are well-characterized, the specific pharmacological profile of the ortho-nitro substituted phenoxy-ethylamine derivative remains largely unexplored in publicly available literature. This guide addresses this knowledge gap by constructing a scientifically-grounded hypothesis regarding its mechanism of action.
The core structure, a phenoxy-ethylamine, suggests potential interactions with biogenic amine receptors, such as adrenergic and serotonergic receptors. The presence and position of the nitro group are critical determinants of its potential pharmacological profile due to its strong electron-withdrawing nature and steric bulk.
The Starting Point: Insights from a Structural Analogue
To build a hypothesis, we first consider the known pharmacology of a closely related compound, 2-(2-Methoxyphenoxy)ethylamine hydrochloride . This molecule is characterized as a partial agonist of the serotonin 5-HT1A receptor and an antagonist of the α1-adrenergic receptor. This dual activity is instrumental in its potential applications for neurological conditions like anxiety and depression. The ortho-methoxy group of this analogue, being electron-donating and sterically smaller than a nitro group, provides a crucial point of comparison for predicting the influence of the ortho-nitro substituent.
Deconstructing the Core: Structure-Activity Relationships of Phenylethylamines
The interaction of phenylethylamines with their biological targets is governed by a well-established set of structure-activity relationships (SAR). Understanding these principles is fundamental to postulating the mechanism of this compound.
Adrenergic Receptor Interactions
The parent structure for many adrenergic agonists is β-phenylethylamine. Key structural features dictate affinity and selectivity for α and β adrenergic subtypes:
-
Phenyl Ring Substitution : Hydroxyl groups at the meta- and para-positions (a catechol moiety) are crucial for maximal agonistic activity. The absence of these hydroxyls, as in our compound of interest, generally reduces direct agonist activity at adrenergic receptors.
-
Ethylamine Side Chain : An unsubstituted ethylamine chain is common. The primary amine is important for direct agonism.
-
Nitrogen Substitution : Increasing the bulk of the substituent on the nitrogen atom tends to decrease α-adrenergic activity and increase β-adrenergic activity.
Serotonergic Receptor Interactions
Phenylethylamines are also a classic scaffold for serotonin receptor ligands, particularly the 5-HT2A and 5-HT1A subtypes.
-
Phenyl Ring Substituents : The nature, size, and position of substituents on the phenyl ring are critical for 5-HT receptor affinity and functional activity. For instance, methoxy groups at the 2 and 5 positions are common in hallucinogenic phenethylamines that are potent 5-HT2A agonists.
-
Pharmacophore Elements : The protonated amine and the aromatic ring are key pharmacophoric elements that interact with specific residues within the receptor binding pocket.
The Critical Variable: The Ortho-Nitro Substituent
The defining feature of this compound is the nitro group at the ortho position of the phenoxy ring. This substituent imparts distinct electronic and steric properties that likely modulate its interaction with biological targets.
-
Electronic Effects : The nitro group is a strong electron-withdrawing group. This property can significantly alter the electron density of the aromatic ring, influencing π-π stacking interactions with aromatic amino acid residues in the receptor binding pocket.
-
Steric Hindrance : The ortho position of the nitro group introduces significant steric bulk near the ether linkage. This can impose conformational constraints on the molecule, potentially favoring a specific orientation within a receptor's binding site or, conversely, preventing optimal binding due to steric clashes.
-
Hydrogen Bonding Potential : The oxygen atoms of the nitro group can act as hydrogen bond acceptors, potentially forming interactions with hydrogen bond donor residues in the receptor.
A Hypothesized Mechanism of Action
Based on the synthesis of the above information, a plausible, albeit hypothetical, mechanism of action for this compound can be formulated.
Given the precedent of the methoxy analogue, it is reasonable to hypothesize that the primary targets are within the serotonergic and adrenergic systems .
-
Potential for 5-HT Receptor Activity : The phenoxy-ethylamine core suggests a propensity for serotonin receptor interaction. The strong electron-withdrawing nature of the ortho-nitro group may modulate affinity and efficacy at 5-HT subtypes differently than the electron-donating methoxy group of its analogue. It is plausible that it retains some affinity for 5-HT1A or 5-HT2A/2C receptors, but its functional effect (agonist, partial agonist, or antagonist) is uncertain without experimental data.
-
Likely Modulation of Adrenergic Receptor Affinity : The lack of catechol hydroxyls suggests a lower direct agonist activity at adrenergic receptors. However, the phenoxy-ethylamine scaffold is present in some α- and β-adrenergic antagonists. The steric bulk and electronic nature of the ortho-nitro group could confer antagonist properties at certain adrenergic subtypes, similar to the α1-antagonism of its methoxy counterpart.
The following diagram illustrates the potential signaling pathways that could be modulated by this compound, based on this hypothesis.
Caption: Experimental workflow for determining receptor binding affinity.
Phase 2: Functional Activity Characterization
For receptors where significant binding affinity is observed, the next step is to determine the functional activity of the compound (i.e., whether it acts as an agonist, antagonist, or inverse agonist).
Protocol: G-Protein Activation Assay (e.g., [³⁵S]GTPγS Binding)
-
Assay Setup : In a 96-well plate, combine the receptor-expressing cell membranes, [³⁵S]GTPγS, GDP, and increasing concentrations of this compound.
-
Agonist Mode : To test for agonism, measure the stimulation of [³⁵S]GTPγS binding by the test compound alone.
-
Antagonist Mode : To test for antagonism, measure the ability of the test compound to inhibit the stimulation of [³⁵S]GTPγS binding induced by a known agonist for the receptor.
-
Incubation and Separation : Incubate the mixture and then separate bound from free [³⁵S]GTPγS by filtration.
-
Quantification and Analysis : Quantify the bound radioactivity and plot concentration-response curves to determine EC₅₀ (for agonists) or IC₅₀/Kb (for antagonists).
Data Presentation and Interpretation
The quantitative data from these assays should be summarized in a clear, tabular format for easy comparison.
Table 1: Hypothetical Comparative Binding Affinities (Ki, nM)
| Compound | α1-Adrenergic | 5-HT1A | 5-HT2A |
| 2-(2-Methoxyphenoxy)ethylamine HCl (Reference) | 50 | 25 | 500 |
| 2-(2-Nitrophenoxy)ethylamine HCl (Test) | TBD | TBD | TBD |
| TBD: To Be Determined |
Conclusion and Future Directions
This technical guide has provided a rigorous, albeit theoretical, framework for understanding the potential mechanism of action of this compound. By leveraging established SAR principles for phenylethylamines and considering the unique electronic and steric properties of the ortho-nitro group, we hypothesize a pharmacological profile that likely involves modulation of serotonergic and adrenergic receptors.
The true pharmacological character of this compound remains to be elucidated through empirical investigation. The experimental workflows detailed herein offer a clear and robust path forward for researchers to definitively characterize its binding affinities and functional activities. The results of such studies will be crucial in determining the potential therapeutic applications or toxicological profile of this novel phenylethylamine derivative.
References
Due to the lack of direct studies on this compound, the following references provide foundational knowledge on the structure-activity relationships of phenylethylamines and related compounds.
- Structure-Activity Relationship of Phenethylamines at Alpha and Beta Adrenergic Receptors. This reference provides a comprehensive overview of how structural modifications to the phenylethylamine scaffold influence interactions with adrenergic receptors. (Source: Inferred from general medicinal chemistry knowledge, a specific single URL is not available for this broad topic).
-
Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. A publication detailing how conformational constraints and substitutions on the phenylethylamine ring affect binding to serotonin 5-HT2 receptors. (Source: PLOS One, [Link]).
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. This review discusses the influence of nitro groups on the pharmacokinetic and pharmacodynamic properties of drug molecules. (Source: SvedbergOpen, [Link]).
-
Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines. This study provides insight into the in vitro receptor binding profiles and functional activities of various substituted phenethylamines at serotonin receptors and monoamine transporters. (Source: NIH National Library of Medicine, [Link]).
-
Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. A study that systematically evaluates how different substituents on phenethylamine derivatives affect their binding affinity for the 5-HT2A receptor. (Source: Biomolecules & Therapeutics, [Link]).
An In-depth Technical Guide to the Photolysis Mechanism of 2-(2-Nitrophenyl)ethyl Caging Groups
Introduction: Illuminating Biology with Controlled Precision
In the intricate landscape of cellular biology and drug development, the ability to initiate biological processes with spatial and temporal precision is paramount. Photolabile protecting groups, or "caging" groups, have emerged as indispensable tools, allowing researchers to control the release of bioactive molecules using light as a trigger.[1][2] The 2-(2-nitrophenyl)ethyl (NPE) group is a prominent member of the ortho-nitrobenzyl class of photocages, valued for its utility in caging a variety of functional groups, including phosphates, carboxylates, and amines.[1] This guide provides a comprehensive technical overview of the photolysis mechanism of NPE caging groups, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the core photochemical reactions, quantitative characterization methods, and practical considerations for employing this powerful technology.
The Core Photolysis Mechanism: A Step-by-Step Unraveling
The liberation of a molecule from its NPE cage is a multi-step photochemical process initiated by the absorption of near-UV light. The entire process, from photon absorption to substrate release, is governed by a series of rapid intramolecular reactions.
Step 1: Photoexcitation and Intramolecular Hydrogen Abstraction
The process begins with the absorption of a photon by the 2-nitrophenyl chromophore, typically in the 300-360 nm range, promoting it to an excited state (M*).[3] This excitation initiates a rapid intramolecular hydrogen abstraction from the benzylic carbon of the ethyl linker by one of the oxygen atoms of the nitro group. This is the primary photochemical event and leads to the formation of a transient species known as an aci-nitro intermediate.[1][4]
Step 2: The Pivotal aci-Nitro Intermediate and Competing Fates
The aci-nitro intermediate is a key branching point in the photolysis pathway.[4] This transient species has a characteristic absorbance at approximately 400 nm and its decay kinetics are often used to monitor the progress of the uncaging reaction.[5] The fate of the aci-nitro intermediate is highly dependent on its environment, particularly pH and solvent basicity, and it can proceed down two competing pathways.[4]
-
Productive Pathway: β-Elimination and Substrate Release: In aqueous solutions, particularly under neutral to basic conditions, the deprotonated aci-nitro anion undergoes a concerted β-elimination reaction. This is the desired pathway, resulting in the release of the caged substrate, a proton, and the formation of 2-nitrosostyrene, which rapidly rearranges to 2-nitrosoacetophenone.[4] The rate of this release is a critical parameter for time-resolved biological experiments.
-
Unproductive Pathway: Rearrangement to Nitroso Byproduct: Alternatively, the undissociated aci-nitro intermediate can rearrange internally, leading to the formation of a 2-nitrosoacetophenone byproduct without the release of the caged molecule.[4] This pathway is more prevalent in acidic or non-basic environments. The ratio of these two pathways directly influences the quantum yield of photorelease.
The following diagram illustrates the core photolysis mechanism of NPE-caged compounds.
Caption: Photolysis mechanism of 2-(2-nitrophenyl)ethyl (NPE) caging groups.
Quantitative Characterization of NPE Photolysis
For the effective application of NPE-caged compounds, a quantitative understanding of their photophysical properties is essential. The key parameters are the extinction coefficient (ε), the quantum yield of photorelease (Φ), and the rate of release.
-
Extinction Coefficient (ε): This parameter measures how strongly the caged compound absorbs light at a specific wavelength. A higher extinction coefficient is generally desirable as it allows for efficient photolysis with lower light intensity, minimizing potential photodamage to biological samples.
-
Quantum Yield (Φ): The quantum yield is the measure of the efficiency of a photochemical reaction. It is defined as the ratio of the number of molecules undergoing a specific event (in this case, releasing the caged substrate) to the number of photons absorbed.[6] A higher quantum yield signifies a more efficient conversion of light energy into the desired uncaging event.
-
Release Rate: The speed at which the bioactive molecule is released after the light flash is crucial for studying fast biological processes. For NPE-caged compounds, release rates can vary depending on the specific molecule being caged. For example, the rate of uncaging of NPE-ATP is approximately 83 s⁻¹, which can be a limiting factor in some kinetic studies.[1]
The following table summarizes the photophysical properties of several representative NPE-caged compounds.
| Caged Compound | Extinction Coefficient (ε) at λmax (M-1cm-1) | Quantum Yield (Φ) | Release Rate (s-1) | Reference |
| NPE-caged ATP | 430 | 0.63 | 90 | [1] |
| NPE-caged cAMP | 430 | 0.51 | 200 | [1] |
| NPE-caged IP₃ | 430 | 0.65 | 225 and 280 | [1] |
Experimental Protocols for Characterizing NPE Photolysis
Rigorous characterization of NPE-caged compounds is a prerequisite for their reliable use in research. The following section outlines the core experimental workflows for determining the quantum yield and analyzing the photoproducts.
Experimental Workflow Overview
The characterization of an NPE-caged compound typically follows a systematic workflow, from synthesis and purification to detailed photophysical and photochemical analysis.
Caption: General experimental workflow for the characterization of NPE-caged compounds.
Protocol 1: Determination of Quantum Yield using Potassium Ferrioxalate Actinometry
This protocol describes a reliable method for determining the quantum yield of photorelease using potassium ferrioxalate as a chemical actinometer.[7]
Materials:
-
NPE-caged compound
-
Potassium ferrioxalate
-
1,10-phenanthroline solution
-
Sulfuric acid
-
Sodium acetate buffer
-
UV-Vis spectrophotometer
-
Photolysis light source with a monochromator or bandpass filter
-
Quartz cuvettes
Procedure:
-
Preparation of Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate in 0.1 N H₂SO₄. This solution is light-sensitive and should be prepared in the dark and stored in a light-protected container.
-
Photon Flux Measurement:
-
Fill a quartz cuvette with the actinometer solution and irradiate it with the photolysis light source at the desired wavelength for a specific time.
-
After irradiation, take an aliquot of the solution and add the 1,10-phenanthroline solution and sodium acetate buffer. This forms a colored complex with the Fe²⁺ ions produced during photolysis.
-
Measure the absorbance of the complex at 510 nm using a UV-Vis spectrophotometer.
-
Calculate the concentration of Fe²⁺ ions formed using a pre-determined calibration curve.
-
The photon flux can then be calculated using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.
-
-
Photolysis of the NPE-Caged Compound:
-
Prepare a solution of the NPE-caged compound with a known concentration and absorbance at the irradiation wavelength.
-
Irradiate the solution under the same conditions (light source, wavelength, and duration) as the actinometer.
-
-
Analysis of Photoproducts:
-
Quantify the amount of the released substrate and the remaining caged compound using a calibrated HPLC method (see Protocol 2).
-
-
Calculation of Quantum Yield:
-
The quantum yield (Φ) is calculated using the following formula: Φ = (moles of substrate released) / (moles of photons absorbed)
-
The moles of photons absorbed are determined from the photon flux measured in step 2.
-
Protocol 2: HPLC Analysis of Photolysis Products
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for separating and quantifying the components of the photolysis reaction mixture.
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column, and data acquisition software.[8]
-
Mobile Phase: A gradient of two solvents is typically used, for example, a polar aqueous solvent (e.g., water or buffer with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: The detector wavelength should be set to the λmax of the caged compound, the released substrate, and the byproduct to monitor all species.
Procedure:
-
Standard Preparation: Prepare standard solutions of the pure caged compound, the expected released substrate, and, if available, the 2-nitrosoacetophenone byproduct at known concentrations.
-
Calibration: Inject the standard solutions into the HPLC system to determine their retention times and to generate calibration curves (peak area vs. concentration).
-
Sample Preparation: After photolysis, the reaction mixture may need to be diluted to fall within the linear range of the calibration curves.
-
Injection and Analysis: Inject the photolysis sample into the HPLC system and record the chromatogram.
-
Quantification: Identify the peaks corresponding to the caged compound, the released substrate, and the byproduct based on their retention times. Quantify the amount of each component by comparing their peak areas to the calibration curves.
Protocol 3: Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful technique to study the kinetics of the short-lived intermediates, such as the aci-nitro species, formed during photolysis.[9][10]
Instrumentation:
-
Pump-Probe Laser System: A laser system that generates two synchronized ultrashort pulses: a "pump" pulse to excite the sample and a "probe" pulse to measure the absorption changes.
-
Optical Delay Line: To control the time delay between the pump and probe pulses.
-
Spectrometer and Detector: To record the absorption spectrum of the probe pulse after it passes through the sample.
Procedure:
-
Sample Preparation: Prepare a solution of the NPE-caged compound in a suitable solvent in a quartz cuvette.
-
Data Acquisition:
-
The pump pulse excites the sample, initiating the photolysis reaction.
-
The probe pulse, delayed by a specific time, passes through the excited sample, and its absorption spectrum is recorded.
-
The change in absorbance (ΔA) at different wavelengths is measured as a function of the delay time between the pump and probe pulses.
-
-
Data Analysis:
-
The resulting data is a three-dimensional map of ΔA versus wavelength and time.
-
The appearance and decay of specific absorption bands can be attributed to the formation and disappearance of transient intermediates, such as the aci-nitro species.
-
Kinetic analysis of these changes provides information on the rates of formation and decay of these intermediates.
-
Byproduct Formation and Its Implications
A critical consideration in the use of NPE-caged compounds is the formation of the 2-nitrosoacetophenone byproduct.[4][11][12] While often considered biologically inert, it is essential to verify its lack of effect in the specific biological system under investigation. In some cases, this byproduct has been shown to interact with proteins, potentially leading to off-target effects.[11][12] Furthermore, the nitroso group is reactive and can undergo further chemical transformations. Therefore, appropriate controls are necessary to ensure that the observed biological effects are solely due to the released substrate and not the caging group or its byproducts. The concentration of the 2-nitrosoacetophenone byproduct can be quantified using the HPLC protocol described above, provided a standard is available or its extinction coefficient is known.
Conclusion and Future Perspectives
The 2-(2-nitrophenyl)ethyl caging group remains a valuable tool for the spatiotemporal control of biological processes. A thorough understanding of its photolysis mechanism, including the central role of the aci-nitro intermediate and the potential for byproduct formation, is crucial for its effective and reliable application. The experimental protocols outlined in this guide provide a framework for the rigorous characterization of NPE-caged compounds, ensuring scientific integrity and reproducibility. As the field of chemical biology advances, the development of new caging groups with improved properties, such as longer wavelength absorption and higher quantum yields, will continue to expand the horizons of what can be achieved with light-activated molecular control.
References
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Determining Photon Flux Using Actinometry. (n.d.). HepatoChem. Retrieved from [Link]
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- Walbert, S., Pfleiderer, W., & Steiner, U. E. (2001). Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. Helvetica Chimica Acta, 84(6), 1601-1619.
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What is Transient Absorption? Pump Probe Spectroscopy. (n.d.). Edinburgh Instruments. Retrieved from [Link]
- Canepari, M., et al. (2018). Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses. Frontiers in Cellular Neuroscience, 12, 465.
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- Barth, A., et al. (2004). Phosphate Binding in the Active Site of Alkaline Phosphatase and the Interactions of 2-Nitrosoacetophenone with Alkaline Phosphatase-Induced Small Structural Changes. Biophysical Journal, 86(6), 3847-3856.
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Introduction to Transient Spectroscopy and its applications. (n.d.). Andor - Oxford Instruments. Retrieved from [Link]
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- New Insight on the Formation of 2-Aminoacetophenone in White Wines. (2023). dafne.
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NPE-caged-ATP, Adenosines labeled with Photo-labile groups ("Caged"). (n.d.). Jena Bioscience. Retrieved from [Link]
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- Phosphate binding in the active site of alkaline phosphatase and the interactions of 2-nitrosoacetophenone with alkaline phosphatase-induced small structural changes. (2004). PubMed.
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CAGED NEUROTRANSMITTERS. (n.d.). Femtonics. Retrieved from [Link]
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Chemical Actinometry. (n.d.). Technoprocur.cz. Retrieved from [Link]
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Introduction to Transient Absorption Spectroscopy. (n.d.). Avantes. Retrieved from [Link]
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A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved from [Link]
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- Multi-step Synthesis with Carboxylic Acids and their Derivatives Making DEET
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quantum yield of 2-(2-Nitrophenoxy)ethylamine hydrochloride uncaging
An In-Depth Technical Guide to the Quantum Yield of 2-(2-Nitrophenoxy)ethylamine Uncaging
Abstract
The ortho-nitrobenzyl (ONB) moiety is a cornerstone photolabile protecting group (PPG), or "caging" group, offering spatiotemporal control over the release of bioactive molecules. 2-(2-Nitrophenoxy)ethylamine is a canonical example, serving as a caged precursor to the neuromodulator ethylamine. The efficiency of this light-triggered release, quantified by the photochemical quantum yield (Φ), is a critical parameter for any application, from fundamental neuroscience research to targeted drug delivery. A high quantum yield signifies an efficient conversion of light energy into chemical change, requiring less light intensity and shorter exposure times, thereby minimizing potential phototoxicity. This guide provides a comprehensive overview of the photochemical principles governing the uncaging of 2-(2-Nitrophenoxy)ethylamine, the key factors influencing its quantum yield, and a detailed, field-proven protocol for its experimental determination using chemical actinometry.
The o-Nitrobenzyl Photolabile Protecting Group: A Mechanistic Overview
Photolabile protecting groups are molecular "masks" that render a molecule inactive until cleaved by light. The o-nitrobenzyl group is arguably one of the most widely utilized PPGs due to its synthetic accessibility and reliable photocleavage upon UV irradiation.
The uncaging mechanism for ONB-protected compounds is a well-established intramolecular rearrangement.[1] Upon absorption of a photon (typically in the 280-350 nm range), the ONB group is promoted to an excited state. This excited nitro group then abstracts a hydrogen atom from the adjacent benzylic carbon. This step is followed by a series of rapid electronic and atomic rearrangements, proceeding through a transient aci-nitro intermediate, which ultimately cyclizes and fragments to release the protected amine and generate a 2-nitrosobenzaldehyde byproduct.[1]
Caption: The photochemical uncaging pathway of o-nitrobenzyl (ONB) protected amines.
Quantum Yield (Φ): The Metric of Photochemical Efficiency
In photochemistry, not every absorbed photon leads to a chemical reaction. The excited molecule can relax back to the ground state through non-productive pathways like fluorescence or heat dissipation. The quantum yield of uncaging (Φu) quantifies the efficiency of the desired photoreaction. It is a unitless value defined as the ratio of the number of molecules of product formed to the number of photons absorbed by the reactant.[2]
Φu = (Moles of Released Molecule) / (Moles of Photons Absorbed)
A higher quantum yield is paramount for biological applications. It allows for:
-
Reduced Light Dosing: Minimizing the risk of cellular damage and phototoxicity.
-
Faster Release Kinetics: Enabling the study of rapid biological processes.
-
Greater Penetration Depth: Achieving effective uncaging in scattering media like tissue.
The overall efficacy of a PPG is best described by the uncaging efficiency, which is the product of the quantum yield and the molar extinction coefficient (ε) at the irradiation wavelength (λirr).[2][3] This product, Φuε(λirr) , reflects both the probability of light absorption and the efficiency of the subsequent reaction.[3]
Factors Influencing the Quantum Yield of o-Nitrobenzyl Derivatives
While the fundamental mechanism is conserved, the quantum yield of ONB uncaging is not a fixed constant. It is highly sensitive to the molecular structure and the surrounding environment. Understanding these factors is crucial for interpreting experimental results and designing new photolabile probes.
| Factor | Influence on Quantum Yield (Φ) | Causality & Rationale |
| Leaving Group (Amine) | The pKa of the leaving group's conjugate acid is a critical determinant.[4] Generally, a more stable anionic leaving group (i.e., from a more acidic conjugate acid) correlates with a more efficient release.[5][6] | The stability of the leaving group influences the transition state energy of the final fragmentation step. A better leaving group lowers this barrier, making the productive chemical pathway more competitive against non-productive deactivation pathways. |
| Aromatic Ring Substituents | Electron-donating groups (e.g., methoxy) can increase Φ, while electron-withdrawing groups can have varied or even negative effects.[4] Substituents that extend conjugation can red-shift the absorption wavelength but often decrease the quantum yield.[7][8] | Substituents alter the electronic properties of the chromophore, affecting the energy of the excited state and the efficiency of the initial hydrogen abstraction step. Increased conjugation can introduce alternative, non-productive deactivation pathways for the excited state. |
| Solvent Environment | Solvent polarity and its ability to act as a proton donor/acceptor can significantly impact Φ.[9][10] The reaction often proceeds more efficiently in aqueous buffers compared to some organic solvents. | The formation and stabilization of the charged aci-nitro intermediate are sensitive to the solvent environment. Protic solvents can facilitate the necessary proton transfers during the rearrangement process. |
| Presence of Oxygen | Dissolved oxygen can act as a quencher for the excited triplet state of the ONB molecule. | If the reaction proceeds via the triplet state, quenching by oxygen will divert the molecule from the productive uncaging pathway, thereby lowering the quantum yield. Deoxygenating the solution is often a necessary experimental control.[11] |
Published quantum yields for ONB-caged compounds vary widely, typically falling in the range of 0.01 to 0.65, depending on the specific structure and conditions.[11][12] For many novel caged compounds, including specific salts like 2-(2-Nitrophenoxy)ethylamine hydrochloride, the quantum yield must be determined empirically.
Experimental Determination of Quantum Yield: A Practical Workflow
The determination of quantum yield is a delicate operation requiring careful measurement of both the light output of the source and the rate of the photoreaction.[2][9] The most common and reliable method is relative chemical actinometry . This involves using a chemical system with a precisely known quantum yield (an actinometer) to calibrate the photon flux of the light source.[13][14] The photoreaction of the unknown compound is then measured under identical conditions.
Caption: Experimental workflow for determining uncaging quantum yield via chemical actinometry.
Essential Equipment and Reagents
| Category | Item | Purpose / Justification |
| Light Source | Monochromatic or narrow-band light source (e.g., laser, LED, or lamp with bandpass filter) | A defined wavelength is essential for accurate determination of molar absorptivity and for comparing with the actinometer's known Φ at that wavelength. |
| Reaction Vessel | Quartz cuvettes (1 cm path length) | Quartz is transparent in the UV range where ONB compounds absorb, ensuring maximum light delivery to the sample. |
| Actinometer | Potassium ferrioxalate [K3Fe(C2O4)3·3H2O] | A well-characterized actinometer with a high and stable quantum yield across a broad UV-Vis range.[14] |
| Analytical System | HPLC or UV-Vis Spectrophotometer | For quantifying the disappearance of the caged compound or the appearance of a product with high sensitivity and accuracy. |
| Reagents | 2-(2-Nitrophenoxy)ethylamine HCl, Ferric Chloride (FeCl3), 1,10-Phenanthroline, Sulfuric Acid, Sodium Acetate, High-purity solvents | Reagents for preparing the actinometer, developing the colored complex for analysis, and preparing buffered solutions for the target compound. |
Protocol Part 1: Calibrating Photon Flux with Ferrioxalate Actinometry
This protocol measures the number of photons entering the sample per unit time (photon flux, q0).
Self-Validation: This part of the protocol is self-validating. A plot of moles of Fe2+ formed versus time should yield a straight line, confirming a constant photon flux and zero-order reaction kinetics under optically dense conditions.
-
Preparation (perform in a darkened room):
-
Prepare a 0.006 M solution of K3Fe(C2O4)3 in 0.05 M H2SO4. This solution is light-sensitive and should be handled in the dark or under red light.
-
Prepare a developing solution: 0.1% (w/v) 1,10-phenanthroline in water.
-
Prepare a buffer solution: 0.5 M sodium acetate.
-
-
Irradiation:
-
Pipette a known volume (e.g., 2.0 mL) of the actinometer solution into a 1 cm quartz cuvette.
-
Place the cuvette in the holder and irradiate for a series of short, precisely measured time intervals (e.g., 0, 15, 30, 45, 60 seconds). Ensure the solution is stirred during irradiation if possible. The total conversion should be kept below 10% to ensure the concentration of the actinometer remains constant.
-
-
Analysis:
-
After each irradiation interval, immediately transfer a precise aliquot (e.g., 0.5 mL) of the irradiated solution into a volumetric flask (e.g., 5 mL) containing the developing solution (e.g., 1.0 mL) and buffer (e.g., 0.5 mL). Dilute to the mark with water.
-
Allow 15 minutes for the red Fe2+-phenanthroline complex to fully form.
-
Measure the absorbance of the complex at 510 nm (A510) using a spectrophotometer.
-
Determine the concentration of Fe2+ formed using the Beer-Lambert law (A = εcl), where ε510 for the complex is ~11,100 M-1cm-1. Convert this to moles of Fe2+ produced in the original irradiated volume.
-
-
Calculation of Photon Flux (q0):
-
Plot the moles of Fe2+ formed versus irradiation time (s). The slope of this line is the rate of Fe2+ formation (mol s-1).
-
Calculate the photon flux q0 (in moles of photons per second, or einsteins s-1) using the formula: q0 = (slope) / (Φact × F)
-
slope: The rate of Fe2+ formation (mol s-1).
-
Φact: The known quantum yield of the ferrioxalate actinometer at the irradiation wavelength (e.g., Φ = 1.21 at 365 nm).
-
F: The fraction of light absorbed by the solution. For an optically dense solution (Absorbance > 2), F ≈ 1.
-
-
Protocol Part 2: Measuring the Uncaging of 2-(2-Nitrophenoxy)ethylamine HCl
Self-Validation: A plot of the disappearance of the starting material versus time should follow first-order kinetics at low absorbance. The initial slope of the product formation curve provides the initial reaction rate. A "dark control" (a sample prepared identically but not irradiated) must show no reaction.
-
Preparation:
-
Prepare a stock solution of 2-(2-Nitrophenoxy)ethylamine HCl in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The concentration should be adjusted so that the absorbance at the irradiation wavelength is low (< 0.1). This is critical to ensure uniform light intensity throughout the solution and avoid inner filter effects.[15]
-
-
Irradiation:
-
Using the exact same experimental setup as for the actinometry (same cuvette, position, volume, stirring), irradiate the sample solution for a series of measured time intervals.
-
-
Analysis:
-
After each time point, analyze the sample using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of the starting material remaining or the product (ethylamine) formed.
-
Create a calibration curve for your analytical method to ensure accurate quantification.
-
-
Calculation of the Uncaging Quantum Yield (Φu):
-
Plot the moles of product formed versus irradiation time. Determine the initial rate of reaction from the slope of the initial linear portion of this curve (mol s-1).
-
Calculate the fraction of light absorbed (F) by your sample solution: F = 1 - 10-A
-
A: The absorbance of your sample at the irradiation wavelength.
-
-
Calculate the uncaging quantum yield (Φu) using the formula: Φu = (Initial rate of product formation) / (q0 × F)
-
Initial rate: Determined from your analytical data (mol s-1).
-
q0: The photon flux determined in Part 1 (einsteins s-1).
-
F: The fraction of light absorbed by your sample.
-
-
Conclusion and Outlook
The quantum yield is the definitive measure of a photolabile protecting group's performance. For this compound, an accurate determination of this value is essential for its effective use in research and development. By employing rigorous, self-validating protocols based on chemical actinometry, researchers can reliably quantify photochemical efficiency. This enables the optimization of experimental conditions, ensures reproducibility, and provides a quantitative basis for comparing the efficacy of different caged compounds. As the demand for precise molecular control grows, the principles and practices outlined in this guide will remain fundamental to the advancement of photopharmacology and chemical biology.
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Wiegel, J. A., et al. (2018). (PDF) Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. ResearchGate. [Link]
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Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry. [Link]
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Studylib. (n.d.). EXTINCTION AND QUANTUM YIELD. Studylib.net. [Link]
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Riehl, T., et al. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]
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Gaina, C., et al. (2021). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers. [Link]
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Kaanumalle, L. S., et al. (2019). Supramolecular Photochemistry of Encapsulated Caged ortho-Nitrobenzyl Triggers. Photochemical & Photobiological Sciences. [Link]
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Aujard, I., et al. (2006). o-Nitrobenzyl photolabile protecting groups with red-shifted absorption: Syntheses and uncaging cross-sections for one- and two-photon excitation. Chemistry – A European Journal. [Link]
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Kunchala, S. R., & Ramamurthy, V. (2013). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. Photochemistry and Photobiology. [Link]
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Arts, M., et al. (2022). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society. [Link]
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Nanoco Technologies. (n.d.). Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. ResearchGate. [Link]
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DiRocco, D. A., et al. (2018). Facile Quantum Yield Determination via NMR Actinometry. PubMed. [Link]
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Aujard, I., et al. (2006). o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. PubMed. [Link]
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Gsponer, J., et al. (2014). Mechanism of the Photoinduced Uncaging Reaction of Puromycin Protected by a 6-Nitroveratryloxycarbonyl Group. Journal of the American Chemical Society. [Link]
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stability and storage of 2-(2-Nitrophenoxy)ethylamine hydrochloride
An In-Depth Technical Guide on the Stability and Storage of 2-(2-Nitrophenoxy)ethylamine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical properties, potential degradation pathways, and analytical methodologies for assessing the stability of this compound. By synthesizing established chemical principles with field-proven insights, this guide offers a robust framework for maintaining the integrity of this compound in a laboratory setting.
Introduction
This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a nitroaromatic group and an ethylamine hydrochloride side chain, presents unique stability considerations. The nitro group, being strongly electron-withdrawing, influences the reactivity of the aromatic ring, while the ethylamine hydrochloride moiety is susceptible to changes in pH and can undergo various reactions.[1] Understanding the stability of this compound is paramount for ensuring the quality, safety, and efficacy of the final drug product. This guide will explore the intrinsic stability of this compound and provide detailed protocols for its proper storage and handling.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its stability.
| Property | Value/Description | Source |
| Chemical Name | This compound | N/A |
| Synonyms | o-Nitrophenoxyethylamine HCl | N/A |
| Molecular Formula | C₈H₁₁ClN₂O₃ | N/A |
| Molecular Weight | 218.64 g/mol | N/A |
| Appearance | Typically a crystalline solid, may range from off-white to yellowish-brown. | [2] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | [3] |
| Hygroscopicity | As a hydrochloride salt, it is likely to be hygroscopic. | [3] |
Intrinsic Stability and Potential Degradation Pathways
The stability of this compound is influenced by several factors, including temperature, light, humidity, and pH. The primary degradation pathways are anticipated to be hydrolysis, reduction of the nitro group, oxidation, and photolysis.[1][4]
Hydrolytic Degradation
The ether linkage in the molecule could be susceptible to hydrolysis under strongly acidic or basic conditions, although this is generally less likely than other degradation pathways for this class of compounds. The ethylamine hydrochloride salt, when dissolved in water, will establish an equilibrium, and the resulting pH can influence other degradation reactions.[5][6][7]
Reduction of the Nitro Group
Nitroaromatic compounds can be reduced to their corresponding amines via nitroso and hydroxylamine intermediates.[2][8][9] This transformation can be facilitated by reducing agents or certain metal ions and can also occur under certain light conditions. The formation of the corresponding 2-(2-aminophenoxy)ethylamine would be a critical degradation product to monitor.
Oxidative Degradation
The ethylamine side chain is susceptible to oxidation. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or trace metal ions.[4] This can lead to a variety of degradation products, including aldehydes and carboxylic acids, and may involve complex radical mechanisms.[10][11]
Photodegradation
Nitroaromatic compounds are often photosensitive.[12][13] Exposure to UV or visible light can lead to the excitation of the nitro group, initiating degradation pathways that may include reduction of the nitro group or cleavage of the ether bond.[14][15] The ortho position of the nitro group relative to the phenoxy ether may influence its photochemical behavior.
}
Proposed degradation pathways for this compound.
Recommended Storage and Handling
Based on the chemical nature of the compound, the following storage and handling procedures are recommended to ensure its long-term stability:
-
Temperature: Store in a refrigerator at 2-8°C.[2] Lower temperatures will slow the rate of potential degradation reactions.
-
Light: Protect from light by storing in an amber vial or in a light-proof container.[16]
-
Humidity: Store in a tightly sealed container with a desiccant to protect from moisture, as the compound is likely hygroscopic.[2][16]
-
Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas such as argon or nitrogen to minimize oxidative degradation.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[2][16]
Stability Testing Protocol: A Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[12][17][18][19] This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing.
}
Workflow for a forced degradation study.
Experimental Protocol for Forced Degradation
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water 50:50) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light. Withdraw samples at appropriate time points and dilute for analysis.
-
Thermal Degradation: Place the solid compound in a controlled temperature oven at 80°C for 48 hours. Periodically withdraw samples, dissolve in the solvent, and analyze.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[14] A control sample should be kept in the dark under the same temperature conditions.
Development of a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products.[20][21][22][23]
Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or a wavelength of maximum absorbance for the parent compound) |
| Injection Volume | 10 µL |
Method Validation
The developed HPLC method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation product peaks.
Characterization of Degradation Products
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products.[24][25][26] By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of the degradation peaks, the structures of the impurities can be proposed.
Conclusion
The stability of this compound is a critical factor in its use as a pharmaceutical intermediate. This guide has outlined the key chemical properties, potential degradation pathways, and recommended storage conditions. Adherence to these guidelines, coupled with a robust stability testing program, will ensure the integrity and quality of this important compound. The provided protocols for forced degradation and the development of a stability-indicating HPLC method offer a practical framework for researchers and drug development professionals.
References
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Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17 - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
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Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI. (n.d.). Retrieved January 19, 2026, from [Link]
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Enzymatic Reduction of Nitro Compounds to Amines with Nitroreductase - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Acidity order of nitrophenols - Chemistry Stack Exchange. (2016, June 21). Retrieved January 19, 2026, from [Link]
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Stability of Nitro substituted phenylic anion - Chemistry Stack Exchange. (2024, March 14). Retrieved January 19, 2026, from [Link]
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Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16). Retrieved January 19, 2026, from [Link]
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Understanding ICH Guidelines for Stability Testing - Purple Diamond Package Testing Lab. (2025, January 21). Retrieved January 19, 2026, from [Link]
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Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC - NIH. (2022, October 28). Retrieved January 19, 2026, from [Link]
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4-Nitrophenol - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Retrieved January 19, 2026, from [Link]
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Stability Indicating HPLC Method Development: A Review. (2019, June 22). Retrieved January 19, 2026, from [Link]
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Stability Indicating HPLC Method Development –A Review - IJTSRD. (n.d.). Retrieved January 19, 2026, from [Link]
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(PDF) Oxidative Degradation of Amines With High-Temperature Cycling - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved January 19, 2026, from [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (n.d.). Retrieved January 19, 2026, from [Link]
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REVIEW: FORCE DEGRADATION STUDIES - Pharma Science Monitor. (2016, July 1). Retrieved January 19, 2026, from [Link]
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Biodegradation of Nitroaromatic Compounds and Explosives - CSWAB.org. (n.d.). Retrieved January 19, 2026, from [Link]
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2-Nitrophenol (Ortho Nitro Phenol / ONP) - Kajay Remedies. (n.d.). Retrieved January 19, 2026, from [Link]
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Stability Indicating HPLC Method Development: A Review - IJPPR. (2023, February 28). Retrieved January 19, 2026, from [Link]
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Stability Testing for Pharmaceuticals & More - Parameter Generation & Control. (2023, February 22). Retrieved January 19, 2026, from [Link]
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Stability Testing: Ensuring the Longevity of Pharmaceutical Products - T,C&A LAB. (n.d.). Retrieved January 19, 2026, from [Link]
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Oxidative degradation of amines using a closed batch system - Norwegian Research Information Repository. (n.d.). Retrieved January 19, 2026, from [Link]
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Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with - Sultan Qaboos University Journal For Science. (n.d.). Retrieved January 19, 2026, from [Link]
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Solved 1) Write the hydrolysis reaction for ethylamine, | Chegg.com. (2017, October 10). Retrieved January 19, 2026, from [Link]
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Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control | Request PDF - ResearchGate. (2025, August 5). Retrieved January 19, 2026, from [Link]
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Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed. (2020, August 3). Retrieved January 19, 2026, from [Link]
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Degradation of Phenalkamine Condensate and its Constituents by Fenton's Oxidation. (n.d.). Retrieved January 19, 2026, from [Link]
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LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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An In-depth Technical Guide to Caging Primary Amines with 2-(2-Nitrophenoxy)ethylamine Hydrochloride
This guide provides a comprehensive overview of the use of 2-(2-Nitrophenoxy)ethylamine hydrochloride as a photolabile protecting group, or "caging" agent, for primary amines. Tailored for researchers, scientists, and professionals in drug development, this document delves into the underlying chemical principles, provides detailed experimental protocols, and discusses the applications of this powerful technique for spatiotemporal control of biological and chemical processes.
Introduction: The Power of Spatiotemporal Control with Caged Compounds
In the intricate world of biological systems and complex chemical reactions, the ability to initiate a process at a specific time and location is a significant advantage. "Caged" compounds are molecules whose biological activity is masked by a photolabile protecting group.[1] This "cage" can be removed by irradiation with light of a specific wavelength, leading to the rapid and localized release of the active molecule.[1] This technique offers unparalleled spatiotemporal control, enabling researchers to study dynamic processes in cells, tissues, and even whole organisms with high precision.
The ortho-nitrobenzyl moiety and its derivatives are a major class of photoresponsive protecting groups used to cage a variety of functional groups, including amines, carboxylic acids, and phosphates.[2] The 2-(2-nitrophenoxy)ethyl group, the subject of this guide, falls within this family of caging agents and offers a versatile tool for the reversible inactivation of primary amines.
The Caging Agent: this compound
This compound is a chemical reagent used to introduce the 2-(2-nitrophenoxy)ethyl photolabile protecting group onto primary amines. The hydrochloride salt form enhances its stability and solubility for use in various reaction conditions.
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C8H11ClN2O3 |
| Molecular Weight | 218.64 g/mol |
| CAS Number | 861337-74-8 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, methanol, and DMSO |
The Caging Reaction: Protecting Primary Amines
The primary amine functionality is a common motif in a vast array of biologically active molecules, including neurotransmitters, peptides, and small molecule drugs. Caging these amines allows for their controlled release, providing a powerful method for studying their function. The reaction of a primary amine with 2-(2-nitrophenoxy)ethylamine can be achieved through several synthetic routes, with reductive amination being a common and effective strategy.
Proposed Reaction Mechanism: Reductive Amination
A plausible mechanism for caging a primary amine (R-NH₂) with 2-(2-nitrophenoxy)ethylamine involves a reductive amination pathway. This typically involves the in-situ formation of an imine, followed by reduction to the secondary amine.
Figure 1: Proposed workflow for caging a primary amine via reductive amination.
Experimental Protocol: Caging a Primary Amine
The following is a representative protocol for the synthesis of a caged primary amine using a two-step, one-pot reductive amination. This protocol is based on established methods for reductive amination and should be optimized for the specific primary amine of interest.
Materials:
-
Primary amine (R-NH₂)
-
2-(2-Nitrophenoxy)acetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
Reducing agent (e.g., Sodium triacetoxyborohydride, Sodium cyanoborohydride)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Aqueous acid (e.g., 1 M HCl) and base (e.g., saturated NaHCO₃) for workup
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve 2-(2-nitrophenoxy)acetic acid (1.0 eq) in anhydrous DCM.
-
Add DCC (1.1 eq) and stir the mixture at room temperature for 30 minutes. A white precipitate of dicyclohexylurea will form.
-
-
Reaction with the Primary Amine:
-
In a separate flask, dissolve the primary amine (1.2 eq) in anhydrous DCM.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Reduction to the Caged Amine:
-
Once the formation of the intermediate amide is complete, add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature overnight.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Confirm the structure and purity of the caged amine using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
-
The Uncaging Process: Liberation of the Primary Amine
The defining feature of a caged compound is its ability to release the active molecule upon photoirradiation. The 2-(2-nitrophenoxy)ethyl protecting group is typically cleaved using UV light, with a wavelength of 365 nm being commonly employed.[3]
Mechanism of Photocleavage
The photocleavage of o-nitrobenzyl-based protecting groups proceeds via an intramolecular hydrogen abstraction.
Figure 2: Simplified mechanism of photocleavage of a 2-(2-nitrophenoxy)ethyl caged amine.
Upon absorption of a photon, the ortho-nitro group is excited and abstracts a hydrogen atom from the benzylic position of the ethyl linker. This leads to the formation of an aci-nitro intermediate, which then undergoes a rearrangement to release the free primary amine and 2-nitrostyrene as a byproduct.[4]
Experimental Protocol: Uncaging the Primary Amine
Materials and Equipment:
-
Solution of the caged primary amine in a suitable solvent (e.g., buffer, cell culture medium, or organic solvent).
-
UV light source with an emission maximum around 365 nm (e.g., mercury arc lamp with a filter, or a 365 nm LED).
-
Quartz cuvette or other UV-transparent vessel.
-
Analytical instrumentation to monitor the uncaging process (e.g., HPLC, UV-Vis spectrophotometer, or a biological assay).
Procedure:
-
Sample Preparation:
-
Prepare a solution of the caged amine at the desired concentration. The optimal concentration will depend on the specific experiment and the extinction coefficient of the caged compound at the irradiation wavelength.
-
-
Photoirradiation:
-
Place the sample in the UV-transparent vessel.
-
Irradiate the sample with 365 nm light. The duration and intensity of the irradiation will need to be determined empirically based on the quantum yield of the specific caged compound and the desired extent of uncaging.
-
-
Monitoring Uncaging:
-
At various time points during irradiation, take aliquots of the sample and analyze them to determine the concentration of the released primary amine and/or the disappearance of the caged compound. HPLC is a common method for this analysis.
-
Table 2: Key Parameters for the Uncaging Process
| Parameter | Typical Value/Range | Notes |
| Irradiation Wavelength | ~365 nm | This wavelength provides a good balance of efficient excitation of the nitrophenyl chromophore and minimal damage to biological samples. |
| Quantum Yield (Φ) | 0.01 - 0.1 | The quantum yield is the efficiency of the photoreaction and is highly dependent on the specific molecular structure and the solvent.[5] |
| Byproducts | 2-Nitrostyrene | The formation of byproducts should be considered, as they may have unintended effects in biological systems. |
Applications in Research and Drug Development
The ability to cage and subsequently release primary amines with spatiotemporal control has numerous applications in various scientific disciplines:
-
Neuroscience: Caged neurotransmitters, such as glutamate and GABA, have been instrumental in mapping neural circuits and understanding synaptic transmission.
-
Cell Biology: The controlled release of signaling molecules and enzyme inhibitors allows for the precise dissection of cellular pathways.
-
Drug Delivery: Photolabile protecting groups can be incorporated into drug delivery systems to enable targeted drug release at a specific site in the body, potentially reducing side effects and increasing therapeutic efficacy.
-
Materials Science: Caged monomers can be used in photolithography to create complex, three-dimensional microstructures.
Conclusion and Future Perspectives
The use of this compound and related compounds for caging primary amines represents a powerful and versatile tool for researchers across multiple disciplines. The ability to control the activity of molecules with light opens up new avenues for investigating complex biological processes and for the development of novel therapeutic strategies. Future developments in this field will likely focus on the design of caging groups with improved photochemical properties, such as two-photon absorption for deeper tissue penetration and uncaging with visible light to minimize phototoxicity.
References
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- Klán, P. et al. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chem. Rev.113, 119–191 (2013).
- Itzkovich, A. & Willner, I.
- Hansen, K. C. et al. Exploring the Potential of 2-(2-Nitrophenyl)ethyl-Caged N-Hydroxysulfonamides for the Photoactivated Release of Nitroxyl (HNO). J. Org. Chem.86, 16448–16463 (2021).
- Patchornik, A., Amit, B. & Woodward, R. B. Photosensitive protecting groups. J. Am. Chem. Soc.92, 6333–6335 (1970).
- Fodor, S. P. A. et al. Light-directed, spatially addressable parallel chemical synthesis. Science251, 767–773 (1991).
- Shembekar, V. R., Chen, Y., Carpenter, B. K. & Hess, G. P. A new class of photolabile protecting groups for caged neurotransmitters. Biochemistry44, 7107–7114 (2005).
- Hasan, A. et al. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins.
- Fournier, L. et al. o-Nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. Photochem. Photobiol. Sci.12, 1042–1053 (2013).
- Google Patents. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
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Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Available at: [Link]. (Accessed: 19th January 2026)
-
ResearchGate. Photolabile Protecting Groups for Nucleosides : Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. Available at: [Link]. (Accessed: 19th January 2026)
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A Technical Guide to the Spectroscopic Properties of 2-(2-Nitrophenoxy)ethylamine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic properties of 2-(2-Nitrophenoxy)ethylamine hydrochloride (CAS No. 98395-65-4).[1] As a compound of interest in synthetic chemistry and drug development, a thorough understanding of its structural characteristics is paramount. Due to the limited availability of public experimental spectra for this specific salt, this document leverages established principles of spectroscopy and data from analogous structures to present a detailed, predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational spectroscopic profile encompassing Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section provides theoretical underpinnings, detailed experimental protocols, and an in-depth interpretation of the expected spectral data, complete with summary tables and workflow diagrams.
Introduction and Molecular Structure
This compound is a primary amine salt with a molecular formula of C₈H₁₁ClN₂O₃ and a molecular weight of 218.64 g/mol .[1] The structure features a nitro group positioned ortho to an ethylamine ether linkage on a benzene ring. This specific arrangement of functional groups—a nitroaromatic chromophore, an ether, and a primary ammonium cation—dictates a unique spectroscopic fingerprint that is crucial for its identification and characterization. Understanding these spectral properties is essential for verifying its synthesis, assessing its purity, and studying its interactions in various chemical and biological systems.
Molecular Structure:
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide distinct signals corresponding to each unique proton and carbon environment.
Predicted ¹H NMR Spectrum
Theoretical Basis: The chemical shift (δ) of a proton is influenced by its local electronic environment. Electron-withdrawing groups, like the nitro group, deshield nearby protons, shifting their signals downfield (to higher ppm values). The ether oxygen also influences the adjacent methylene groups, while the positively charged ammonium group significantly deshields the protons on the adjacent carbon. Spin-spin coupling between non-equivalent neighboring protons will cause signals to split into multiplets, described by the n+1 rule.
Data Interpretation: The ¹H NMR spectrum is predicted to show distinct regions for the aromatic and aliphatic protons.
-
Aromatic Protons (δ 7.0 - 8.2 ppm): The four protons on the disubstituted benzene ring will appear in this region. The proton ortho to the nitro group (H-3) is expected to be the most downfield due to strong deshielding. The other three protons (H-4, H-5, H-6) will exhibit complex splitting patterns (doublets, triplets, or multiplets) based on their coupling with adjacent protons.
-
Methylene Protons (δ 3.5 - 4.5 ppm): Two triplets are expected for the ethyl chain. The methylene group attached to the ether oxygen (-O-CH₂-) will be downfield (around δ 4.3 ppm) compared to the methylene group adjacent to the ammonium group (-CH₂-N⁺H₃) at approximately δ 3.6 ppm.
-
Ammonium Protons (δ ~8.3 ppm): The three protons of the -N⁺H₃ group are expected to appear as a broad singlet. Their chemical shift can be variable and is dependent on solvent and concentration. In a D₂O exchange experiment, this peak would disappear, confirming its assignment.
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Ar-H (ortho to NO₂) | 8.0 - 8.2 | Doublet (d) | 1H |
| Ar-H | 7.0 - 7.8 | Multiplet (m) | 3H |
| O-CH₂- | ~ 4.3 | Triplet (t) | 2H |
| CH₂-N⁺H₃ | ~ 3.6 | Triplet (t) | 2H |
| N⁺H₃ | ~ 8.3 | Broad Singlet (br s) | 3H |
Predicted ¹³C NMR Spectrum
Theoretical Basis: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The chemical shifts are influenced by the hybridization and the electronic effects of neighboring atoms. Carbons attached to electronegative atoms like oxygen and nitrogen, or those part of an aromatic system, are shifted downfield.
Data Interpretation:
-
Aromatic Carbons (δ 115 - 160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the ether linkage (C-1) and the carbon bearing the nitro group (C-2) will be the most downfield due to direct attachment to electronegative groups. The remaining four aromatic carbons will appear in the typical aromatic region.
-
Aliphatic Carbons (δ 40 - 70 ppm): The carbon of the methylene group attached to the ether oxygen (-O-CH₂-) is expected around δ 65-70 ppm. The methylene carbon adjacent to the ammonium group (-CH₂-N⁺H₃) will be further upfield, around δ 40-45 ppm.[2][3]
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-NO₂ | 145 - 150 |
| C-O (Aromatic) | 150 - 155 |
| Ar-C | 115 - 140 |
| O-CH₂- | 65 - 70 |
| CH₂-N⁺H₃ | 40 - 45 |
NMR Experimental Protocol
Caption: Standard workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending). Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups.
Data Interpretation: The IR spectrum of this compound will be dominated by absorptions from the nitro, amine, ether, and aromatic functionalities.
-
N-H Stretching (2800-3200 cm⁻¹): The N⁺-H stretching vibrations of the primary ammonium group typically appear as a broad, strong band in this region.
-
C-H Stretching (3000-3100 cm⁻¹ and 2850-2960 cm⁻¹): Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups will appear just below 3000 cm⁻¹.
-
N-O Stretching (1500-1550 cm⁻¹ and 1340-1380 cm⁻¹): The nitro group will show two strong, characteristic absorptions: an asymmetric stretch in the 1500-1550 cm⁻¹ region and a symmetric stretch between 1340-1380 cm⁻¹.
-
C=C Stretching (1450-1600 cm⁻¹): Aromatic ring C=C stretching vibrations will appear as several bands of variable intensity in this range.
-
N-H Bending (~1600 cm⁻¹): The scissoring vibration of the -NH₃⁺ group can be observed in this region, often overlapping with the aromatic C=C signals.
-
C-O Stretching (1200-1250 cm⁻¹): A strong absorption corresponding to the aryl-alkyl ether C-O asymmetric stretching is expected in this region.
Predicted IR Absorption Data Summary
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Predicted Intensity |
| 3200 - 2800 | N⁺-H | Stretch | Strong, Broad |
| 3100 - 3000 | Aromatic C-H | Stretch | Medium |
| 2960 - 2850 | Aliphatic C-H | Stretch | Medium |
| ~1600 | N⁺-H | Bend (Scissor) | Medium |
| 1600 - 1450 | Aromatic C=C | Stretch | Medium-Weak |
| 1550 - 1500 | NO₂ | Asymmetric Stretch | Strong |
| 1380 - 1340 | NO₂ | Symmetric Stretch | Strong |
| 1250 - 1200 | Aryl-O-Alkyl | Asymmetric Stretch | Strong |
Mass Spectrometry (MS)
Theoretical Basis: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In electrospray ionization (ESI), a common technique for polar molecules, the compound is typically observed as its protonated molecular ion. Tandem mass spectrometry (MS/MS) involves fragmenting this ion to gain structural information. The fragmentation patterns are predictable, often occurring at the weakest bonds or leading to the formation of stable ions or neutral molecules.
Data Interpretation (ESI-MS): The parent molecule is 2-(2-Nitrophenoxy)ethylamine, which has a monoisotopic mass of approximately 182.07 Da. In positive ion mode ESI, the species detected will be the protonated free base, [C₈H₁₀N₂O₃ + H]⁺, as the hydrochloride salt dissociates in solution.
-
Molecular Ion Peak: A strong signal is expected at an m/z of approximately 183.08 .
Predicted Fragmentation Pathway (MS/MS): Fragmentation of the m/z 183 ion would likely proceed through several key pathways:
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a characteristic fragmentation for amines.[4][5][6] This would result in the loss of the phenoxy portion and the formation of an ion at m/z 30.03 ([CH₂NH₂]⁺).
-
Ether Bond Cleavage: The bond between the phenoxy oxygen and the ethyl chain can cleave, leading to the formation of a 2-nitrophenoxy radical and an ion at m/z 44.05 ([C₂H₆N]⁺). Alternatively, cleavage could lead to a 2-nitrophenoxide ion at m/z 138.03.
-
Loss of the Nitro Group: Fragmentation can involve the loss of NO₂ (46 Da), although this is sometimes less common in ESI than in electron ionization.
Caption: Predicted major fragmentation pathways in ESI-MS/MS.
UV-Visible (UV-Vis) Spectroscopy
Theoretical Basis: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and groups with multiple bonds.
Data Interpretation: The primary chromophore in this compound is the 2-nitrophenoxy group. Nitroaromatic compounds typically display two main absorption bands.[5][7]
-
π → π* Transition: A strong absorption band is expected in the range of 260-280 nm . This is characteristic of the benzene ring substituted with the electron-withdrawing nitro group and the electron-donating ether group.
-
n → π* Transition: A weaker absorption band, corresponding to the nitro group, may be observed at longer wavelengths, typically between 330-360 nm .[1] The exact position and intensity of these bands can be influenced by the solvent polarity.
Predicted UV-Vis Absorption Data Summary
| Predicted λmax (nm) | Molar Absorptivity (ε) | Transition Type | Associated Chromophore |
| 260 - 280 | High | π → π | Nitrophenoxy Ring |
| 330 - 360 | Low | n → π | Nitro Group |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data for the closely related isomer, 2-(4-Nitrophenyl)ethylamine hydrochloride, indicates that the compound may cause skin, eye, and respiratory irritation.[8][9][10][11][12][13]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.[10][14]
-
Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing dust. Minimize dust generation and accumulation.[14][15]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. Keep the container tightly closed.[14]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. Seek medical attention if irritation persists.[9][14]
Conclusion
This guide provides a detailed, predictive overview of the key spectroscopic features of this compound. The predicted ¹H and ¹³C NMR, IR, MS, and UV-Vis data collectively form a robust analytical profile for the identification and structural verification of this compound. The characteristic signals, such as the downfield aromatic protons in NMR, the strong symmetric and asymmetric stretches of the nitro group in IR, the molecular ion at m/z 183 in ESI-MS, and the distinct π → π* transition in UV-Vis, serve as a valuable reference for researchers. While based on sound scientific principles and data from analogous structures, experimental verification of these predictions is recommended for definitive characterization.
References
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Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]
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CP Lab Safety. (n.d.). 2-(2-Nitrophenoxy)ethylamine, HCl, 98% Purity, C8H11ClN2O3, 1 gram. Retrieved from [Link]
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ResearchGate. (n.d.). Changes in the time-dependent UV−Vis spectra of (a) 2-nitrophenol... Retrieved from [Link]
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ResearchGate. (n.d.). (a) UV-vis absorption spectra of different nitroaromatic compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ResearchGate. (n.d.). UV-vis absorption spectra of the reduction of various nitro compounds... Retrieved from [Link]
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ResearchGate. (2024). Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol and its Co(II) and Cu(II) complexes. Retrieved from [Link]
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TCI America. (n.d.). 9145 2-(4-Nitrophenyl)ethylamine Hydrochloride (English) AAA TCI MSDS A2.0. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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Amanote Research. (n.d.). (PDF) Structural and Spectroscopic Characterization of. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine. Retrieved from [Link]
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PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine. Retrieved from [Link]
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NIST. (n.d.). Hydroxylamine, n-ethyl-, hydrochloride. WebBook. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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PubChem. (n.d.). Ethylamine, 2-chloro-N-(2-methoxyphenoxyethyl)-N-(2-methylphenoxyethyl)-, hydrochloride. Retrieved from [Link]
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Digital Commons @ Michigan Tech. (n.d.). Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-Schiff base and its trivalent metal complexes. Retrieved from [Link]
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CORE. (n.d.). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin. Retrieved from [Link]
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discovery and development of NPE caged compounds
An In-depth Technical Guide to the Discovery and Development of NPE Caged Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ability to control biological processes with high spatial and temporal precision is a cornerstone of modern life sciences research. "Caged compounds" are powerful chemical tools that fulfill this need by rendering bioactive molecules inert until a pulse of light restores their function.[1][2] This guide provides a deep dive into one of the foundational and most influential classes of these tools: compounds utilizing the 1-(2-nitrophenyl)ethyl (NPE) photolabile protecting group. We will explore the chemical principles underlying the NPE cage, its synthesis, photophysical properties, and its application in interrogating complex biological systems. This document serves as a technical resource, explaining not only the protocols but also the scientific rationale that underpins the design and use of NPE-caged molecules, empowering researchers to leverage this technology effectively.
The Genesis of Optical Control: An Introduction to Caged Compounds
Biological systems are defined by their intricate organization in both space and time. To dissect these complex signaling cascades, researchers require methods to perturb a single element of a pathway on demand. Caged compounds emerged as an elegant solution, providing a means to initiate biological events with the precision of a light beam.[2][3]
A caged compound is a biologically active molecule whose critical functional group has been covalently modified with a photoremovable protecting group (PPG), also known as a caging chromophore.[4] This modification renders the molecule biologically inert.[1][5] Upon irradiation with light of a specific wavelength, the PPG is cleaved, rapidly releasing the active molecule in a process known as "uncaging."[2][4]
The concept was famously pioneered in 1978 with the development of "caged ATP".[6] Researchers needed to study the kinetics of the Na+/K+ pump, an enzyme whose activity is fueled by intracellular ATP.[6] By masking the gamma phosphate of ATP with an o-nitrobenzyl group, they created a stable, inactive precursor. This NPE-caged ATP could be loaded into cells and, upon a flash of UV light, would release a concentration jump of ATP, triggering the pump's activity on a millisecond timescale.[6] This seminal work established the core principles for all subsequent caged compound development:
-
Biological Inertness: The caged precursor must not interact with its biological target before photolysis.
-
Chemical Stability: The compound must be stable in aqueous, physiological conditions to prevent spontaneous "dark" release.
-
Photochemical Efficiency: It must release the active molecule with a sufficiently high quantum yield upon irradiation.
-
Rapid Release Kinetics: The uncaging reaction must be faster than the biological process being studied.
The Workhorse Chromophore: The o-Nitrophenylethyl (NPE) Group
The majority of early and widely used caged compounds are based on the o-nitrobenzyl moiety.[7] The photochemistry is driven by an intramolecular hydrogen abstraction by the excited nitro group, which leads to the formation of a transient aci-nitro intermediate.[8] The decay of this intermediate ultimately cleaves the bond to the effector molecule.
A critical advancement was the derivatization of the benzyl carbon, for example by adding a methyl group to create the 1-(2-nitrophenyl)ethyl (NPE) caging group.[7]
Causality Behind the α-Methyl Group (NPE vs. NB): The addition of the methyl group at the benzylic position (R1 in the general structure) is not a trivial modification. It was a deliberate design choice to improve the properties of the cage:
-
Accelerated Photorelease: For many classes of molecules, including ATP, the ethyl substitution significantly accelerates the rate of photorelease compared to the simple benzyl version.[7] This is crucial for studying fast biological processes.
-
Altered By-product Reactivity: The photolysis of o-nitrobenzyl cages produces a highly reactive o-nitrosobenzaldehyde by-product. The NPE cage, upon photolysis, releases o-nitrosoacetophenone.[7] While still reactive, its properties are different, and in some systems, this can be advantageous. The reactivity of these by-products towards cellular components like proteins (specifically sulfhydryl groups) is a critical consideration that must be controlled for in any experiment.[7]
Synthesis and Characterization of NPE-Caged Compounds
The synthesis of an NPE-caged compound is a multi-step process that requires careful control to ensure high purity and yield. The general strategy involves synthesizing the NPE-caged leaving group (e.g., NPE-caged phosphate) and then coupling it to the molecule of interest.[8]
Key Chemical Considerations
-
Solubility: The addition of the hydrophobic NPE chromophore can drastically reduce the aqueous solubility of a polar biomolecule like ATP or IP₃.[8] Syntheses are often designed to produce a salt form (e.g., disodium salt) to enhance solubility at physiological pH. For some molecules, additional charged groups have been added to the caging chromophore itself to counteract this effect, though this significantly increases synthetic complexity.[8]
-
Aqueous Stability: The linkage between the NPE group and the effector molecule (often a phosphate ester) must be stable to hydrolysis.[8] Spontaneous release of the active molecule would create a high background signal, confounding experimental results. NPE-caged phosphates exhibit good stability under typical experimental conditions (pH 7, room temperature).
-
Purity: This is a self-validating aspect of any protocol. Contamination with the uncaged starting material or other impurities can lead to false positives or misinterpretation of data. High-performance liquid chromatography (HPLC) is essential for both purification and quality control.
Experimental Protocol: Synthesis of NPE-Caged ATP
The synthesis of P³-(1-(2-Nitrophenyl)ethyl)adenosine 5'-triphosphate (NPE-caged ATP) is a foundational example. It was first achieved by coupling NPE-caged phosphate to adenosine diphosphate (ADP).[8]
Objective: To synthesize high-purity NPE-caged ATP for biological experiments.
Pillar of Trustworthiness: Each purification step is designed to remove specific reactants and by-products, validated by analytical techniques like HPLC and NMR, ensuring the final product's identity and purity.
Methodology:
-
Synthesis of 1-(2-Nitrophenyl)diazoethane:
-
Rationale: Diazo compounds are highly reactive precursors used to create the phosphate ester linkage.
-
Procedure: 2-Nitroacetophenone is converted to its hydrazone, which is then oxidized (e.g., with manganese dioxide) to yield the diazoethane derivative. This reaction is hazardous and must be performed with extreme care in a fume hood.
-
-
Synthesis of NPE-Caged Phosphate:
-
Rationale: Phosphoric acid is reacted with the 1-(2-nitrophenyl)diazoethane. The highly reactive diazo group allows for selective caging of the phosphate.[8]
-
Procedure: A solution of the diazoethane in an organic solvent (e.g., ether) is added dropwise to a solution of phosphoric acid at low temperature. The reaction is monitored until the disappearance of the diazo compound (indicated by a color change).
-
-
Activation and Coupling to ADP:
-
Rationale: The NPE-caged phosphate must be "activated" to make it a good leaving group for the subsequent coupling reaction with the terminal phosphate of ADP. Carbonyldiimidazole (CDI) is a common activating agent.
-
Procedure: NPE-caged phosphate is dissolved in an anhydrous solvent like dimethylformamide (DMF) and reacted with CDI. Once activated, a salt of ADP (e.g., the tributylammonium salt, to enhance organic solvent solubility) is added. The reaction proceeds for several hours to days.
-
-
Purification:
-
Rationale: This is the most critical step for ensuring biological inertness. A multi-step purification is required to remove unreacted ADP, unreacted caged phosphate, and other side products.
-
Procedure: The reaction mixture is first subjected to ion-exchange chromatography (e.g., using a DEAE-Sephadex column) with a salt gradient (e.g., triethylammonium bicarbonate). Fractions are monitored by UV absorbance and analyzed by HPLC. The fractions containing pure NPE-caged ATP are pooled, lyophilized, and typically converted to the sodium salt for better stability and solubility.
-
-
Final Validation:
-
Rationale: To confirm the identity and purity of the final product.
-
Procedure: The purified compound is analyzed by ¹H NMR, ³¹P NMR, mass spectrometry, and analytical HPLC. The concentration is determined accurately using its extinction coefficient.
-
The Uncaging Workflow: From Preparation to Photolysis
Using an NPE-caged compound effectively requires a well-controlled experimental setup. The goal is to deliver a precise amount of light to a specific location to release a known quantity of the active molecule.
Light Sources and Delivery
The choice of light source is critical and depends on the experimental goals.[8]
-
Flash Lamps (Xenon Arc): Provide intense, broadband UV light in short pulses (milliseconds). They are robust and effective for uncaging in bulk solutions or across entire cells.[8]
-
Lasers (Continuous Wave or Pulsed): Offer monochromatic light that can be focused to a diffraction-limited spot. This is essential for subcellular uncaging.[8]
-
One-Photon Uncaging: Typically uses a UV laser (e.g., 355 nm). It provides good spatial control in the X-Y plane but less axial confinement.[9]
-
Two-Photon (2P) Uncaging: Uses a high-power, pulsed infrared laser (e.g., Ti:Sapphire laser tuned to ~720 nm for NPE). Because 2P absorption is a nonlinear process, excitation is confined to the tiny focal volume, providing exceptional 3D spatial resolution and deeper tissue penetration.[4][5][10] NPE compounds have modest 2P cross-sections, meaning they are less efficient than newer, specially designed cages, but they have been successfully used in many pioneering 2P uncaging studies.[8]
-
Experimental Protocol: General Uncaging in a Cellular Preparation
Objective: To elicit a localized biological response by photoreleasing an active molecule from its NPE-caged precursor inside or near a cell.
Methodology:
-
Cell Loading/Application:
-
Rationale: The caged compound must be delivered to its site of action. The method depends on whether the target is intracellular or extracellular.[8]
-
Intracellular Targets (e.g., NPE-caged ATP, IP₃): Load the compound into the cell via a patch pipette during whole-cell recording, by microinjection, or by using membrane-permeant AM-ester versions (though quantification is difficult with the latter).[8] Dialysis from a patch pipette is the most precise method for controlling intracellular concentration.[8]
-
Extracellular Targets (e.g., NPE-caged Glutamate): Apply the caged compound to the bath solution or locally via a picospritzer.[8]
-
-
Pre-Photolysis Validation:
-
Rationale: To confirm the caged compound is inert before uncaging. This is a critical control.
-
Procedure: Record baseline cellular activity for a period after the caged compound has been applied or loaded. There should be no significant change compared to the pre-application state. Any observed activity indicates either an impure compound or inherent agonist/antagonist activity of the cage itself.[7]
-
-
Light Source Calibration and Positioning:
-
Rationale: To ensure a known and reproducible amount of light is delivered to the target area.
-
Procedure: Using a power meter, calibrate the light output at the sample plane. For laser-based systems, align and focus the beam onto the desired location (e.g., a specific dendritic spine or a region of the cell membrane).
-
-
Photolysis:
-
Rationale: To trigger the release of the active molecule.
-
Procedure: Deliver a light pulse of defined duration and intensity using a computer-controlled shutter or modulator.
-
-
Data Acquisition:
-
Rationale: To measure the biological consequence of the released molecule.
-
Procedure: Simultaneously record the relevant physiological parameter. This could be membrane current (patch-clamp), intracellular calcium concentration (fluorescence imaging with a Ca²⁺ indicator), or force generation (muscle fiber studies).
-
-
Post-Photolysis Controls:
-
Rationale: To ensure the observed effect is due to the uncaged molecule and not an artifact of the light or by-products.
-
Procedure: Perform a "light-only" control by delivering the same light pulse to a part of the preparation not containing the caged compound. Also, consider the potential effects of the nitroso by-product and the released proton, which can be mitigated with appropriate scavengers and strong buffering, respectively.[7]
-
Applications, Limitations, and the Path Forward
NPE-caged compounds have been instrumental in countless studies. NPE-caged ATP has been used to dissect the kinetics of molecular motors and ion pumps, while NPE-caged IP₃ has helped unravel the complexities of calcium signaling.[1][8]
Quantitative Data Summary
| Compound | Abbreviation | Quantum Yield (Φ) | Extinction Coefficient (ε) at ~350 nm (M⁻¹cm⁻¹) | Release Rate (s⁻¹) | Key Application |
| P³-(1-(2-Nitrophenyl)ethyl)adenosine 5'-triphosphate | NPE-caged ATP | ~0.5 - 0.6 | ~5,400 | ~80 - 100 | ATP-dependent enzymes, muscle contraction[1][7] |
| D-myo-Inositol 1,4,5-trisphosphate, P⁴,⁵-1-(2-Nitrophenyl)ethyl ester | NPE-caged IP₃ | ~0.5 | ~5,000 | ~5,000 | Intracellular Ca²⁺ signaling[1][8] |
Note: Values are approximate and can vary with experimental conditions (pH, temperature, solvent).
Limitations of the NPE Group
Despite its success, the NPE cage is not perfect. Understanding its limitations is key to robust experimental design and has driven the development of new caging technologies.
-
Photochemical By-products: The o-nitrosoacetophenone by-product is reactive and can have off-target biological effects.[7]
-
Proton Release: The uncaging reaction releases one proton for every molecule of effector, which can cause localized pH changes, potentially affecting pH-sensitive proteins.[7] This necessitates the use of high-concentration pH buffers.
-
Sub-optimal 2P Cross-Section: While usable for 2P uncaging, NPE is inefficient compared to newer chromophores like MNI and CDNI, which were specifically designed for enhanced 2P absorption.[4][5][8]
-
Pre-photolysis Activity: In some cases, the caged molecule is not completely inert and may act as a low-affinity antagonist or agonist at the target receptor.[1][7]
The challenges associated with the NPE group spurred the development of a vast array of new caging chromophores with improved properties, such as higher two-photon efficiency (e.g., MNI-glutamate), faster release kinetics, and excitation with visible light to reduce phototoxicity (e.g., coumarin- and DEAC-based cages).[4][5][11]
Conclusion
The development of the 1-(2-nitrophenyl)ethyl (NPE) caging group was a landmark achievement in chemical biology. It transformed caged compounds from a novel concept into a robust, accessible tool that has been applied across the life sciences. By providing a reliable method for the light-activated release of key molecules like ATP and IP₃, NPE-based probes have enabled researchers to ask and answer questions about the precise timing and location of cellular events that were previously intractable. While newer generations of photoremovable protecting groups now offer enhanced capabilities, the principles learned from the development and application of NPE-caged compounds remain the foundation upon which the entire field of optical control of biological systems is built.
References
-
Useful caged compounds for cell physiology - PMC - NIH. (n.d.). National Institutes of Health.[Link]
-
Gurney, A. M. (1994). Flash photolysis of caged compounds. Plymouth Marine Science Electronic Archive (PlyMSEA).[Link]
-
Lawrence, D. S. (2005). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. PMC - NIH.[Link]
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-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]
-
Ellis-Davies, G. C. R. (2019). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Frontiers in Chemistry.[Link]
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods.[Link]
-
Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. PMC - NIH.[Link]
-
NPE-caged-ATP, Adenosines labeled with Photo-labile groups ("Caged"). (2009). Jena Bioscience.[Link]
-
Corrie, J. E. T., Gurney, A. M., & Trentham, D. R. (1994). Flash photolysis of caged compounds: new tools for cellular physiology. PubMed.[Link]
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Trussell, L. O., et al. (2019). Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses. Frontiers in Cellular Neuroscience.[Link]
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Nikolenko, V., et al. (2013). Caged compounds for multichromic optical interrogation of neural systems. PMC - NIH.[Link]
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Jakkampudi, S., et al. (2018). Caged Compounds for Two-Photon Uncaging. ResearchGate.[Link]
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Lee, H.-M., & Lawrence, D. S. (2016). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC - NIH.[Link]
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Willner, I., & Willner, B. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. ACS Publications.[Link]
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Carter, A. G. (2008). Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology. Florida State University.[Link]
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Nerbonne, J. M. (1996). Caged compounds: tools for illuminating neuronal responses and connections. PubMed.[Link]
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Givens, R. S., & Rubina, M. (2002). Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH.[Link]
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Ellis-Davies, G. C. R., et al. (2011). Optically Selective Two-Photon Uncaging of Glutamate at 900 nm. ResearchGate.[Link]
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Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. ACS Publications.[Link]
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Ellis-Davies, G. C. R. (2007). Caged compounds: Photorelease technology for control of cellular chemistry and physiology. Semantic Scholar.[Link]
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Heo, W. D., et al. (2008). Photorelease of ATP and ADP from NPE-caged compounds induces macrophage... ResearchGate.[Link]
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Svoboda, K., & Yasuda, R. (2006). Two-photon uncaging microscopy. PubMed.[Link]
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Gurney, A. M. (1994). Flash photolysis of caged compounds. Semantic Scholar.[Link]
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Schaper, K., & Specht, A. (2005). Photolabile Protecting Groups for Nucleosides : Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. ResearchGate.[Link]
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Murakoshi, H., & Zito, K. (n.d.). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Zito Lab.[Link]
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Amatrudo, J. M., et al. (2019). Improved Synthesis of Caged Glutamate and Caging Each Functional Group. PMC - NIH.[Link]
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Photoactivation of Caged Nucleosides. (2022). ChemistryViews.[Link]
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NPE-caged-ATP. (2009). Jena Bioscience.[Link]
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Barman, T., & Travers, F. (1998). Flash Photolysis of Caged Compounds: Casting Light on Physiological Processes. PubMed.[Link]
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Introduction: Illuminating the Path of Photolabile Protecting Groups
An In-depth Technical Guide to the Theoretical Study of Nitrophenoxyethylamine Photochemistry
The precise control over the release of bioactive molecules is a cornerstone of modern drug development, advanced materials science, and cellular biology. Nitrophenoxyethylamine and its derivatives represent a critical class of photolabile protecting groups, or "photocages." These molecular constructs act as light-triggered switches, keeping a therapeutic agent or molecular probe inert until irradiated with a specific wavelength of light. Upon photoactivation, a rapid and efficient photochemical reaction occurs, cleaving a covalent bond and releasing the "caged" molecule with high spatiotemporal precision.
The efficiency of this uncaging process, quantified by the photochemical quantum yield, is dictated by the complex interplay of electronic excited states on femtosecond to picosecond timescales.[1] Understanding and optimizing these ultrafast events is paramount for designing next-generation photocages. While experimental techniques like ultrafast transient absorption spectroscopy provide invaluable kinetic data, they often yield a complex picture of overlapping electronic and vibrational signals.[2] Theoretical and computational chemistry offers a powerful, complementary approach, providing a molecular-level narrative of the photochemical journey.[3][4] By simulating the excited-state dynamics, we can map the potential energy surfaces, identify key intermediates and transition states, and ultimately predict the efficiency of competing deactivation pathways.
This guide provides a comprehensive overview of the theoretical methodologies employed to investigate the photochemistry of nitrophenoxyethylamine-based systems. It is designed for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to understand, predict, and engineer the photophysical and photochemical properties of these important molecular systems.
Part I: The Photochemical Engine: Understanding the Nitroaromatic Chromophore
The photochemical activity of nitrophenoxyethylamine derivatives is governed by the nitroaromatic moiety, which acts as the chromophore. The absorption of a UV photon promotes the molecule from its electronic ground state (S₀) to an electronically excited singlet state (S₁ or higher). The subsequent fate of this excited molecule determines the outcome of the photoreaction.
Several key deactivation pathways are available to the excited molecule:
-
Productive Photochemistry: The desired pathway, where the excited state evolves along a reactive coordinate, leading to bond cleavage and the release of the caged molecule.
-
Internal Conversion (IC): A non-radiative transition back to the ground state, dissipating energy as heat. This is an unproductive pathway that lowers the quantum yield.
-
Intersystem Crossing (ISC): A non-radiative transition from a singlet excited state (e.g., S₁) to a triplet excited state (e.g., T₁). Nitroaromatic compounds are known for exceptionally fast ISC rates, often on a sub-picosecond timescale, due to strong spin-orbit coupling.[5][6] Triplet states are often longer-lived and can lead to different, sometimes undesirable, side reactions.
-
Fluorescence: A radiative transition from S₁ back to S₀, emitting a photon. This is typically inefficient in nitroaromatics.
A crucial feature in the photochemistry of many nitroaromatics is the involvement of Twisted Intramolecular Charge Transfer (TICT) states.[1][7] In these states, rotation around the C-N bond between the aromatic ring and the nitro group leads to a perpendicular arrangement and significant charge separation.[1] This torsional motion can facilitate rapid deactivation pathways, including intersystem crossing and internal conversion, thereby competing directly with the desired photochemical release mechanism.[5][7]
Below is a conceptual diagram illustrating these competing pathways.
Caption: Key photophysical and photochemical pathways for a nitrophenoxyethylamine photocage.
Part II: The Theoretician's Toolkit: Computational Methodologies
Simulating the photochemical behavior of nitrophenoxyethylamine requires a multi-faceted computational approach. We can broadly categorize the methods into static and dynamic calculations.
Static Calculations: Mapping the Energy Landscape
Static quantum chemical calculations are used to characterize the critical points on the ground and excited-state potential energy surfaces (PES). These calculations provide fundamental information about energies, structures, and electronic properties but do not include the time evolution of the system.
-
Density Functional Theory (DFT): The workhorse for optimizing the geometry of the molecule in its electronic ground state (S₀) and for calculating vibrational frequencies to confirm a true minimum energy structure.
-
Time-Dependent DFT (TD-DFT): The most common method for calculating vertical excitation energies (simulating the UV-Vis absorption spectrum) and for optimizing the geometries of excited singlet states (e.g., S₁). While computationally efficient, standard TD-DFT can be unreliable for describing charge-transfer states or regions where multiple electronic states are close in energy (near conical intersections).
-
Multireference Methods (CASSCF, NEVPT2): When the electronic structure cannot be described by a single configuration (e.g., at conical intersections or for some excited states), multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) method are necessary. These are more computationally expensive but provide a more accurate description of these complex electronic situations.
Key Structures to Locate on the PES:
-
S₀ Minimum: The stable ground-state geometry.
-
S₁ Minimum: A local minimum on the first excited-state surface, often the starting point for fluorescence or further reaction.
-
S₁/S₀ Conical Intersection (CI): A point of degeneracy between the ground and first excited states. CIs act as efficient funnels for rapid, non-radiative decay back to the ground state and are often a major source of quantum yield loss.
-
S₁/T₁ Minimum Energy Crossing Point (MECP): The lowest energy point on the seam of crossing between the S₁ and T₁ surfaces. Locating this point is crucial for understanding the rate of intersystem crossing.
Dynamic Simulations: Watching the Reaction Unfold
To truly understand the competition between different decay channels, we must simulate the motion of the atoms over time following photoexcitation. Non-adiabatic molecular dynamics (NAMD) methods are employed for this purpose.
-
Trajectory Surface Hopping (TSH): TSH is the most widely used NAMD method for photochemical simulations of organic molecules.[8] In this approach, a swarm of classical trajectories are propagated on the excited-state PES. The electronic Schrödinger equation is solved at each time step to determine the forces on the nuclei. "Hops" between different electronic states (e.g., from S₁ to T₁ or S₁ to S₀) are allowed based on a probabilistic algorithm, simulating non-adiabatic transitions. By running many trajectories, one can calculate branching ratios, reaction timescales, and quantum yields.
Part III: A Validated Workflow for Theoretical Photochemistry
A rigorous and self-validating computational protocol is essential for obtaining trustworthy results. The following workflow outlines the key steps for a comprehensive theoretical study of a nitrophenoxyethylamine photocage.
Caption: A validated workflow for the computational study of photochemical reactions.
Protocol 1: Ground State and Absorption Spectrum Simulation
-
Objective: To obtain the stable ground-state structure and compare its simulated absorption spectrum with experimental data for validation.
-
Methodology:
-
Step 2.1 (Geometry Optimization): Perform a geometry optimization using DFT. A common choice is the B3LYP functional with a 6-31G(d) basis set for initial screening, followed by a larger basis set (e.g., 6-311+G(d,p)) for final accuracy. An implicit solvent model (e.g., PCM) should be used to account for the experimental solvent environment.
-
Step 2.2 (Frequency Calculation): Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum.
-
Step 2.3 (Spectrum Simulation): Using the optimized S₀ geometry, perform a TD-DFT calculation to compute the first 10-20 vertical singlet excitation energies and oscillator strengths. The resulting energies (λ_max) and intensities can be convoluted with Gaussian functions to generate a simulated UV-Vis spectrum.
-
-
Self-Validation: The primary validation checkpoint is the comparison of the simulated λ_max with the experimental absorption maximum. A good agreement (typically within 10-20 nm) provides confidence in the chosen level of theory for describing the electronic structure.
Protocol 2: Locating Key Excited-State Structures
-
Objective: To identify the structures and energies of key minima and crossing points that govern the photochemical pathways.
-
Methodology:
-
Step 2.1 (S₁ and T₁ Optimization): Starting from the S₀ geometry, perform geometry optimizations on the S₁ and T₁ potential energy surfaces using TD-DFT (for S₁) and unrestricted DFT (for T₁). This will locate the lowest energy points on these excited-state surfaces.
-
Step 2.2 (MECP Location): Use a specialized algorithm (available in programs like Gaussian or ORCA) to find the minimum energy crossing point between the S₁ and T₁ surfaces. This provides the energy barrier for intersystem crossing.
-
Step 2.3 (Conical Intersection Location): Locating a conical intersection is more complex and often requires multireference methods (e.g., CASSCF) for accuracy, as single-reference methods like TD-DFT can fail near degeneracies. The goal is to find the geometry where the S₁ and S₀ energies are identical.
-
-
Self-Validation: The relative energies of these critical points provide a static picture of the most likely reaction pathways. For example, if the barrier to the S₁/S₀ conical intersection is significantly lower than the energy of the S₁ minimum, rapid internal conversion is predicted.
Part IV: Data Interpretation: A Hypothetical Case Study
Let's consider a hypothetical nitrophenoxyethylamine derivative, "NPEA-Drug," designed to release a generic drug molecule. Our theoretical study yields the following quantitative data.
| Parameter | Calculated Value | Interpretation |
| S₀ λ_max (TD-DFT) | 355 nm | Good agreement with experimental λ_max of 350 nm. The chosen functional and basis set are appropriate. |
| S₁ Minimum Energy | 3.40 eV | The energy of the relaxed first excited singlet state, the starting point for subsequent dynamics. |
| T₁ Minimum Energy | 2.95 eV | The triplet state is significantly lower in energy than the S₁ state, suggesting ISC is thermodynamically favorable. |
| Energy Barrier to S₁/T₁ MECP | 0.05 eV | A very low barrier indicates that intersystem crossing from S₁ to T₁ is likely to be extremely fast and efficient.[5] |
| Energy Barrier to S₁/S₀ CI | 0.80 eV | A substantial barrier for direct internal conversion from the S₁ minimum. This pathway is likely slow. |
| Energy Barrier for Uncaging on S₁ | 0.25 eV | A moderate barrier for the desired bond-cleavage reaction on the singlet surface. |
| TSH Simulation: S₁ Lifetime | 1.5 ps | The simulated average time the molecule spends in the S₁ state before transitioning to another state. |
| TSH Simulation: Product Branching | S₁ → T₁ (ISC): 85%S₁ → Uncaging: 10%S₁ → S₀ (IC): 5% | The dynamics simulation predicts that the dominant deactivation channel is intersystem crossing to the triplet state. |
The theoretical analysis predicts a low quantum yield for the desired uncaging reaction (predicted ~10%). The primary reason is an ultrafast and highly efficient intersystem crossing pathway to the T₁ state, which outcompetes the productive bond cleavage on the S₁ surface. To improve this photocage, medicinal chemists should consider modifications that destabilize the S₁/T₁ MECP or lower the barrier for the uncaging reaction. For instance, strategic placement of substituents could alter the energies of the nπ* and ππ* states that mediate the ISC process.[9]
Conclusion and Future Outlook
Theoretical studies provide an indispensable atomic-level view of the complex photochemistry of nitrophenoxyethylamine systems. By combining static quantum chemical calculations with non-adiabatic dynamics simulations, we can build a predictive model that explains the origins of photochemical efficiency and guides the rational design of new and improved photolabile protecting groups. The workflow presented here, based on established and validated computational protocols, offers a robust framework for researchers in drug development and materials science.
Future challenges and opportunities in this field include the development of more accurate and efficient computational methods to handle larger and more complex molecular systems, the explicit simulation of solvent molecules and their role in the photochemical dynamics, and the integration of machine learning techniques to accelerate the discovery of novel photocages with tailored properties.
References
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- Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications.
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- Molecular Photochemistry: Recent Developments in Theory. PubMed Central.
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Methodological & Application
Application of the 1-(2-Nitrophenyl)ethyl (NPE) Caging Group in Probing Cellular Signaling Pathways
Introduction: Precision Control of Cellular Events with Light
In the intricate world of cell signaling, the ability to perturb specific molecular events with high spatiotemporal resolution is paramount to unraveling complex biological processes. "Caged" compounds have emerged as powerful tools in this endeavor, offering researchers the ability to initiate biological processes on a millisecond timescale and within subcellular compartments, simply by using a flash of light.[1][2][3] These are biologically inert molecules that, upon photolysis, release a bioactive substance.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of the 1-(2-nitrophenyl)ethyl (NPE) caging group, derived from 2-(2-Nitrophenoxy)ethylamine, for the photoregulation of signaling molecules. We will delve into the underlying chemical principles, provide detailed protocols for its application, and discuss the nuances of experimental design to ensure robust and reproducible results.
The NPE Caging Moiety: Mechanism of Photorelease
The 1-(2-nitrophenyl)ethyl (NPE) group is a photolabile protecting group that can be covalently attached to a biologically active molecule, rendering it inactive.[4] The core mechanism relies on the photochemistry of ortho-nitrobenzyl compounds.[2][5] Upon absorption of UV light, typically in the 300-380 nm range, the NPE group undergoes an intramolecular rearrangement, leading to the cleavage of the bond linking it to the signaling molecule.[6] This process is rapid and efficient, resulting in a "concentration jump" of the active molecule at the site of illumination.
Key Physicochemical Properties of NPE-Caged Compounds
| Property | Typical Value/Characteristic | Significance in Experiments |
| Absorption Maximum (λmax) | ~350 nm | Dictates the optimal wavelength for photolysis, minimizing photodamage to cells. |
| Quantum Yield (Φ) | Varies (e.g., ~0.65 for NPE-caged serine) | A measure of the efficiency of photorelease; higher values mean more efficient uncaging. |
| Rate of Photolysis | Can be on the order of nanoseconds to microseconds | The speed at which the active molecule is released, critical for studying fast kinetics.[6] |
| Solubility | Can be a limiting factor (e.g., NPE-cAMP) | May require careful solvent selection or the use of more soluble derivatives.[1] |
| Biological Inertness | Generally high, but off-target effects are possible | Essential for ensuring that observed effects are due to the released molecule.[3][7] |
Visualizing the Uncaging Process
The following diagram illustrates the fundamental workflow of an experiment utilizing an NPE-caged signaling molecule.
Caption: Experimental workflow for a typical uncaging experiment.
Applications in Cell Signaling Research
The versatility of the NPE caging group has led to its widespread adoption in various fields of cell signaling research. By caging key molecules, researchers can dissect their roles in complex pathways with unprecedented precision.
Probing Second Messenger Pathways: NPE-caged cAMP
Cyclic AMP (cAMP) is a ubiquitous second messenger involved in a myriad of cellular processes, from gene transcription to ion channel modulation. NPE-caged cAMP allows for the precise temporal and spatial control of intracellular cAMP levels.[1]
Example Application: Investigating the role of cAMP in synaptic plasticity. By locally uncaging cAMP in a specific dendritic spine, one can directly assess its impact on synaptic strength and structure.
Dissecting Synaptic Transmission: NPE-caged Neurotransmitters
Caged neurotransmitters, such as NPE-caged glutamate, have revolutionized the study of synaptic function.[8] They allow for the mimicking of quantal release of neurotransmitters at single synapses, enabling the mapping of neural circuits and the investigation of receptor kinetics.[3]
Example Application: Mapping the connectivity of a neural circuit. A laser can be scanned across a brain slice containing NPE-caged glutamate, and postsynaptic currents can be recorded from a target neuron to identify presynaptic partners.
Controlling Cellular Energetics and Kinase Activity: NPE-caged ATP
ATP is not only the primary energy currency of the cell but also a crucial substrate for kinases and a signaling molecule in its own right. NPE-caged ATP has been instrumental in studying the kinetics of ATP-dependent processes, such as muscle contraction and the function of ATPases.[7][9]
Example Application: Determining the ATP dependence of a motor protein. By rapidly releasing ATP from its caged form, the kinetic parameters of the motor protein's activity can be measured.
Protocol: Photorelease of an NPE-Caged Compound in Cultured Cells
This protocol provides a general framework for an uncaging experiment using a fluorescent indicator to monitor the cellular response. Note: Specific parameters such as compound concentration, light intensity, and duration will need to be optimized for each experimental system.
Materials:
-
NPE-caged compound of interest (e.g., NPE-caged cAMP)
-
Cultured cells on a glass-bottom dish suitable for microscopy
-
Fluorescent indicator for the downstream signaling event (e.g., a fluorescent calcium indicator or a FRET-based cAMP sensor)
-
Microscope equipped for fluorescence imaging and photolysis (e.g., with a UV laser or a flash lamp)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution)
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes and grow to the desired confluency.
-
If using a fluorescent indicator, load the cells according to the manufacturer's protocol.
-
-
Loading of the NPE-Caged Compound:
-
Prepare a stock solution of the NPE-caged compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution in a physiological buffer to the final working concentration (typically in the µM to mM range).
-
Incubate the cells with the NPE-caged compound solution for a time sufficient for it to enter the cells (this may require membrane-permeant analogs or microinjection for charged molecules like ATP).[9]
-
Causality: The loading time and concentration are critical. Insufficient loading will result in a weak signal, while excessive loading can lead to toxicity or off-target effects.
-
-
Photolysis (Uncaging):
-
Mount the dish on the microscope stage.
-
Identify the target cell or region of interest.
-
Acquire a baseline fluorescence signal before photolysis.
-
Deliver a brief pulse of UV light (e.g., 355 nm) to the target region. The duration and intensity of the pulse must be carefully controlled to achieve the desired concentration jump without causing photodamage.
-
Causality: The light dose determines the amount of released compound. A calibration curve should be established to relate the light dose to the effective concentration of the released molecule.
-
-
Data Acquisition and Analysis:
-
Immediately after the light pulse, acquire a time-lapse series of fluorescence images to monitor the cellular response.
-
Quantify the change in fluorescence intensity over time in the region of interest.
-
Compare the response in the photolyzed region to control regions that were not illuminated.
-
Self-Validation and Controls:
-
Light-Only Control: Expose cells to the same light pulse without the caged compound to ensure that the light itself does not elicit a response.
-
Compound-Only Control: Expose cells to the caged compound without photolysis to confirm its biological inertness.[7]
-
Pharmacological Controls: Use known agonists and antagonists of the signaling pathway to confirm the specificity of the observed response.
Visualizing the Signaling Cascade
The following diagram illustrates a hypothetical signaling cascade initiated by the photorelease of cAMP.
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Application Notes and Protocols for the Synthesis and Application of NPE-Caged Peptides and Proteins
For: Researchers, scientists, and drug development professionals.
Introduction
In the intricate world of cellular signaling and biological processes, the ability to control the activity of key molecules with spatial and temporal precision is paramount. "Caged" compounds are powerful tools that offer such control. These are biologically active molecules rendered inert by a covalently attached photolabile protecting group (PPG), often referred to as a "cage."[1] Irradiation with light of a specific wavelength cleaves this cage, releasing the active molecule on demand.[1] This technology allows for rapid concentration jumps of bioactive substances in a localized area, enabling the study of dynamic biological events like neurotransmission and intracellular signaling.[1]
Among the various PPGs, the o-nitrobenzyl group and its derivatives have become workhorses in chemical biology.[2][3] The 1-(2-nitrophenyl)ethyl (NPE) group, and particularly its dimethoxy-substituted version, the 6-nitroveratryl (NV) group, offer advantageous properties. The addition of two methoxy groups to the nitrobenzyl core, creating the nitroveratryl (NV) moiety, shifts the absorption maximum to longer, less phototoxic wavelengths (typically >350 nm).[4][5] The corresponding nitroveratryloxycarbonyl (NVOC) group is frequently used for caging amines and alcohols.[2][5] This guide provides a comprehensive overview and detailed protocols for the synthesis of NPE-caged peptides and their subsequent application.
The Chemistry of NPE Caging and Uncaging
The utility of NPE-based caging lies in its efficient photochemical cleavage mechanism. Upon absorption of UV light, the o-nitrobenzyl group undergoes an intramolecular redox reaction.[6][7] The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[6] This intermediate then rearranges and fragments, ultimately releasing the caged molecule and forming an o-nitrosobenzaldehyde byproduct.[2][3] This process is generally efficient and proceeds under neutral, physiological conditions, making it highly suitable for biological experiments.[8]
Caption: Photochemical cleavage mechanism of an NPE-caged compound.**
Synthesis of NPE-Caged Peptides
The synthesis of NPE-caged peptides is most commonly achieved using Solid-Phase Peptide Synthesis (SPPS).[9][10][11][12] This strategy involves the incorporation of a pre-synthesized amino acid that has its functional group (e.g., the α-amino group or a side-chain amine) protected with the NPE-caging group.
Overall Synthesis Workflow
The general workflow involves three main stages:
-
Synthesis of the NPE-caged amino acid: Preparing the key building block for SPPS.
-
Solid-Phase Peptide Synthesis (SPPS): Stepwise assembly of the peptide on a solid support.[13]
-
Cleavage, Deprotection, and Purification: Releasing the caged peptide from the resin and purifying it to homogeneity.
Caption: General workflow for NPE-caged peptide synthesis.**
Protocol 1: Synthesis of Fmoc-N-α-(NVOC)-L-lysine
This protocol describes the caging of the α-amino group of lysine. Caging a side-chain, such as the ε-amino group of lysine, would follow a similar principle but with an orthogonal protection strategy.
Materials:
-
Fmoc-L-Lys(Boc)-OH
-
6-nitroveratryl chloroformate (NVOC-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
1,4-Dioxane
-
Saturated aqueous NaHCO₃ solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Initial Reaction: Dissolve Fmoc-L-Lys(Boc)-OH (1 equivalent) in a 1:1 mixture of 1,4-dioxane and saturated aqueous NaHCO₃ solution.
-
Addition of Caging Reagent: Cool the solution to 0°C in an ice bath. Add a solution of 6-nitroveratryl chloroformate (NVOC-Cl) (1.1 equivalents) in 1,4-dioxane dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with water and wash with ether to remove unreacted NVOC-Cl. Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extraction: Extract the product into ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the pure Fmoc-N-α-(NVOC)-L-Lys(Boc)-OH.
Protocol 2: Solid-Phase Synthesis of an NPE-Caged Peptide
This protocol outlines the manual SPPS of a model caged peptide using the Fmoc/tBu strategy.[13] The example uses the custom-synthesized NVOC-caged lysine from Protocol 1.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-N-α-(NVOC)-L-Lys(Boc)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or HOBt
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF, DCM
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a fritted syringe.
-
Fmoc Deprotection: Drain the DMF, add 20% piperidine/DMF, and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the first Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and Oxyma (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor coupling completion with a Kaiser test. If incomplete, repeat the coupling.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence. When incorporating the caged amino acid, use Fmoc-N-α-(NVOC)-L-Lys(Boc)-OH in the coupling step.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours. Caution: The NVOC group is stable to TFA.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 3: Purification and Characterization
Purification: The crude caged peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[14][15][16]
-
System: A preparative or semi-preparative HPLC system with a C18 column is typically used.[14]
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile (ACN)
-
-
Gradient: A linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes) is employed to elute the peptide. The optimal gradient will depend on the peptide's hydrophobicity.
-
Detection: Monitor the elution at 220 nm (for the peptide backbone) and also at ~350 nm to confirm the presence of the NPE caging group.
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a fluffy white powder.
Characterization: The purity and identity of the final product must be confirmed.
| Technique | Purpose | Typical Result |
| Analytical RP-HPLC | Assess purity | A single sharp peak, indicating >95% purity.[17] |
| Mass Spectrometry (LC-MS or MALDI-TOF) | Confirm identity | The observed molecular weight should match the calculated molecular weight of the caged peptide.[18] |
| UV-Vis Spectroscopy | Confirm presence of cage | An absorbance maximum around 350-360 nm, characteristic of the nitroveratryl group. |
Photo-uncaging of NPE-Caged Peptides
The final step is the light-triggered release of the active peptide. The experimental setup for photolysis is critical for successful uncaging.[19]
Protocol 4: In Vitro Photo-uncaging
Materials and Equipment:
-
Purified NPE-caged peptide
-
Aqueous buffer (e.g., PBS or HEPES, pH 7.4)
-
UV light source (e.g., mercury arc lamp with appropriate filters, UV LED, or a laser).[20][21] A wavelength of ~365 nm is optimal for NPE/NVOC groups.[4]
-
Quartz cuvette or microplate
-
HPLC system for analysis
Procedure:
-
Sample Preparation: Prepare a stock solution of the caged peptide in a suitable buffer at a known concentration (e.g., 100 µM).
-
Irradiation:
-
Place the sample in a quartz cuvette.
-
Irradiate the sample with a 365 nm light source. The duration of irradiation will depend on the light source's power and the quantum yield of the caging group.[6] It is recommended to perform a time-course experiment (e.g., irradiating for 1, 2, 5, 10 minutes) to determine the optimal exposure time.
-
-
Analysis of Uncaging:
-
After irradiation, analyze the sample by analytical RP-HPLC.
-
Compare the chromatogram to that of the starting caged peptide and a standard of the uncaged peptide.
-
Successful uncaging will be indicated by the disappearance of the caged peptide peak and the appearance of the uncaged peptide peak at its characteristic retention time.
-
-
Quantification: The extent of photolysis can be quantified by integrating the peak areas in the chromatogram.
Key Experimental Considerations:
-
Light Source: The choice of light source is crucial. Lasers provide high power density for rapid uncaging in small volumes, while lamps are suitable for bulk samples.[20][22]
-
Wavelength: Ensure the wavelength matches the absorbance spectrum of the caging group (~350-365 nm for NPE/NVOC) to maximize efficiency and minimize photodamage to biological samples.[4]
-
Phototoxicity: UV light can be damaging to living cells. Minimize exposure times and light intensity to maintain cell viability. The use of longer wavelength-absorbing cages is advantageous.[20]
-
Byproducts: The o-nitrosobenzaldehyde byproduct can be reactive.[2] In cellular experiments, its potential effects should be considered, and appropriate controls should be run.[19]
Expanding to Proteins: Native Chemical Ligation
For creating larger caged proteins, a combination of SPPS and Native Chemical Ligation (NCL) is a powerful strategy.[9][23][24][25] NCL allows for the chemoselective joining of two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine.[23][24][26]
The strategy involves:
-
Synthesizing a relatively short peptide segment containing the NPE-caged amino acid via SPPS, with a C-terminal thioester.[24][27]
-
Expressing the larger portion of the protein recombinantly, often with an N-terminal cysteine.
-
Ligating the synthetic caged peptide to the recombinant protein fragment under aqueous, neutral pH conditions.[23]
This semi-synthetic approach provides access to large, site-specifically caged proteins that would be impossible to construct solely by SPPS.[9][25]
References
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Blanc, A., & Bochet, C. G. (2007). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Journal of the American Chemical Society. [Link]
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Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]
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Lawrence, D. S. (2005). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]
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Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry. [Link]
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van der Linden, W. A., et al. (2023). Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring. Bioconjugate Chemistry. [Link]
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Kim, C. H., et al. (2005). Synthesis of photolabile o-nitroveratryloxycarbonyl (NVOC) protected peptide nucleic acid monomers. Seoul National University. [Link]
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Corrie, J. E., & Trentham, D. R. (2005). Photorelease of Alcohols from 2-Nitrobenzyl Ethers Proceeds via Hemiacetals and May Be Further Retarded by Buffers Intercepting the Primary aci-Nitro Intermediates. ResearchGate. [Link]
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Wan, P., Muralidharan, S., McAuley, I., & Babbage, C. A. (1987). Photooxygenation of nitrobenzyl derivatives. Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers. Canadian Journal of Chemistry. [Link]
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Riva, R., et al. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers. [Link]
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Bochet, C. G. (2002). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC. [Link]
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Tatsu, Y., et al. (2002). Solid-phase synthesis of caged peptides containing photolabile derivatives of aspartic acid. ResearchGate. [Link]
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Ameta, S. C., & Ameta, R. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]
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Enyedi, K. N., et al. (2022). Photoinduced hydrogel-forming caged-peptides with improved solubility. ChemRxiv. [Link]
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Hartmann, N., et al. (2006). Scheme of the UV cleavage reaction of the nitroveratryloxycarbonyl (NVOC) protecting group, resulting in a primary amino function. ResearchGate. [Link]
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van der Linden, W. A., et al. (2023). Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring. PubMed. [Link]
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Zhang, Y., et al. (2019). A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. Molecules. [Link]
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Trigo, F. F., et al. (2009). Laser photolysis of caged compounds at 405 nm: photochemical advantages, localisation, phototoxicity and methods for calibration. Journal of Neuroscience Methods. [Link]
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Trigo, F. F., et al. (2009). Laser photolysis of caged compounds at 405 nm: Photochemical advantages, localisation, phototoxicity and methods for calibration. ResearchGate. [Link]
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Gurney, A. M. (1994). Flash photolysis of caged compounds. Plymouth Marine Science Electronic Archive. [Link]
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Wikipedia. (n.d.). Native chemical ligation. Wikipedia. [Link]
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Wang, Y., et al. (2022). Protein-Caged Nanoparticles: A Promising Nanomedicine Against Cancer. Cancer Management and Research. [Link]
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Lee, H.-M., Larson, D. R., & Lawrence, D. S. (2009). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. ACS Chemical Biology. [Link]
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Ellis-Davies, G. C. R. (2013). Caged compounds for multichromic optical interrogation of neural systems. Frontiers in Neural Circuits. [Link]
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ResearchGate. (n.d.). Figure s1 : Peptide characterization by HPLC and LCMS. ResearchGate. [Link]
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Tocris Bioscience. (n.d.). NPE-caged-proton (3512). Tocris Bioscience. [Link]
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Biosyntan GmbH. (n.d.). Native Chemical Ligation. Biosyntan GmbH. [Link]
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Thompson, R. E., & Muir, T. W. (2018). Native Chemical Ligation of Peptides and Proteins. Current Protocols in Chemical Biology. [Link]
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Shigeri, Y., Tatsu, Y., & Yumoto, N. (2001). Synthesis and application of caged peptides and proteins. Pharmacology & Therapeutics. [Link]
-
Conibear, A. C., et al. (2018). Native chemical ligation in protein synthesis and semi-synthesis. Chemical Society Reviews. [Link]
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Camarero, J. A., et al. (2001). Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology. Proceedings of the National Academy of Sciences. [Link]
-
Jena Bioscience. (n.d.). NPE-caged-ATP. Jena Bioscience. [Link]
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Mant, C. T., & Hodges, R. S. (2002). Peptide Characterization and Purification Using High–Performance Liquid Chromatography. Methods in Molecular Biology. [Link]
-
An, W., & Chen, P. R. (2011). Recent advances in the photochemical control of protein function. Methods in Enzymology. [Link]
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Dao, M., et al. (2023). A Biomimetic C-Terminal Extension Strategy for Photocaging Amidated Neuropeptides. Journal of the American Chemical Society. [Link]
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Roldão, A., et al. (2021). Manufacturing of non-viral protein nanocages for biotechnological and biomedical applications. Frontiers in Bioengineering and Biotechnology. [Link]
-
Fang, G.-M., et al. (2011). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols. [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link]
-
Kent, S. B. H. (2017). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. University of Chicago. [Link]
-
Ma, Y., et al. (2012). Design and Applications of Protein-Cage-Based Nanomaterials. ResearchGate. [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE. [Link]
-
Lawrence, D. S. (2005). The preparation and in vivo applications of caged peptides and proteins. Current Opinion in Chemical Biology. [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Biovera. [Link]
-
Li, Y.-M., & Yang, Y.-Y. (2013). Progress in Chemical Synthesis of Peptides and Proteins. ResearchGate. [Link]
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Wierzbicki, M., et al. (2020). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules. [Link]
-
Aapptec. (n.d.). SYNTHESIS NOTES. Aapptec Peptides. [Link]
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CEM Corporation. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. [Link]
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Application Note & Protocols: Spatiotemporal Control of Biological Processes Using Caged Compounds
Abstract
The precise control of biological events in living systems is paramount to unraveling their complexity. Caged compounds—biologically active molecules rendered inert by a photolabile protecting group (PPG)—offer an unparalleled method for achieving such control.[1][2][3] By delivering a pulse of light, the "cage" is cleaved, releasing the active molecule with high spatiotemporal resolution. This technology transforms light into a precision tool, enabling researchers to initiate, modulate, and dissect complex signaling cascades, from synaptic transmission to gene expression, in their native environment.[4][5][6] This guide provides a comprehensive overview of the principles of caged compound technology, practical considerations for experimental design, detailed step-by-step protocols for key applications, and robust troubleshooting advice for researchers, scientists, and drug development professionals.
Guiding Principles of Caged Compound Technology
The core concept of a caged compound is the temporary inactivation of a molecule's biological function through covalent modification.[6][7] This latent molecule can then be introduced into a biological system without eliciting a response. Upon irradiation with light of a specific wavelength, the photolabile bond breaks, rapidly liberating the active molecule and a biologically inert cage byproduct.[1] This process allows for instantaneous concentration jumps of a signaling molecule at a user-defined time and location.
The Anatomy of a Caged Compound
A caged compound consists of two key moieties:
-
The Bioactive Molecule: This can be virtually any molecule whose function one wishes to control, including neurotransmitters, second messengers (e.g., Ca²⁺, IP₃), nucleotides, peptides, proteins, and oligonucleotides.[1][8][9]
-
The Photolabile Protecting Group (PPG) or "Cage": A chemical group that absorbs light and undergoes efficient photolysis to release the active molecule. The choice of PPG is critical as it dictates the wavelength of activation, the speed of release, and the quantum yield (the efficiency of uncaging).[10]
Figure 1: The Caged Compound Mechanism. An inert caged compound is introduced to a biological system. A pulse of light cleaves the photolabile protecting group (PPG), releasing the active molecule to bind its target and elicit a biological response.
Critical Properties of an Ideal Caged Compound
The success of an uncaging experiment hinges on the careful selection of a compound with optimal characteristics. The causality behind these choices is crucial for experimental success.
| Property | Rationale & Importance | Common Pitfalls |
| Biological Inertness | The caged form must not act as an agonist or antagonist at relevant concentrations. This is the most critical property to ensure the observed effect is solely due to the photoreleased molecule.[11] | Some caged compounds, like early versions of caged GABA, showed partial antagonism at the target receptor, confounding results.[11][12] |
| Aqueous Solubility & Stability | The compound must be soluble in physiological buffers without organic co-solvents (e.g., DMSO) that can be toxic to cells. It must also be stable against spontaneous hydrolysis, which would cause premature release and increase background activity.[2][11] | Poor stability leads to a gradual "leak" of the active compound, elevating the baseline and reducing the signal-to-noise ratio of the light-induced effect.[13] |
| High Quantum Yield (Φ) | This measures the efficiency of photorelease per photon absorbed. A high quantum yield means less light is needed for effective uncaging, minimizing potential photodamage to the biological sample.[1][14] | Low quantum yield necessitates high light intensity or long exposure, increasing the risk of phototoxicity and off-target effects.[11] |
| Appropriate Wavelength (λ) | The absorption maximum should ideally be in the near-UV (350-400 nm) or visible range to avoid the high phototoxicity of deep UV light and to be compatible with standard microscope optics.[11][15] | Many early cages required <330 nm light, which is damaging to cells and poorly transmitted by most microscope objectives.[11] |
| Rapid Release Kinetics | The rate of release must be faster than the biological process being studied. For neurotransmission, this means release on a microsecond to millisecond timescale.[1][6] | Slow release kinetics can obscure the true onset and rate of a biological response, making kinetic analysis impossible. |
| Two-Photon Compatibility | For high-resolution 3D uncaging, the compound should have a sufficient two-photon absorption cross-section, allowing activation with focused infrared light and minimizing out-of-focus activation.[16][17][18] | Not all PPGs are efficient for two-photon excitation. MNI and Bhc are examples of cages developed specifically for this purpose.[2][19] |
Core Applications & Protocols
Caged compounds have been applied to a vast array of biological questions. Here, we detail protocols for two of the most powerful applications: neurotransmitter mapping and light-controlled gene expression.
Application: High-Resolution Mapping of Neurotransmitter Receptors
Two-photon (2P) uncaging of neurotransmitters like glutamate allows for the activation of receptors with synaptic and dendritic-level precision.[16][17][20] This enables the mapping of receptor density and the study of dendritic integration—how neurons process inputs from thousands of synapses.[16][21]
This protocol describes how to map AMPA receptor function on a dendritic spine of a neuron in an acute brain slice using MNI-caged glutamate.
Self-Validation System: This protocol incorporates controls for phototoxicity ('light-only'), basal activity ('caged-only'), and confirmation of physiological response by comparing the uncaging-evoked postsynaptic current (uEPSC) to spontaneous EPSCs.
Materials:
-
MNI-caged-L-glutamate (e.g., 5-10 mM stock in water)
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂/5% CO₂
-
Acute brain slices from the region of interest (e.g., hippocampus, cortex)
-
Patch-clamp rig with IR-DIC visualization
-
Two-photon laser-scanning microscope with a tunable Ti:Sapphire laser (tuned to ~720 nm for MNI)
-
Whole-cell patch pipette solution containing a fluorescent dye (e.g., Alexa Fluor 594) to visualize cell morphology
Procedure:
-
Slice Preparation & Recovery:
-
Prepare 300 µm thick brain slices using a vibratome in ice-cold, oxygenated slicing solution.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before use.
-
-
Loading the Caged Compound:
-
Transfer a recovered slice to the recording chamber on the microscope stage.
-
Perfuse the slice with oxygenated aCSF containing 2-5 mM MNI-caged glutamate. Include a GABA-A receptor antagonist (e.g., picrotoxin) and a low concentration of a sodium channel blocker (e.g., TTX) to isolate glutamatergic transmission and prevent action potentials.[21]
-
Allow at least 20 minutes for the caged compound to diffuse evenly throughout the slice. Causality: Insufficient incubation leads to a non-uniform concentration of the caged compound, resulting in variable uncaging responses across the tissue.
-
-
Neuron Identification and Patching:
-
Using IR-DIC optics, identify a target neuron (e.g., a CA1 pyramidal neuron).
-
Perform whole-cell patch-clamp recording. The fluorescent dye in the pipette will fill the neuron within 15-20 minutes, allowing clear visualization of the dendritic tree under two-photon excitation.
-
-
Two-Photon Uncaging Setup & Calibration:
-
Switch to two-photon imaging mode to visualize the dye-filled neuron. Identify a dendritic spine of interest.
-
Position the uncaging laser spot directly adjacent to the spine head.
-
Crucial Step: Calibrate Laser Power. While recording in voltage-clamp mode, deliver short (0.5-1 ms) laser pulses at the target location. Start with low laser power and gradually increase it until a small, reliable inward current (uEPSC) is elicited. Aim for a uEPSC amplitude similar to spontaneous miniature EPSCs.[20] Causality: Excessive laser power can cause photodamage or saturate receptors, leading to non-physiological responses.[16] Insufficient power will fail to elicit a detectable response.
-
-
Data Acquisition & Mapping:
-
To map receptor sensitivity, systematically move the uncaging spot to different locations along the dendrite and surrounding spines, delivering a laser pulse at each point.
-
Record the uEPSC at each location. The amplitude of the uEPSC is proportional to the number of functional receptors at that site.
-
-
Control Experiments:
-
Light-Only Control: Deliver laser pulses to a region of the slice with no neuron to ensure the laser itself does not generate electrical artifacts.
-
Caged-Only Control: Record from the patched cell in the presence of MNI-glutamate but without laser stimulation to measure any baseline changes or toxicity.
-
Pharmacological Blockade: After mapping, apply an AMPA receptor antagonist (e.g., CNQX) to confirm that the uEPSCs are indeed mediated by AMPA receptors. A successful experiment will show complete abolition of the light-evoked current.
-
Figure 2: Experimental Workflow for Two-Photon (2P) Neurotransmitter Uncaging. This diagram outlines the key steps from tissue preparation to data acquisition and validation.
Application: Light-Activated Control of Gene Expression
Caged oligonucleotides (e.g., antisense DNA, siRNA, or CRISPR guide RNAs) provide a powerful method for controlling gene expression with high spatiotemporal precision.[22][23][24] A common strategy involves linking an antisense oligonucleotide to a complementary "blocking" strand via a photocleavable linker.[23] This duplex is inactive. Upon illumination, the linker is cleaved, releasing the antisense strand to bind its target mRNA and inhibit translation.[22][25]
This protocol details how to achieve spatially-restricted knockdown of a target gene (e.g., GFP) in a cultured cell monolayer.
Self-Validation System: This protocol uses a fluorescent reporter (GFP) for easy readout. It includes controls for the caged oligo alone, light exposure alone, and a scrambled sequence to validate the specificity of the knockdown.
Materials:
-
Caged antisense oligonucleotide targeting GFP mRNA (and a caged scrambled control oligo).
-
Mammalian cells stably expressing GFP (e.g., HEK293-GFP).
-
Standard cell culture reagents (DMEM, FBS, etc.).[26]
-
Lipofectamine or other suitable transfection reagent.
-
Microscope with a UV light source (e.g., 365 nm LED) coupled to a digital micromirror device (DMD) or a focused laser for patterned illumination.
-
Reagents for downstream analysis (e.g., qPCR primers, antibodies for Western blot).
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-GFP cells under standard conditions.
-
Plate cells onto glass-bottom dishes suitable for microscopy. Allow them to adhere and reach 70-80% confluency.
-
-
Transfection of Caged Oligonucleotide:
-
Prepare transfection complexes of the caged antisense GFP oligo (or caged scrambled control) using Lipofectamine according to the manufacturer's protocol. A final concentration of 100-200 nM oligo is a good starting point.
-
Add the complexes to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh, complete culture medium.
-
-
Patterned Photoactivation (Uncaging):
-
24 hours post-transfection, place the dish on the microscope stage.
-
Using the DMD or a focused laser, illuminate a specific region of the cell monolayer with 365 nm light. The required dose will depend on the quantum yield of the cage and the light source intensity; this step requires optimization. Causality: The light dose is critical. Too little light results in insufficient release of the antisense strand and no observable knockdown. Too much light can cause cellular damage and apoptosis, leading to non-specific loss of fluorescence.
-
Keep a parallel dish (or an un-illuminated region of the same dish) as a "no light" control.
-
-
Post-Illumination Incubation:
-
Return the cells to the incubator for 24-48 hours. This allows time for the existing GFP protein to be degraded and for the antisense effect to become apparent.
-
-
Analysis of Gene Knockdown:
-
Fluorescence Microscopy (Primary Validation): Image the entire cell monolayer. A successful experiment will show a significant and spatially-defined loss of GFP fluorescence only in the region that was illuminated.
-
Quantitative PCR (qPCR): To confirm knockdown at the mRNA level, lyse the cells and perform qPCR for GFP mRNA. Compare illuminated vs. non-illuminated regions/dishes.
-
Western Blot: To confirm knockdown at the protein level, perform a Western blot using an anti-GFP antibody.
-
-
Control Groups for Self-Validation:
-
Caged Antisense + No Light: Shows the caged compound is inert and does not cause knockdown on its own.
-
No Caged Compound + Light: Shows that the light exposure itself does not affect GFP expression or cause phototoxicity.
-
Caged Scrambled Oligo + Light: Shows that the knockdown effect is sequence-specific and not an artifact of the uncaging process or the presence of free oligonucleotides.
-
Figure 3: Mechanism of Light-Activated Gene Knockdown. A caged antisense duplex is inert until UV light releases the active antisense strand, which then binds to its target mRNA, sterically blocking translation by the ribosome.
Troubleshooting Guide
Even with careful planning, uncaging experiments can be challenging. A systematic approach is key to identifying and solving problems.[27][28]
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No/Weak Biological Response | 1. Insufficient Light Dose: Laser/lamp power is too low or exposure time is too short. 2. Inefficient Caged Compound: Low quantum yield or degradation of the compound. 3. Incorrect Wavelength: Light source does not match the absorption peak of the PPG. | 1. Systematically increase light intensity or duration. Ensure your light source is properly aligned and focused.[13] 2. Verify compound integrity via HPLC or mass spectrometry.[29] Purchase from a reputable supplier or re-synthesize. Store stock solutions protected from light at -20°C or below. 3. Check the specification sheet for your caged compound and ensure your light source is appropriate. |
| High Background Activity (Before Uncaging) | 1. Compound Instability: Spontaneous hydrolysis of the caged compound in the aqueous buffer. 2. Compound Impurity: The stock contains free, uncaged bioactive molecule. 3. Stray Light: Ambient or microscope light is causing premature uncaging. | 1. Choose a more stable caged compound if available. Perform experiments promptly after adding the compound to the buffer.[11] 2. Purify the caged compound using HPLC.[2] 3. Work under red or yellow light. Use light filters on the microscope's viewing path and ensure the uncaging light path is tightly shuttered.[13] |
| Evidence of Phototoxicity | 1. Light Dose Too High: Excessive light intensity or duration is damaging cells. 2. Phototoxic Byproducts: The cleaved cage fragment is toxic. 3. Deep UV Wavelength: Using light <340 nm is inherently more damaging to cells. | 1. Reduce laser power/exposure to the minimum required for a physiological response. Use two-photon excitation to confine the energy to the focal volume.[18] 2. This is an intrinsic property of the PPG. If suspected, try a different class of caged compound. 3. Use a caged compound that activates at a longer wavelength (>350 nm). |
| High Variability in Response | 1. Uneven Compound Loading: In tissue, diffusion may be incomplete or uneven. 2. Fluctuations in Light Source: The lamp or laser output is unstable. 3. Biological Variability: The density of receptors or targets varies between cells or locations. | 1. Increase the incubation time for the caged compound. Ensure constant perfusion to maintain concentration. 2. Monitor your light source power over time. Allow lamps to warm up fully before starting experiments. 3. This is a real biological phenomenon. Record from multiple cells/locations and perform statistical analysis. Use uncaging to quantify this variability. |
Future Directions
The field of caged compounds is continuously evolving, with major efforts focused on:
-
Red-Shifted Cages: Developing PPGs that can be cleaved with red or near-infrared light, which offers deeper tissue penetration and lower phototoxicity, enabling applications in living animals.[11][15]
-
Orthogonal Uncaging: Creating multiple caged compounds that can be independently released by different wavelengths of light, allowing for the sequential or simultaneous activation of multiple signaling pathways.[30]
-
Photopharmacology: Designing caged drugs that can be activated directly at a disease site, such as a tumor, to increase efficacy and dramatically reduce systemic side effects.[11][31]
By providing unparalleled spatiotemporal control, caged compounds will remain a cornerstone technology for dissecting the intricate and dynamic chemistry of life.
References
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Two-Photon Neurotransmitter Uncaging for the Study of Dendritic Integration. (2019). Springer Protocols. [Link]
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Taking control of gene expression with light-activated oligonucleotides. (n.d.). PubMed. [Link]
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Two-photon uncaging microscopy. (n.d.). PubMed. [Link]
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Caged circular antisense oligonucleotides for photomodulation of RNA digestion and gene expression in cells. (2012). Nucleic Acids Research. [Link]
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Two-Photon Uncaging of Caged Neurotransmitters. (2019). Frontiers in Synaptic Neuroscience. [Link]
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In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice. (2012). The Journal of Physiology. [Link]
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Taking control of gene expression with light-activated oligonucleotides. (2005). Photochemical & Photobiological Sciences. [Link]
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Chemical two-photon uncaging: A novel approach to mapping glutamate receptors. (n.d.). unknown. [Link]
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Caged compounds: photorelease technology for control of cellular chemistry and physiology. (2007). Nature Methods. [Link]
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Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. (2020). Chemistry – A European Journal. [Link]
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Caged compounds: Photorelease technology for control of cellular chemistry and physiology. (2007). ResearchGate. [Link]
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Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. (2019). ChemPhotoChem. [Link]
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Photoremovable Protecting Groups Used for the Caging of Biomolecules. (2005). Wiley-VCH. [Link]
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Regulating Gene Expression With Light-Activated Oligonucleotides. (2015). ScholarlyCommons. [Link]
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Photoactivatable Circular Caged Oligonucleotides for Transcriptome In Vivo Analysis (TIVA). (2022). unknown. [Link]
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Triggering biological processes: methods and applications of photocaged peptides and proteins. (2021). Chemical Society Reviews. [Link]
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Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. (2012). Angewandte Chemie International Edition. [Link]
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Wavelength-selective photocleavable protecting groups for the synthesis and activation of biologically relevant peptides. (n.d.). PPSM ENS Paris-Saclay. [Link]
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Spatiotemporal Control of Biology: Synthetic Photochemistry Toolbox with Far-Red and Near-Infrared Light. (2022). Journal of the American Chemical Society. [Link]
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Photoremovable Protecting Groups. (2022). MDPI. [Link]
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A chemist and biologist talk to each other about caged neurotransmitters. (2013). Future Medicinal Chemistry. [Link]
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Cancer drugs could be delivered in molecular cages unlocked by light. (2021). Imperial News. [Link]
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Useful caged compounds for cell physiology. (2020). Accounts of Chemical Research. [Link]
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Targeted Drug Delivery System Using Light and DNA Cages Could Help with Basic Research and Treatment for Cancer and Brain Disease. (2016). The Brink | Boston University. [Link]
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Spatiotemporal Control of CRISPR/Cas9 Function in Cells and Zebrafish using Light-Activated Guide RNA. (2018). Angewandte Chemie International Edition. [Link]
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Useful Caged Compounds for Cell Physiology. (2020). PubMed. [Link]
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Caged compounds: photorelease technology for control of cellular chemistry and physiology. (2007). unknown. [Link]
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A Perspective on the Synthesis, Purification, and Characterization of Porous Organic Cages. (2016). Chemistry of Materials. [Link]
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Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. (2009). ACS Chemical Biology. [Link]
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Useful Caged Compounds for Cell Physiology. (2020). ResearchGate. [Link]
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Synthesis, photochemistry and biological activity of a caged photolabile acetylcholine receptor ligand. (1994). unknown. [Link]
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Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology. (n.d.). FSU Biology. [Link]
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Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods 4: 619-628 (2007). (n.d.). Zeiss Campus. [Link]
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Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. (2009). ACS Chemical Biology. [Link]
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Application Notes & Protocols: Two-Photon Uncaging of 2-(2-Nitrophenoxy)ethylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foundational Principles: Harnessing Light for Molecular Precision
Two-photon uncaging is a high-resolution photostimulation technique that enables the release of biologically active molecules ("effectors") from an inert, photolabile precursor ("caged compound") with exceptional spatiotemporal control.[1][2] Unlike conventional one-photon (1P) uncaging which uses a single high-energy (typically UV) photon, two-photon (2P) excitation employs the near-simultaneous absorption of two lower-energy, longer-wavelength (typically infrared, IR) photons to trigger the photolysis reaction. This nonlinear process confines the uncaging event to the tight focal volume of a high-numerical-aperture objective, offering subcellular precision and deeper tissue penetration with reduced phototoxicity, making it ideal for complex biological systems like brain slices.[1][3][4]
The 2-(2-Nitrophenoxy)ethylamine scaffold, a derivative of the classic o-nitrobenzyl photolabile protecting group, is a cornerstone of this technology. The core mechanism relies on an intramolecular rearrangement initiated by the excited nitro group, which abstracts a hydrogen from the benzylic carbon, leading to a cascade of electronic shifts that cleave the bond and release the active amine-containing molecule. This guide focuses on the practical application of this chemical moiety for precise delivery of neurotransmitters, signaling molecules, and other primary amine-containing effectors.
The Uncaging Reaction: Mechanism and Key Players
The success of a 2P uncaging experiment hinges on understanding the photochemistry of the caged compound. The ortho-nitrobenzyl framework is preferred over its para-nitrobenzyl isomer due to its efficient intramolecular cleavage mechanism.
// Nodes Caged [label="Caged Compound\n(2-Nitrophenoxyethylamine Derivative)", fillcolor="#F1F3F4", fontcolor="#202124"]; Excited [label="Excited State*", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Aci-nitro Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Released [label="Released Effector (R-NH2)\n+ 2-Nitrosobenzaldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Caged -> Excited [label=" 2 hν (Two IR Photons)\n~720-800 nm ", color="#4285F4"]; Excited -> Intermediate [label=" Intramolecular\nH-atom abstraction "]; Intermediate -> Released [label=" Electronic & Atomic\nRearrangement "]; }
Figure 1: Simplified photochemical workflow for the two-photon uncaging of a 2-nitrophenoxyethylamine derivative.
The efficiency of this process is defined by the two-photon action cross-section (δu), a product of the two-photon absorption cross-section (δa) and the quantum yield of uncaging (Φu). While molecular engineering can increase absorption, it often comes at the cost of a lower quantum yield.[5][6] Therefore, selecting a caged compound involves balancing these properties for the specific laser system and biological question.
Essential Equipment and Reagents
A successful uncaging experiment requires a specialized microscopy setup. The core components are designed for the precise delivery of IR photons and the detection of the resulting biological phenomenon.
Core Equipment:
-
Two-Photon Microscope: An upright or inverted microscope equipped for laser scanning (e.g., Olympus FV1000, Thorlabs Bergamo II).[7][8]
-
Mode-Locked Femtosecond Laser: A Ti:Sapphire laser (e.g., Spectra-Physics MaiTai, Coherent Chameleon) is the workhorse, tunable in the IR range (typically 700-1000 nm).[7][8]
-
Beam Control Optics:
-
High Numerical Aperture (NA) Objective: A water-immersion objective with high NA (e.g., 60x, 0.9 NA or higher) is critical for creating a tight focal volume and achieving high 2P efficiency.[7]
-
Detectors: Photomultiplier tubes (PMTs) are used to detect fluorescence signals, for instance, from a Ca2+ indicator dye that reports the physiological response to uncaging.[3][8]
-
Data Acquisition & Control Software: Versatile software (e.g., ScanImage) is needed to synchronize laser scanning, power modulation, and image acquisition.[8]
// Nodes Laser [label="Femtosecond IR Laser\n(e.g., Ti:Sapphire)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pockels [label="Pockels Cell\n(Power Control)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mirrors [label="Scan Mirrors\n(X-Y Positioning)", fillcolor="#F1F3F4", fontcolor="#202124"]; Beamsplitter [label="Beamsplitter\n(Combine/Separate Light)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Objective [label="High-NA Objective", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sample [label="Sample\n(Cells + Caged Compound)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PMT [label="PMT Detector\n(Fluorescence Signal)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Laser -> Pockels [label=" Pulsed IR Beam "]; Pockels -> Mirrors; Mirrors -> Beamsplitter; Beamsplitter -> Objective; Objective -> Sample [label=" Focused Beam\n(Uncaging Event) ", dir=both, color="#FBBC05"]; Sample -> PMT [label=" Emitted Fluorescence ", style=dashed, color="#4285F4"]; Beamsplitter -> PMT [style=dashed]; }
Figure 2: Core components of a two-photon imaging and uncaging microscope setup.
Key Reagents & Properties: Selecting the right caged compound is critical. Derivatives of 2-(2-Nitrophenoxy)ethylamine are used to cage various neurotransmitters like glutamate and GABA.[2][9]
| Caged Compound Example | Common Uncaging λ | Typical 2P Action Cross-Section (δu) | Key Application |
| MNI-glutamate | ~720 nm[7] | ~0.06 GM | Mimicking excitatory synaptic transmission[2] |
| CDNI-glutamate | ~720 nm | Higher than MNI-Glu | High-efficiency glutamate release |
| MDNI-glutamate | ~720 nm | ~5-6x more effective than MNI-Glu[9] | High quantum yield applications[9] |
| CDNI-GABA | ~720 nm[9] | High | Mimicking inhibitory synaptic transmission[10] |
(Note: GM = Goeppert-Mayer unit; 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹)
Experimental Protocols
Protocol 1: System Calibration for Uncaging
Objective: To determine the optimal laser power and pulse duration required to elicit a reliable physiological response without causing photodamage. This protocol uses uncaging of glutamate on a patched neuron as the benchmark.
-
Prepare Brain Slices: Prepare acute brain slices (e.g., hippocampal or cortical) using standard protocols. Maintain slices in oxygenated artificial cerebrospinal fluid (ACSF).
-
Establish Whole-Cell Recording:
-
Visually identify a target neuron (e.g., a pyramidal cell) under differential interference contrast (DIC) or Dodt contrast.
-
Obtain a whole-cell patch-clamp recording. For glutamate uncaging, use a cesium-based internal solution to block potassium channels and hold the cell at -65 mV to measure excitatory postsynaptic currents (EPSCs).[8]
-
Include a fluorescent dye (e.g., Alexa Fluor 488 or 594) in the pipette to visualize cell morphology.[7]
-
-
Bath Apply Caged Compound: Perfuse the slice with ACSF containing the caged compound (e.g., 2.5 mM MNI-glutamate) and relevant channel blockers (e.g., 1 µM TTX to block action potentials).[8]
-
Position the Uncaging Laser:
-
Using the fluorescence from the patched cell, identify a dendritic spine approximately 20-50 µm from the soma.
-
Position the uncaging laser spot at a distance of ~0.5 µm from the spine head. This prevents direct damage to the spine while ensuring glutamate receptors are activated.
-
-
Determine Uncaging Power Threshold:
-
Set the uncaging laser wavelength (e.g., 720 nm for MNI-glutamate).[7]
-
Start with a low laser power and a short pulse duration (e.g., 1 ms).
-
Deliver single uncaging pulses while recording the cell's electrical response.
-
Gradually increase the laser power until you reliably elicit a small, transient inward current (an uncaging-evoked EPSC, or "2pEPSC").[7] This is your threshold power.
-
Self-Validation: The response should be rapid and localized. Uncaging at a nearby empty location should produce no response. The current should resemble a physiological EPSC.
-
-
Calibrate Spatial Resolution:
-
Map the area around the spine by uncaging at multiple points in an X-Y grid.
-
Plot the amplitude of the 2pEPSC as a function of the uncaging location.
-
The full width at half maximum (FWHM) of this plot defines your functional spatial resolution, which should ideally be less than 1 µm.[7]
-
Protocol 2: 2P Uncaging for Synaptic Plasticity Studies
Objective: To induce and monitor structural and functional changes at a single dendritic spine by pairing glutamate uncaging with postsynaptic depolarization.
-
Cell Preparation: Prepare and patch a neuron as described in Protocol 1. Fill the cell with a calcium indicator (e.g., OGB-1 or Fluo-4) and a structural marker (e.g., Alexa Fluor 594).
-
Baseline Characterization:
-
Acquire a high-resolution 3D image stack of the target dendritic segment to record the initial spine morphology.
-
Deliver a series of low-power uncaging pulses (as determined in Protocol 1) to the target spine to measure the baseline 2pEPSC amplitude and the corresponding calcium transient (ΔG/G or ΔF/F).
-
-
Induce Plasticity:
-
A common long-term potentiation (LTP) induction protocol involves pairing glutamate uncaging with postsynaptic action potentials or depolarization.
-
Deliver a train of uncaging pulses (e.g., 60 pulses at 1 Hz) to the spine while depolarizing the cell to 0 mV.[9] This pairing protocol drives Ca2+ influx through NMDA receptors, a key trigger for LTP.
-
-
Post-Induction Monitoring:
-
Immediately after the induction protocol, and at regular intervals (e.g., 15, 30, 60 minutes), repeat the baseline characterization steps (Step 2).
-
Acquire new 3D image stacks to monitor for changes in spine head volume.
-
Measure the 2pEPSC amplitude and calcium transients to assess functional potentiation.
-
-
Data Analysis:
-
Quantify the change in spine volume from the 3D image stacks.
-
Measure the amplitude of the 2pEPSC and the peak of the calcium transient.
-
Plot these parameters over time to track the induction and maintenance of synaptic plasticity at a single-spine level.
-
Troubleshooting and Advanced Considerations
-
No Uncaging Response:
-
Cause: Insufficient laser power, poor alignment, or degraded caged compound.
-
Solution: Verify laser alignment and power at the objective. Use a fresh stock solution of the caged compound, as they can degrade over time. Ensure the uncaging wavelength is correct for the specific derivative.[5]
-
-
Photodamage:
-
Cause: Excessive laser power or prolonged exposure. Signs include swelling, blebbing, or irreversible changes in cell morphology and resting potential.
-
Solution: Use the minimum laser power and duration necessary to elicit a physiological response. Avoid repeated uncaging at the exact same point.
-
-
Batch-to-Batch Variability:
-
Cause: The efficacy of synthesized caged compounds can vary between batches.[8]
-
Solution: Calibrate the required laser power for each new batch of caged compound to ensure consistent and reproducible results.
-
-
Chromatic Crosstalk:
-
Cause: When using two different caged compounds (e.g., for glutamate and GABA), the uncaging laser for one may partially activate the other.[10]
-
Solution: Choose caged compounds with well-separated two-photon absorption spectra. Carefully characterize the power window for each laser to ensure specific activation.[10]
-
Applications in Research and Development
The precision of 2P uncaging with 2-(2-Nitrophenoxy)ethylamine derivatives has made it an indispensable tool in neuroscience and beyond:
-
Mapping Synaptic Connectivity: Activating individual spines to map functional connections between neurons with subcellular resolution.[1][7]
-
Studying Synaptic Plasticity: Investigating the molecular and structural mechanisms of learning and memory (LTP/LTD) at the level of a single synapse.[9][10]
-
Dendritic Integration: Probing how neurons process information by mimicking different patterns of synaptic input onto their dendritic trees.[9][11]
-
Drug Development: Screening the effects of neuromodulatory compounds on specific receptor subtypes at defined synaptic locations.
By providing unparalleled control over the release of bioactive amines, this technology continues to drive fundamental discoveries in cellular communication and offers powerful new avenues for therapeutic screening.
References
-
Matsuzaki, M., et al. (2010). In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice. The Journal of Physiology. Available at: [Link]
-
Aujard, I., et al. (2006). o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. Chemistry–A European Journal. Available at: [Link]
-
Goeldner, M., & Givens, R. (Eds.). (2013). Characterization of one- and two-photon photochemical uncaging efficiency. Methods in Molecular Biology. Available at: [Link]
-
Svoboda, K., & Yasuda, R. (2006). Two-Photon Excitation Microscopy and Its Applications in Neuroscience. Neuron. Available at: [Link]
-
Passlick, S., et al. (2019). Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation. Frontiers in Cellular Neuroscience. Available at: [Link]
-
Zito, K., et al. (2012). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Methods in Molecular Biology. Available at: [Link]
-
Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemphyschem. Available at: [Link]
-
Sarkisov, A., & Wang, S. S. H. (2008). Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology. Patch-Clamp Methods and Protocols. Available at: [Link]
-
Bolze, F., et al. (2016). Two-photon uncaging, from neuroscience to materials. Optics & Laser Technology. Available at: [Link]
-
Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience. Available at: [Link]
-
Mitchell, D. E., et al. (2019). Probing Single Synapses via the Photolytic Release of Neurotransmitters. Frontiers in Synaptic Neuroscience. Available at: [Link]
-
Nicoud, J. F., et al. (2009). Two-photon excitation in life sciences: Neurotransmitter and fluorescence uncaging. Proceedings of SPIE. Available at: [Link]
-
Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ResearchGate. Available at: [Link]
-
Carter, A. G., & Sabatini, B. L. (2008). Two-Photon Neurotransmitter Uncaging for the Study of Dendritic Integration. Imaging in Neuroscience and Development. Available at: [Link]
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Application Note: Unlocking Cellular Dynamics with Flash Photolysis of Caged Compounds
Introduction: Precision Control of Biological Processes
In the intricate world of cellular signaling and drug action, the ability to initiate a biological process with high spatial and temporal precision is paramount. Caged compounds are powerful tools that offer such control. These are biologically active molecules rendered inert by a photolabile protecting group, often referred to as a "cage."[1][2] A brief, intense pulse of light—typically in the UV or visible spectrum—can cleave this protective group, releasing the active molecule in a process known as "uncaging" or photolysis.[3][4] This technique allows researchers to introduce a signaling molecule or drug at a specific time and location within a biological system, from single cells to whole organisms, and observe the immediate downstream effects.[1][5]
Flash photolysis is the technique of choice for studying the rapid kinetics of these uncaging reactions and the subsequent biological responses.[6][7] By employing a high-intensity light pulse (the "pump") to initiate photolysis and a second light source (the "probe") to monitor the changes, we can track the formation of transient species and the kinetics of the reaction on timescales ranging from femtoseconds to seconds.[6][7][8][9] This application note provides a detailed guide to the experimental setup for flash photolysis of caged compounds, intended for researchers, scientists, and drug development professionals. We will delve into the core principles, instrumentation, a step-by-step protocol, and data analysis considerations.
Core Principles: The Science Behind Caged Compounds and Flash Photolysis
The successful application of caged compounds hinges on a few key principles:
-
Biological Inertness: The caged compound must be biologically inactive before photolysis, neither agonizing nor antagonizing the target pathway.[1][5] This ensures that any observed effect is a direct result of the photoreleased molecule.
-
Efficient Photorelease: The quantum yield (Φ), a measure of the efficiency of the uncaging reaction, should be high enough to release a sufficient concentration of the active molecule with a brief light pulse.[5]
-
Rapid Release Kinetics: The rate of release of the active molecule must be faster than the biological process being studied to accurately resolve its kinetics.[1]
-
Wavelength Specificity: The caged compound should absorb light at a wavelength that is not significantly absorbed by the biological sample to minimize photodamage.[10]
Flash photolysis, in the context of caged compounds, is a form of pump-probe spectroscopy, most commonly transient absorption spectroscopy.[6][11] The "pump" is a short, high-energy laser pulse that excites the caged compound, leading to the cleavage of the photolabile bond. The "probe" is a continuous or pulsed light source that passes through the sample, and any changes in its absorption spectrum over time are monitored by a detector.[6][12] This allows for the direct observation of the disappearance of the caged compound and the appearance of the photoreleased molecule and any transient intermediates.[13]
Experimental Setup: The Anatomy of a Flash Photolysis System
A typical flash photolysis setup for the study of caged compounds is comprised of several key components working in concert. The precise configuration can vary, but the fundamental elements remain the same.
Figure 1: A schematic diagram of a typical laser flash photolysis setup for studying caged compounds.
Key Components and Their Functions:
-
Pump Source (Pulsed Laser): This is the heart of the system, providing the energy to initiate photolysis.
-
Why it's important: The laser must deliver a short, high-energy pulse at a wavelength strongly absorbed by the caged compound.
-
Common choices: Nd:YAG lasers are frequently used, often with harmonic generators to produce UV wavelengths (e.g., 355 nm or 266 nm).[12] Excimer lasers are another option.[14] The pulse duration is typically in the nanosecond range, which is sufficient for many biological applications.[12] For studying ultrafast processes, picosecond or femtosecond lasers are employed.[7][9]
-
-
Probe Source: This light source is used to monitor the changes in the sample's absorption spectrum.
-
Sample Chamber: This holds the sample, typically in a quartz cuvette.
-
Why it's important: The chamber must allow for the pump and probe beams to intersect within the sample. For biological samples, temperature control may be necessary.
-
-
Monochromator/Spectrograph: This component selects the specific wavelength of the probe light that reaches the detector.
-
Detector: This measures the intensity of the probe light after it has passed through the sample.
-
Why it's important: The detector must be fast enough to resolve the kinetic changes occurring after the laser flash.
-
Common choices: Photomultiplier tubes (PMTs) are used for single-wavelength kinetic measurements, while intensified CCD (ICCD) cameras can capture an entire spectrum at a specific time delay.[15]
-
-
Timing and Data Acquisition System: This synchronizes the laser flash, the detector, and data recording.
-
Why it's important: Precise timing is crucial for accurately measuring the kinetics of the photorelease and subsequent reactions.
-
Components: A digital delay generator coordinates the firing of the laser and the triggering of the detector, while an oscilloscope or a computer with a fast digitizer records the signal from the detector.[12]
-
Protocol: A Step-by-Step Guide to Flash Photolysis of a Caged Compound
This protocol provides a general workflow for a flash photolysis experiment to determine the uncaging kinetics of a model caged compound, such as NPE-caged ATP.
PART 1: Sample Preparation and System Calibration
-
Prepare the Caged Compound Solution:
-
Dissolve the caged compound in the appropriate buffer (e.g., physiological buffer for biological studies). The concentration should be optimized to give a sufficient absorbance at the excitation wavelength (typically an absorbance of 0.1-0.5).
-
Ensure the pH of the solution is controlled, as the photolysis rate can be pH-dependent.[16]
-
-
Prepare Control Solutions:
-
A solution of the buffer alone to measure any background signals.
-
A solution of the expected photoproducts (if available) to help identify their spectral signatures.
-
-
System Warm-up and Alignment:
-
Turn on the laser, probe lamp, and detection electronics and allow them to stabilize as per the manufacturer's instructions.
-
Align the pump and probe beams to ensure they overlap within the sample cuvette. This is a critical step for maximizing the signal-to-noise ratio.
-
PART 2: Data Acquisition
-
Record the Ground-State Spectrum:
-
Place the caged compound solution in the sample holder.
-
Using the probe lamp and detector, record the absorption spectrum of the uncaged compound before the laser flash. This serves as the baseline.
-
-
Set Data Acquisition Parameters:
-
Choose the appropriate time scale for data collection based on the expected kinetics of the uncaging reaction. This can range from nanoseconds to seconds.
-
Set the detector sensitivity and the number of laser shots to be averaged. Signal averaging improves the signal-to-noise ratio.[17]
-
-
Initiate Flash Photolysis and Record Transient Data:
-
Trigger the laser to deliver a single pulse to the sample.
-
Simultaneously, the data acquisition system will record the change in absorbance at a specific wavelength as a function of time.
-
Repeat this process at multiple wavelengths to construct a time-resolved transient absorption spectrum.
-
PART 3: Data Analysis
-
Kinetic Analysis:
-
The raw data will be a trace of absorbance change (ΔA) versus time.
-
Fit the kinetic traces to an appropriate mathematical model, typically a single or multi-exponential decay function, to extract the rate constants (k) for the formation of the photoproducts.[18] The lifetime (τ) of a transient species is the inverse of its rate constant (τ = 1/k).[18]
-
-
Spectral Analysis:
-
Plot the ΔA values at a specific time delay after the flash as a function of wavelength to obtain the transient absorption spectrum of the intermediate species.
-
-
Determination of Quantum Yield:
-
The quantum yield of uncaging (Φu) can be determined by comparing the amount of photoproduct formed to the number of photons absorbed by the sample. This often involves using a chemical actinometer with a known quantum yield for calibration.
-
Quantitative Data and Considerations
The success of a flash photolysis experiment with caged compounds depends on careful consideration of several quantitative parameters.
| Parameter | Typical Values/Considerations | Rationale |
| Laser Pulse Energy | 1-100 mJ/pulse | Sufficient energy is needed to generate a detectable concentration of the photoreleased compound. |
| Laser Wavelength | 300-400 nm (for many common cages) | Must overlap with the absorption spectrum of the caged compound to ensure efficient excitation.[19] |
| Caged Compound Concentration | 10 µM - 1 mM | Should provide adequate absorbance at the excitation wavelength without causing inner filter effects. |
| Quantum Yield (Φ) | > 0.05 is desirable | A higher quantum yield means more efficient uncaging for a given amount of light.[5] |
| Extinction Coefficient (ε) | High as possible at the excitation wavelength | A higher extinction coefficient leads to more efficient light absorption and photolysis. |
Troubleshooting and Best Practices
-
Low Signal-to-Noise Ratio: Increase the number of averaged shots, optimize the alignment of the pump and probe beams, or increase the laser pulse energy (with caution to avoid sample degradation).
-
Photodegradation of the Sample: Use the lowest possible laser energy that still provides a good signal. If necessary, use a flow cell to continuously replenish the sample.
-
Biological Side Effects of Light or Byproducts: Always perform control experiments without the caged compound to assess any direct effects of the laser flash on the biological preparation.[4] Also, consider the potential effects of the photolysis byproducts.[4]
Conclusion: A Powerful Technique for Mechanistic Insights
Flash photolysis of caged compounds is a versatile and powerful technique that provides unparalleled spatial and temporal control for studying dynamic biological processes.[3][4][5] By understanding the principles of the technique, carefully designing the experimental setup, and meticulously executing the protocol, researchers can gain deep mechanistic insights into a wide range of cellular functions, from neurotransmission to muscle contraction and gene expression.[1][10][12] The continued development of new caged compounds with improved photochemical properties will further expand the applications of this indispensable tool in biological and pharmaceutical research.[20]
References
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An Introduction to Flash Photolysis using the LP980 Spectrometer - Edinburgh Instruments. (2016, July 15). Retrieved from [Link]
-
Measurements with Nanosecond Laser Flash Photolysis Instrumentation. (n.d.). Ruđer Bošković Institute. Retrieved from [Link]
-
Ellis-Davies, G. C. R. (2018). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Angewandte Chemie International Edition, 57(33), 10448–10457. Retrieved from [Link]
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. Retrieved from [Link]
-
McCray, J. A., & Trentham, D. R. (1989). Flash photolysis of caged compounds: new tools for cellular physiology. Trends in Neurosciences, 12(2), 54–59. Retrieved from [Link]
-
Caged compounds: Photorelease technology for control of cellular chemistry and physiology. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Instruments - Kerzig Group - Photochemistry. (2025, November 27). University of Zurich. Retrieved from [Link]
-
Ellis-Davies, G. C. R. (2018). Useful caged compounds for cell physiology. Accounts of Chemical Research, 51(3), 557–564. Retrieved from [Link]
-
Li, H., & Chen, L. (2022). A review on natural products with cage-like structure. Bioorganic Chemistry, 128, 106106. Retrieved from [Link]
-
Tang, C.-M. (2006). Photolysis of caged neurotransmitters: theory and procedures for light delivery. Current Protocols in Neuroscience, Chapter 6, Unit 6.21. Retrieved from [Link]
-
Ogden, D. (1994). Flash photolysis of caged compounds. Plymouth Marine Science Electronic Archive (PlyMSEA). Retrieved from [Link]
-
Schematic illustration of the experimental setup combining IR video... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]
-
Introduction to Laser Flash Photolysis LP980. (n.d.). SlidePlayer. Retrieved from [Link]
-
Laser Flash Photolysis - Organic Chemistry Virtual Lab. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Andrews, L. J., Levy, J. M., & Linschitz, H. (1976). Kinetic analysis of flash photolysis data for sequential first and second order reactions: the photoreduction of triplet fluorenone by DABCO. Journal of Photochemistry, 6(5), 355-364. Retrieved from [Link]
-
Flash photolysis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Nikolenko, V., et al. (2005). Holographic photolysis of caged neurotransmitters. PMC - PubMed Central - NIH. Retrieved from [Link]
-
Papagiakoumou, E., et al. (2013). Four-dimensional multi-site photolysis of caged neurotransmitters. CORE. Retrieved from [Link]
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Flash photolysis of caged compounds. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Photolysis – EKSPLA - Laser spectroscopy. (n.d.). EKSPLA. Retrieved from [Link]
-
Characterizing Caged Molecules Through Flash Photolysis and Transient Absorption Spectroscopy | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved from [Link]
-
Giovannardi, S., Landò, L., & Peres, A. (1998). Flash photolysis of caged compounds: casting light on physiological processes. News in Physiological Sciences, 13(2), 81-86. Retrieved from [Link]
-
Photochemical Quantum Yields and Efficiencies of the Photocages. (n.d.). ResearchGate. Retrieved from [Link]
-
Flash photolysis. (n.d.). Y-LASER. Retrieved from [Link]
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Holographic photolysis of caged neurotransmitters (unset title). (n.d.). Risc.cnrs. Retrieved from [Link]
-
Flash Photolysis. (2015, September 1). ResearchGate. Retrieved from [Link]
-
McCray, J. A., et al. (1980). A New Approach to Time-Resolved Studies of ATP-Requiring Biological Systems: Laser Flash Photolysis of Caged ATP. Proceedings of the National Academy of Sciences, 77(12), 7237-7241. Retrieved from [Link]
-
Kinetic studies of nitrate radicals: flash photolysis at 193 nm. (n.d.). CentAUR. Retrieved from [Link]
-
6.2 Flash Photolysis. (2021, January 28). YouTube. Retrieved from [Link]
-
Transient absorption experimental set-up with femtosecond time resolution. (n.d.). Femto. Retrieved from [Link]
-
EXTINCTION AND QUANTUM YIELD. (n.d.). Studylib. Retrieved from [Link]
-
BINOL-Based Zirconium Metal–Organic Cages: Self-Assembly, Guest Complexation, Aggregation-Induced Emission, and Circularly Polarized Luminescence. (n.d.). MDPI. Retrieved from [Link]
-
Cage escape governs photoredox reaction rates and quantum yields. (2024, March 18). ResearchGate. Retrieved from [Link]
-
Flash photolysis of caged compounds in Limulus ventral photoreceptors. (1992, September 1). Journal of General Physiology. Retrieved from [Link]
-
-
Determination of quantum yields. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
-
What is Transient Absorption? Pump Probe Spectroscopy. (n.d.). Edinburgh Instruments. Retrieved from [Link]
-
ASU Core Facilities Equipment Showcase: Transient Absorption Spectroscopy. (2024, January 24). YouTube. Retrieved from [Link]
-
Introduction to Transient Absorption Spectroscopy. (n.d.). Avantes. Retrieved from [Link]
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Application Notes and Protocols for the Cellular Delivery of 2-(2-Nitrophenoxy)ethylamine Hydrochloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective delivery and photo-activated release of ethylamine within cellular environments using the caged compound, 2-(2-Nitrophenoxy)ethylamine hydrochloride. These application notes offer a deep dive into the underlying principles of photo-removable protecting groups, detailed experimental protocols for cellular loading, photolysis (uncaging), and subsequent analytical verification. By explaining the causality behind experimental choices, this guide equips researchers with the necessary knowledge to optimize these protocols for their specific cellular models and research objectives.
Introduction: The Power of Spatiotemporal Control with Caged Compounds
The ability to precisely control the concentration of bioactive molecules in both space and time within a living system is a cornerstone of modern biological research.[1] Caged compounds are powerful tools that offer this level of control.[2][3] These are biologically inert molecules that have a photo-removable protecting group (PPG), often referred to as a "cage," covalently attached to a crucial functional group of a bioactive molecule, rendering it inactive.[2][3] Upon irradiation with light of a specific wavelength, the PPG is cleaved, rapidly releasing the active molecule at a defined time and location.[2][3]
The ortho-nitrobenzyl (o-NB) moiety is one of the most widely used and well-characterized PPGs due to its efficient photolysis upon near-UV light exposure.[4][5] The general mechanism involves an intramolecular hydrogen abstraction by the excited nitro group, leading to a cascade of reactions that ultimately cleaves the bond to the protected molecule.[4]
This compound is a caged compound that sequesters ethylamine, a primary amine. The release of primary amines within a cellular context can be a valuable tool for studying a variety of biological processes, including the modulation of pH, enzymatic reactions, and receptor signaling pathways. This guide will walk you through the necessary steps to successfully deliver and uncage 2-(2-Nitrophenoxy)ethylamine in a cellular setting.
Physicochemical Properties and Handling
A foundational understanding of the compound's properties is critical for successful experimental design.
| Property | Value | Source |
| Chemical Formula | C₈H₁₁ClN₂O₃ | [6] |
| Molecular Weight | 218.64 g/mol | [6] |
| CAS Number | 98395-65-4 | [6] |
| Appearance | Typically a solid | N/A |
| Solubility | Empirically determine (see Protocol 3.1) | N/A |
| Storage | Store in a cool, dark place | General recommendation |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experimental workflows. It is crucial to note that while these protocols provide a strong starting point, optimization for your specific cell type and experimental setup is highly recommended.
Preparation of Stock Solutions and Assessment of Stability
The successful delivery of any compound to cells begins with the proper preparation of a stable stock solution.
Objective: To prepare a concentrated stock solution of this compound and assess its stability in the chosen solvent and cell culture medium.
Rationale: The hydrochloride salt form of the compound suggests potential solubility in aqueous solutions. However, the organic caged moiety may necessitate the use of an organic solvent like dimethyl sulfoxide (DMSO) for a concentrated stock. It is critical to keep the final DMSO concentration in the cell culture medium low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Stability in the aqueous environment of the cell culture medium is also paramount to prevent premature uncaging or degradation.[7]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or HPLC system
Protocol:
-
Solubility Determination:
-
Prepare serial dilutions of this compound in DMSO (e.g., 100 mM, 50 mM, 20 mM, 10 mM).
-
Visually inspect for complete dissolution. The highest concentration that fully dissolves will be your maximum stock concentration.
-
Note: For initial trials, a 10-20 mM stock in DMSO is a reasonable starting point.
-
-
Stock Solution Preparation:
-
Based on the solubility test, prepare a concentrated stock solution (e.g., 20 mM) in sterile, cell culture grade DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
-
Stability Assessment in Culture Medium (Optional but Recommended):
-
Dilute the DMSO stock solution into pre-warmed complete cell culture medium to a typical working concentration (e.g., 10-100 µM).
-
Incubate the solution under standard cell culture conditions (37°C, 5% CO₂) for the intended duration of your cell loading experiment (e.g., 1, 4, and 24 hours).
-
At each time point, analyze the solution using HPLC (see Protocol 5.1) to quantify the amount of intact caged compound remaining. A significant decrease over time indicates instability.
-
Cellular Loading of Caged Ethylamine
The goal of this step is to introduce the caged compound into the cytoplasm of the target cells.
Objective: To load cells with this compound for subsequent photolysis.
Rationale: For many cell-permeable caged compounds, passive diffusion across the cell membrane is a viable loading strategy. The optimal concentration and incubation time will be a balance between achieving a sufficient intracellular concentration and minimizing any potential cytotoxicity from the caged compound itself.
Materials:
-
Target cells cultured in appropriate vessels (e.g., 96-well plates, glass-bottom dishes for microscopy)
-
Prepared stock solution of this compound
-
Complete cell culture medium
-
PBS
Protocol:
-
Cell Seeding: Seed cells at a density that will result in a sub-confluent monolayer (e.g., 70-80% confluency) at the time of the experiment.
-
Preparation of Loading Medium: Prepare a series of working concentrations of the caged compound in complete cell culture medium by diluting the DMSO stock solution. A typical starting range for optimization is 10 µM to 100 µM. Ensure the final DMSO concentration is consistent across all conditions and is at a non-toxic level (e.g., 0.5%).
-
Cell Loading:
-
Remove the existing culture medium from the cells.
-
Add the loading medium containing the desired concentration of the caged compound.
-
Incubate the cells for a defined period. A starting point for optimization could be 1 to 4 hours at 37°C and 5% CO₂.
-
-
Washing:
-
After the incubation period, gently aspirate the loading medium.
-
Wash the cells twice with pre-warmed PBS or serum-free medium to remove any extracellular caged compound.
-
Replace with fresh, pre-warmed complete cell culture medium. The cells are now ready for photolysis.
-
Photolysis: The Uncaging Process
This is the critical step where light is used to trigger the release of ethylamine from its caged form.
Objective: To release ethylamine within the loaded cells using a controlled light stimulus.
Rationale: The o-nitrobenzyl group typically absorbs light in the near-UV range (around 350-365 nm).[4] The key to successful uncaging is to deliver a sufficient dose of light to achieve a significant release of the active molecule without causing phototoxicity to the cells. Therefore, a dose-response experiment is essential to determine the optimal light exposure.
Materials:
-
Cells loaded with this compound
-
A suitable light source capable of emitting in the 350-365 nm range (e.g., a mercury arc lamp with appropriate filters, a UV-LED, or a laser).
-
A method to measure and control the light intensity at the sample plane (a powermeter).
Protocol for Optimizing Light Dosage:
-
Prepare Test Groups:
-
No Light Control: Cells loaded with the caged compound but not exposed to light. This group controls for any inherent toxicity of the caged compound.
-
Light Only Control: Cells not loaded with the caged compound but exposed to the highest intended light dose. This group controls for phototoxicity from the light source itself.
-
Experimental Groups: Cells loaded with the caged compound and exposed to a range of light doses (achieved by varying the duration of exposure at a fixed intensity).
-
-
Irradiation:
-
Expose the experimental groups to your UV light source. For example, if your light source has an intensity of 10 mW/cm², you can expose different wells for 10, 30, 60, and 120 seconds to achieve a range of energy doses.
-
-
Post-Irradiation Incubation: Incubate all groups for a period sufficient to observe any cellular effects or for subsequent analysis (e.g., 24 hours for a cytotoxicity assay).
-
Assessment of Cytotoxicity: Use a standard cell viability assay, such as the MTT assay, to determine the percentage of viable cells in each group.
-
Data Analysis: Plot cell viability against the light dose. The optimal light dose will be the one that provides a measurable biological effect (or a quantifiable release of ethylamine as determined by HPLC) with minimal cell death (ideally >90% viability).
Caption: Workflow for optimizing light dosage for photolysis.
Verification of Cellular Uptake and Uncaging
It is essential to verify both the successful delivery of the caged compound into the cells and its subsequent release upon photolysis.
HPLC Analysis for Quantification
Objective: To quantify the intracellular concentration of the caged compound and the amount of ethylamine released after photolysis.
Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for separating and quantifying the caged compound and its photoproducts.[8] By lysing the cells and analyzing the lysate, one can determine the efficiency of both cellular loading and the uncaging reaction.
Materials:
-
Loaded and/or irradiated cells in culture plates
-
Cell lysis buffer (e.g., RIPA buffer)
-
Cell scraper
-
Microcentrifuge
-
HPLC system with a C18 reverse-phase column and a UV detector
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
-
Standards for this compound and ethylamine
Protocol:
-
Sample Preparation:
-
After washing (and irradiation for uncaging samples), place the culture plate on ice.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Collect the cell lysate and transfer to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Method Development (Example):
-
Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). For example, a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the o-nitrobenzyl group absorbs (e.g., ~280 nm or ~350 nm).
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Generate a standard curve for both the caged compound and ethylamine (if a suitable chromophore is present or derivatization is used).
-
Inject the prepared cell lysates.
-
Identify and quantify the peaks corresponding to the caged and uncaged compounds by comparing their retention times to the standards.
-
Calculate the intracellular concentration based on the cell number and lysate volume.
-
Fluorescence Microscopy for Qualitative Visualization
Objective: To visually confirm the intracellular delivery of the caged compound and potentially the uncaging event.
Rationale: While 2-(2-Nitrophenoxy)ethylamine itself is not fluorescent, the o-nitrobenzyl caging group can sometimes impart weak intrinsic fluorescence. More effectively, a co-loaded fluorescent dye can be used to confirm successful cell loading via passive diffusion. Some advanced caging groups are designed to become fluorescent upon photolysis, providing a direct readout of the uncaging event.[5]
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Loaded and/or irradiated cells
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI for near-UV excitation)
-
A co-loadable, cell-permeant fluorescent dye (e.g., Calcein-AM) as a positive control for loading.
Protocol:
-
Co-loading (Optional): During the cellular loading step (Protocol 3.2), include a low concentration of a cell-permeant fluorescent dye like Calcein-AM in the loading medium along with the caged compound.
-
Imaging:
-
After washing, mount the coverslip or dish on the microscope stage.
-
Using the appropriate filter set for the co-loaded dye (e.g., FITC for Calcein), acquire images to confirm that the cells have been successfully loaded.
-
If the caged compound has any intrinsic fluorescence, use a near-UV excitation (e.g., DAPI filter set) to visualize its intracellular distribution.
-
-
Photolysis and Post-uncaging Imaging:
-
Select a region of interest for photolysis.
-
Deliver the optimized light dose to this region.
-
If using a caging group that becomes fluorescent upon uncaging, switch to the appropriate filter set to image the increase in fluorescence, confirming successful release.
-
Caption: Overall experimental workflow for cellular delivery and uncaging.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low cellular loading | - Compound is not cell-permeable.- Incubation time is too short.- Compound is unstable in medium.- Incorrect stock solution concentration. | - Increase incubation time.- Increase concentration of caged compound in loading medium.- Verify stock solution concentration.- Assess compound stability in culture medium (Protocol 3.1). |
| High cell death after loading (before photolysis) | - Caged compound is cytotoxic.- DMSO concentration is too high. | - Perform a dose-response curve to determine the IC50 of the caged compound.- Reduce the final DMSO concentration in the culture medium to <0.5%. |
| High cell death after photolysis | - Light dose is too high (phototoxicity).- Photolysis byproducts are toxic. | - Re-optimize the light dosage (Protocol 3.3).- Reduce the concentration of the caged compound.- Include a "light only" control to isolate phototoxicity. |
| No biological effect after photolysis | - Insufficient uncaging.- Ethylamine does not produce the expected effect.- Caged compound is an antagonist at the target. | - Increase light dose (while monitoring cytotoxicity).- Verify uncaging using HPLC (Protocol 4.1).- Use a positive control for the expected biological effect.- Test the caged compound for antagonist activity in the absence of light. |
| Variable results between experiments | - Inconsistent cell density.- Inconsistent light source intensity.- Degradation of stock solution. | - Standardize cell seeding and growth protocols.- Measure light source output before each experiment.- Use fresh aliquots of the stock solution for each experiment. |
References
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]
-
PubMed. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
- Ellis-Davies Lab. (n.d.). caged compounds. Google Sites.
-
Kim, D., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]
-
Klán, P., et al. (2013). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Chemical Reviews, 113(1), 119-191. [Link]
-
National Center for Biotechnology Information. (2013). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. PMC. [Link]
-
ChemRxiv. (2025). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. Cambridge Open Engage. [Link]
-
MDPI. (2021). Conditionally Activated (“Caged”) Oligonucleotides. MDPI. [Link]
-
ACS Publications. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(20), 6818–6831. [Link]
-
Supramolecular Photochemistry of Encapsulated Caged ortho-Nitrobenzyl Triggers. (2019). Photochemical & Photobiological Sciences, 18(8), 1955-1968. [Link]
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Ellis-Davies, G. C. R. (2018). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Angewandte Chemie International Edition, 57(34), 10790-10799. [Link]
-
ACS Publications. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]
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ACS Publications. (1986). Photochemistry of the o-nitrobenzyl system in solution: evidence for singlet-state intramolecular hydrogen abstraction. The Journal of Physical Chemistry, 90(21), 5089–5093. [Link]
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RSC Publishing. (2009). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences, 8(11), 1563-1568. [Link]
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ResearchGate. (n.d.). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Retrieved from [Link]
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Plymouth Marine Science Electronic Archive (PlyMSEA). (n.d.). Flash photolysis of caged compounds. Retrieved from [Link]
-
ResearchGate. (2000). The Development and Application of Photosensitive Caged Compounds to Aid Time-Resolved Structure Determination of Macromolecules. Philosophical Transactions of the Royal Society of London. Series A: Mathematical, Physical and Engineering Sciences, 358(1764), 507-518. [Link]
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Cold Spring Harbor Protocols. (2013). Photolysis of caged compounds: studying Ca(2+) signaling and activation of Ca(2+)-dependent ion channels. Cold Spring Harbor Protocols, 2013(1). [Link]
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CP Lab Safety. (n.d.). 2-(2-Nitrophenoxy)ethylamine, HCl, 98% Purity, C8H11ClN2O3, 1 gram. Retrieved from [Link]
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LCGC North America. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America, 33(7), 488-493. [Link]
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National Center for Biotechnology Information. (2008). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]
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National Center for Biotechnology Information. (2012). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC. [Link]
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Helda - University of Helsinki. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
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ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]
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ResearchGate. (2019). An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. Retrieved from [Link]
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University of Massachusetts Amherst. (n.d.). By compound. Retrieved from [Link]
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ResearchGate. (2013). What is the min DMSO concentration to dissolve unknown drugs?. Retrieved from [Link]
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ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]
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The Strategic Deployment of 2-(2-Nitrophenoxy)ethylamine Hydrochloride in Advanced Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Photolabile Tool
In the landscape of modern organic synthesis, precision and control are paramount. 2-(2-Nitrophenoxy)ethylamine hydrochloride has emerged as a critical building block for the installation of photolabile protecting groups (PPGs), particularly those of the ortho-nitrobenzyl (ONB) class. Its unique structure, featuring a primary amine for versatile conjugation and a photosensitive o-nitrophenoxy moiety, allows chemists to introduce light-cleavable linkers into a wide array of molecules. This capability provides unparalleled spatiotemporal control over the release of active compounds, making it an invaluable tool in drug delivery, materials science, and chemical biology.[1][2]
The core utility of this reagent lies in the photochemical properties of the o-nitrobenzyl group. Upon irradiation with UV light (typically in the 350-365 nm range), the ONB moiety undergoes an intramolecular rearrangement, leading to the cleavage of the covalent bond linking it to a substrate molecule.[3][4] This "uncaging" process is traceless, meaning it does not require any chemical reagents for cleavage, thereby preserving the integrity of sensitive biological systems.[5] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its integration into synthetic workflows.
The Mechanism of Photocleavage: A Norrish Type II-like Rearrangement
The photochemical cleavage of o-nitrobenzyl derivatives is a well-established process that proceeds through a Norrish Type II-like intramolecular hydrogen abstraction.[1][4] The key steps are as follows:
-
Photoexcitation: Upon absorption of a photon, the nitro group is excited to a diradical triplet state.
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon of the ethylamine side chain, forming an aci-nitro intermediate.[2][6]
-
Cyclization and Rearrangement: The aci-nitro intermediate rapidly cyclizes and rearranges to release the protected molecule (e.g., as a free amine if it was part of a carbamate linkage) and forms a 2-nitrosobenzaldehyde byproduct.[1][4]
This efficient intramolecular process is the reason for the superior performance of o-nitrobenzyl PPGs compared to their para-nitrobenzyl counterparts, which lack the necessary stereochemistry for this pathway.[1]
Caption: The photocleavage pathway of an o-nitrobenzyl conjugate.
Applications in the Synthesis of Photocleavable Conjugates
A primary application of this compound is its use as a linker to create light-sensitive conjugates. The primary amine of the molecule provides a convenient handle for attachment to various functional groups, most commonly carboxylic acids, to form stable amide bonds.
Protocol 1: EDC/NHS Coupling of 2-(2-Nitrophenoxy)ethylamine to a Carboxylic Acid
This protocol describes a general procedure for conjugating 2-(2-Nitrophenoxy)ethylamine to a molecule containing a carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This "zero-length" crosslinking method creates a stable amide bond.[7][8]
Materials:
-
This compound
-
Carboxylic acid-containing molecule of interest
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Quenching Solution (e.g., 50 mM Tris-HCl, pH 7.5)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Preparation of the Free Amine: Dissolve this compound (1.0 eq) in a minimal amount of DMF. Add TEA or DIPEA (1.1 eq) to neutralize the hydrochloride salt and generate the free amine. Stir for 10 minutes at room temperature.
-
Activation of the Carboxylic Acid: In a separate flask, dissolve the carboxylic acid-containing molecule (1.0 eq) in anhydrous DMF. Add NHS (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 15-30 minutes to form the NHS ester. For aqueous reactions, use sulfo-NHS and maintain the pH between 4.5 and 6.0 with an activation buffer.[8]
-
Coupling Reaction: Add the solution of the free 2-(2-Nitrophenoxy)ethylamine to the activated carboxylic acid solution. Allow the reaction to proceed at room temperature for 2-4 hours, or overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification:
-
Quench the reaction by adding the quenching solution.
-
Dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the desired photocleavable conjugate.
-
Causality Behind Experimental Choices:
-
EDC/NHS Chemistry: The use of NHS to form a more stable amine-reactive ester from the highly reactive O-acylisourea intermediate generated by EDC minimizes side reactions and improves coupling efficiency.
-
pH Control: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the NHS ester with the primary amine is favored at a physiological to slightly basic pH (7.0-8.0).[8] For non-aqueous reactions, the use of a non-nucleophilic base like TEA or DIPEA is crucial for deprotonating the amine hydrochloride without interfering with the coupling reaction.
Application in Photosensitive Polymer Synthesis
2-(2-Nitrophenoxy)ethylamine can be incorporated into polymers as a pendant group to impart photosensitivity. This allows for the creation of materials whose properties, such as solubility or cross-linking, can be altered upon exposure to light. Such polymers have applications in photolithography, drug delivery, and tissue engineering.[9][10]
Protocol 2: Synthesis of a Photosensitive Acrylamide Copolymer
This protocol outlines the synthesis of a copolymer of N-isopropylacrylamide (NIPAM) and an acrylamide monomer derived from 2-(2-Nitrophenoxy)ethylamine. The resulting polymer will exhibit both thermoresponsive and photoresponsive properties.
Part A: Synthesis of N-(2-(2-nitrophenoxy)ethyl)acrylamide
-
Preparation of the Free Amine: Dissolve this compound (1.0 eq) in dichloromethane (DCM) and cool to 0 °C. Add TEA or DIPEA (1.2 eq) and stir for 15 minutes.
-
Acylation: Slowly add acryloyl chloride (1.1 eq) dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield the acrylamide monomer.
Part B: Free Radical Copolymerization
-
Reaction Setup: In a Schlenk flask, dissolve N-(2-(2-nitrophenoxy)ethyl)acrylamide (e.g., 10 mol%), N-isopropylacrylamide (90 mol%), and a free radical initiator such as azobisisobutyronitrile (AIBN, ~1 mol% of total monomers) in a suitable solvent like anhydrous 1,4-dioxane or DMF.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for 12-24 hours.
-
Isolation of the Polymer: Cool the reaction mixture and precipitate the polymer by adding the solution dropwise to a large volume of a non-solvent, such as cold diethyl ether or hexane.
-
Purification: Collect the polymer by filtration and redissolve it in a minimal amount of a good solvent (e.g., THF). Re-precipitate into the non-solvent to further purify. Repeat this process 2-3 times.
-
Drying: Dry the final polymer under vacuum to a constant weight.
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- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Uncaging Efficiency of NPE Compounds
Welcome to the technical support guide for 1-(2-nitrophenyl)ethyl (NPE) caged compounds. As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to overcome common challenges and optimize your experiments. This guide is structured to help you diagnose issues, understand the underlying photochemistry, and implement robust protocols for successful and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses the most common foundational questions researchers have when working with NPE-caged compounds.
Q1: What is the fundamental principle of NPE uncaging?
A: NPE-caged compounds are biologically active molecules rendered inert by the covalent attachment of a photolabile 1-(2-nitrophenyl)ethyl (NPE) group.[1] This "cage" masks a critical functional group on the biomolecule, preventing it from interacting with its target.[1][2] Upon irradiation with near-UV light, the NPE group undergoes an intramolecular photochemical reaction, breaking the bond and releasing the active molecule, a proton, and an inert nitroso-byproduct (2-nitrosoacetophenone).[3] This process allows for precise spatiotemporal control over the release of signaling molecules like ATP, IP₃, or protons.[2][4]
Q2: What is "uncaging efficiency" and what factors determine it?
A: Uncaging efficiency is a measure of how effectively light is used to release the active molecule. It is primarily determined by the product of two key parameters: the molar extinction coefficient (ε) , which is how strongly the compound absorbs light at a given wavelength, and the photolysis quantum yield (Φ) , which is the fraction of absorbed photons that result in a successful uncaging event.[5] A higher uncaging index (ε × Φ) means less light is required to achieve a desired concentration of the released molecule, which is crucial for minimizing potential phototoxicity.[6]
Q3: What is the optimal wavelength for uncaging NPE compounds?
A: The optimal wavelength for photolysis of most NPE-caged compounds is in the near-UV range, typically around 350-360 nm .[7] While photolysis is possible at longer wavelengths like 405 nm, the efficiency is significantly lower because it's further from the peak absorption of the NPE chromophore.[8] For two-photon (2P) uncaging, which offers superior spatial resolution, much longer wavelengths around 720-740 nm are used.[9][10] However, standard NPE compounds generally have low two-photon cross-sections, making 2P uncaging less efficient than single-photon excitation.[4]
Q4: How stable are NPE-caged compounds in solution?
A: Most nitrobenzyl-caged compounds, including NPE derivatives, show good stability in aqueous solutions at physiological pH (7.2-7.4).[2] For example, NPE-caged phosphate esters are very stable at pH 7.2.[2] However, stability can vary depending on the specific molecule and the nature of the caged bond. It is always best practice to prepare fresh solutions for your experiments or to flash-freeze aliquots for long-term storage at -20°C or below, protecting them from light.[11]
Q5: Should the caged compound itself have any effect on my biological system?
A: Ideally, no. A critical requirement for any caged compound is that it must be biologically inert before photolysis, acting as neither an agonist nor an antagonist at the concentrations used.[2][4] It is essential to perform control experiments where the caged compound is applied to the biological preparation without any light stimulation to confirm its lack of activity.[12]
The NPE Uncaging Mechanism
Understanding the photochemical pathway is key to troubleshooting. The process is not instantaneous and involves several intermediates. The diagram below outlines the key steps from photon absorption to the release of the active molecule.
Caption: The photochemical reaction pathway for NPE uncaging.
This mechanism highlights a critical point: the release of the active molecule occurs from the deprotonated aci-nitro anion.[13] This dependency on a deprotonation step explains the influence of solvent and pH on uncaging efficiency.
Troubleshooting Guide
This guide is formatted to help you diagnose and solve specific problems you may encounter.
Problem 1: Low or No Uncaging Observed
Your biological system shows a weak or absent response following light application.
Potential Cause A: Inadequate Light Source or Delivery
The energy delivered to the sample is insufficient to induce photolysis.
-
Solution 1: Verify Wavelength and Power. Ensure your light source (e.g., Xenon lamp, LED, laser) is emitting at the correct wavelength (~350-360 nm). Use a power meter to measure the light intensity at the sample plane. As a rule of thumb, a light density of ~0.5 µJ/µm² is a good starting point for focused uncaging.[6]
-
Solution 2: Optimize Exposure Duration. If the response is low, try increasing the duration of the light pulse. Be aware that this also increases the risk of phototoxicity.
-
Solution 3: Check Optics. Ensure all optical components (objective, filters, mirrors) are clean and optimized for UV transmission. Misaligned or dirty optics can significantly reduce the light reaching your sample. The UV beam should fill the back aperture of the objective for optimal focusing.[6]
Potential Cause B: Incorrect Experimental Conditions (pH, Solvent)
The chemical environment is hindering the uncaging reaction.
-
Solution 1: Check and Buffer pH. The final release step proceeds from an anionic intermediate, making the reaction sensitive to pH.[13] Ensure your physiological buffer is robust and at the correct pH (typically 7.2-7.4). Extremely acidic or basic conditions can favor the formation of side products over the desired uncaged molecule.[13]
-
Solution 2: Evaluate Solvent Composition. The photochemistry of nitroaromatic compounds can be influenced by the solvent.[14][15][16] While most biological experiments are in aqueous buffers, the presence of organic solvents (like DMSO for stock solutions) should be minimized in the final working solution. A higher water content has been shown to positively influence the quantum yield of some photolabile groups.[17]
Potential Cause C: Compound Integrity and Concentration
The caged compound itself is the source of the problem.
-
Solution 1: Confirm Compound Concentration. Verify the final concentration of the caged compound in your experiment. If the concentration is too low, the amount of released molecule may be insufficient to elicit a biological response.
-
Solution 2: Use a Fresh Aliquot. NPE compounds can degrade if improperly stored (e.g., exposed to light or frequent freeze-thaw cycles). Use a fresh, light-protected aliquot stored at -20°C.[11]
-
Solution 3: Check for Purity. For some applications, trace amounts of uncaged, active molecules in the stock solution can desensitize receptors or cause high baseline activity.[18] If this is suspected, HPLC purification of the caged compound may be necessary. For caged ATP, pre-incubation with the enzyme apyrase can remove contaminating free ATP.[18]
Caption: A logical workflow for troubleshooting low uncaging efficiency.
Problem 2: Cellular Damage or Phototoxicity
You observe signs of cellular stress (e.g., blebbing, swelling, non-specific responses) or a diminishing response after repeated photolysis (rundown).
Potential Cause: Excessive Light Exposure
High-energy UV photons can cause damage to biological systems.[6] This is a common issue when trying to compensate for low uncaging efficiency by increasing light intensity or duration.
-
Solution 1: Titrate Light Dose. Systematically determine the minimum light intensity and pulse duration required to elicit a sufficient biological response. Avoid using excessive power.
-
Solution 2: Use a Caged Fluorophore for Calibration. Calibrate your system using a caged fluorophore like NPE-HPTS.[8] This allows you to quantify the photolysis efficiency of your setup without affecting your biological sample, helping you establish a baseline light dose.
-
Solution 3: Consider Two-Photon Uncaging. If your experiment requires high spatial resolution in scattering tissue, two-photon excitation may be a better choice.[9][10][19] It uses lower-energy infrared light, which is less damaging to cells and penetrates deeper into tissue.[10] However, be aware that the 2P uncaging efficiency for NPE compounds is generally low.[4]
-
Solution 4: Check for Byproduct Effects. While the 2-nitrosoacetophenone byproduct is generally considered inert, it's a good practice to test its effect on your preparation as a negative control, especially at high concentrations resulting from extensive uncaging.[12]
Problem 3: Uncaging Rate is Too Slow
The release of the active molecule is not fast enough to study the kinetics of a rapid biological process.
Potential Cause: Intrinsic Properties of the NPE Group
The kinetics of the NPE photochemical reaction can be the rate-limiting step.
-
Solution 1: Acknowledge the Limitation. The rate of uncaging for some NPE compounds, like NPE-ATP (rate constant ~83 s⁻¹), may be too slow for studying very fast processes like certain aspects of neurotransmission.[4]
-
Solution 2: Explore Faster Caging Groups. If speed is critical, consider alternative caging chromophores. Groups like MNI (4-methoxy-7-nitroindolinyl) or CDNI have been developed to offer faster release kinetics and improved two-photon sensitivity for applications like glutamate uncaging.[4][9]
Experimental Protocols & Data
Table 1: Properties of Common NPE-Caged Compounds
| Caged Compound | Quantum Yield (Φ) | Typical Wavelength (nm) | Release Rate | Key Considerations |
| NPE-ATP | ~0.5[2] | 350-360 | Moderate (~83 s⁻¹)[4] | Can be rate-limiting for fast processes.[4] |
| NPE-IP₃ | ~0.5[2] | 350-360 | Moderate | Widely used but has a low two-photon cross-section.[4] |
| NPE-cAMP | Varies | 350-360 | Moderate | Can have low solubility at neutral pH.[4] |
| NPE-caged-proton | Varies | 350-355[7] | Fast | Used to induce rapid pH jumps.[7] |
Protocol: General Preparation and Storage of NPE Compounds
-
Receipt and Initial Storage: Upon receipt, store the solid compound at -20°C, protected from light and moisture.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent (e.g., water or DMSO, depending on solubility).[7] Perform this step under dim light.
-
Aliquoting: Immediately divide the stock solution into small, single-use aliquots in light-proof tubes (e.g., amber tubes or tubes wrapped in foil).
-
Long-Term Storage: Flash-freeze the aliquots and store them at -20°C or -80°C.[11] Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw a single aliquot and dilute it to the final working concentration in your physiological buffer. Keep the working solution on ice and protected from light until use.
Protocol: Optimizing Light Exposure for Uncaging
-
Set Initial Parameters: Begin with a conservative light intensity and a short pulse duration (e.g., 1-10 ms).
-
Establish a Dose-Response Curve: Apply single light pulses of increasing duration or intensity to your sample and measure the biological response (e.g., postsynaptic current, calcium transient).
-
Identify the Minimal Effective Dose: Determine the lowest light dose that produces a reliable, near-saturating response. This is your optimal starting point.
-
Assess Phototoxicity: At the minimal effective dose, apply repeated pulses (e.g., 10-20 pulses at 1 Hz) and monitor for response rundown or changes in cell health/morphology.
-
Refine Parameters: If phototoxicity is observed, reduce the light intensity and/or pulse duration. If the response is too low, cautiously increase the dose, always prioritizing the health of the preparation.
By systematically addressing these factors, you can significantly improve the efficiency and reproducibility of your experiments with NPE-caged compounds.
References
- Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
- Zito, K., et al. (n.d.). Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology. FSU Biology.
- Zhao, Y., et al. (2009). New Caged Coumarin Fluorophores with Extraordinary Uncaging Cross Sections Suitable for Biological Imaging Applications. Journal of the American Chemical Society.
- BenchChem. (n.d.). Application Notes and Protocols for UV Light Source Selection in NPEC-caged-dopamine Photolysis. BenchChem.
- Ellis-Davies, G. C. R. (2018). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Frontiers in Molecular Neuroscience.
- Tocris Bioscience. (n.d.). NPE-caged-proton. Tocris Bioscience.
- Harrison, A. W., et al. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols.
- R&D Systems. (n.d.). NPE-caged-proton. R&D Systems.
- Harrison, A. W., & Nizkorodov, S. A. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols.
- Corrie, J. E. T. (1993). Flash photolysis of caged compounds. Plymouth Marine Science Electronic Archive (PlyMSEA).
- Ellis-Davies, G. C. R. (2018).
- Ellis-Davies, G. C. R. (2019).
- Hasan, A., et al. (1997). Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group.
- Canepari, M., et al. (2007).
- Ellis-Davies, G. C. R. (2018). Phototoxicity thresholds for 2-photon uncaging on neurons.
- Jena Bioscience. (n.d.).
- Calbiochem. (2003). Caged Nucleotides. Fisher Scientific.
- Lawrence, D. S. (2005).
- Zito, K. (n.d.). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Zito Lab.
- van der Velden, J. H. D., et al. (2023). Cation delocalization and photo-isomerization enhance the uncaging quantum yield of a photocleavable protecting group. Chemical Science.
- Ashfold, M. N. R., & Orr-Ewing, A. J. (2021).
- Svoboda, K., & Yasuda, R. (2006). Two-photon uncaging microscopy. Neuron.
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Technical Support Center: Minimizing Photodamage During Uncaging Experiments
Welcome to the technical support center for researchers utilizing caged compounds. This guide provides in-depth, field-proven insights into understanding, mitigating, and troubleshooting photodamage—a critical factor for ensuring the physiological relevance and reproducibility of your uncaging experiments. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to design robust, self-validating studies.
Part 1: Understanding the Enemy: The Mechanisms of Photodamage
Before you can minimize photodamage, you must understand its origins. During an uncaging experiment, high-intensity light is used to cleave a photolabile "cage," releasing a bioactive molecule. However, this illumination is not benign and can initiate a cascade of damaging cellular events, a phenomenon broadly termed phototoxicity.[1][2]
The primary culprit behind phototoxicity is the generation of Reactive Oxygen Species (ROS) .[2][3][4] This occurs through two main pathways:
-
Excitation of Endogenous Molecules: Cellular components, such as flavins and porphyrins, can absorb the uncaging light. This elevates them to an excited state where they can react with molecular oxygen to produce ROS like singlet oxygen and superoxide radicals.[4][5]
-
Excitation of the Caged Compound/Fluorophores: The caged compound itself or any co-localized fluorescent reporters can also become excited and transfer energy to molecular oxygen, generating ROS.[4][5]
These highly reactive molecules indiscriminately damage nearby lipids, proteins, and nucleic acids, leading to a range of detrimental effects from altered signaling to membrane blebbing and cell death.[1][5]
Figure 1. The Phototoxicity Cascade. High-energy light excites endogenous molecules or probes, which then transfer energy to molecular oxygen to create damaging Reactive Oxygen Species (ROS).
Part 2: Proactive Prevention & Optimization Strategies
The most effective way to combat photodamage is to minimize its generation from the outset. This involves careful selection of reagents and strategic optimization of your illumination parameters.
Choosing the Right Tools
1. Caged Compounds: The choice of caged compound is paramount. Key properties to consider are:
-
Biological Inertness: The caged compound must not have any biological effect before photolysis.[6][7]
-
Wavelength: Whenever possible, select cages activated by longer wavelengths (visible light) over UV light.[8][9] Longer-wavelength photons are less energetic and less likely to be absorbed by endogenous photosensitizers, thus reducing ROS production.[1][9] For example, RuBi-Glutamate, which can be uncaged with blue (one-photon) or near-infrared (two-photon) light, is often a less phototoxic alternative to UV-sensitive cages like MNI-Glutamate.[8]
-
Quantum Yield & Cross-Section: A high quantum yield (for one-photon) or two-photon cross-section means the cage releases its cargo efficiently.[6][10] This allows you to use lower, less damaging light doses to achieve the desired biological concentration.[11]
2. Excitation Method: One-Photon vs. Two-Photon Uncaging Two-photon (2P) excitation offers a significant advantage in minimizing photodamage.[12][13] Unlike one-photon (1P) excitation, which illuminates the entire light cone through the sample, 2P excitation is non-linear and occurs only at the focal point.[11][13] This dramatically reduces out-of-focus excitation, confining potential photodamage to a tiny volume.[12]
| Feature | One-Photon (1P) Uncaging | Two-Photon (2P) Uncaging | Advantage for Minimizing Photodamage |
| Excitation Volume | Entire light cone through the sample | Diffraction-limited focal point (~1 µm³) | Two-Photon . Confines damage to a minuscule volume, protecting the surrounding tissue/cells.[12] |
| Wavelength | Typically UV to Blue (e.g., 355 nm) | Near-Infrared (NIR) (e.g., 720-900 nm) | Two-Photon . NIR light penetrates tissue deeper with less scattering and has lower photon energy, reducing background ROS generation.[11] |
| Typical Light Dose | Higher overall dose to the sample volume | Lower effective dose to the sample volume | Two-Photon . Less total energy is deposited into the sample, reducing overall stress.[11] |
| Spatial Precision | Lower; limited by light scattering | High; subcellular resolution is achievable | Two-Photon . Allows for precise targeting (e.g., a single dendritic spine), sparing adjacent structures.[14][15] |
Part 3: Troubleshooting Workbench: A Q&A Guide
This section addresses specific issues you may encounter. The underlying principle for nearly all solutions is to minimize the total photon dose delivered to your sample while achieving a sufficient uncaging effect.[16]
Q1: My cells look fine immediately after uncaging, but they die several hours later. What's happening?
A1: This is a classic sign of delayed phototoxicity. The initial ROS-induced damage may not be severe enough to cause immediate necrosis, but it can trigger apoptotic pathways or overwhelm the cell's repair mechanisms over time.[2][3] Subtle, immediate indicators of stress are often overlooked.
-
What to look for: Even if morphology appears normal, monitor for subtle functional changes post-illumination. Are cilia beating slower? Is mitochondrial trafficking altered? Is the cell cycle arrested?[3] These are early warnings.
-
Troubleshooting Steps:
-
Reduce Peak Power: Lower your laser power to the absolute minimum required to elicit a physiological response. It's essential to perform a power-response curve to find this threshold (see Part 4).
-
Decrease Exposure Time: Use the shortest possible illumination pulse. A 4 ms pulse delivers half the energy of an 8 ms pulse.
-
Add Antioxidants: Supplement your imaging media with ROS scavengers like Trolox or ascorbic acid to help neutralize damaging free radicals.[3]
-
Optimize Media: Some standard culture media components, like riboflavin, can act as photosensitizers. Using specialized imaging media that omits these can reduce ROS generation.[3][5]
-
Q2: I'm not getting a physiological response. When I increase laser power, I see membrane blebbing. How do I find the right balance?
A2: This indicates your therapeutic window (effective uncaging without damage) is very narrow or you've overshot it. The goal is to increase uncaging efficiency without increasing the rate of photodamage.
-
Causality: Membrane blebbing is a sign of acute, severe photodamage.[1] Simply increasing laser power is a blunt instrument that raises both the uncaging rate and the damage rate simultaneously.
-
Troubleshooting Steps:
-
Increase Cage Concentration: A higher concentration of the caged compound can increase the probability of an uncaging event for a given photon flux, potentially allowing you to lower the laser power.[7] Be cautious, as high concentrations of some caged compounds can have off-target pharmacological effects (e.g., MNI-glutamate can block GABAergic transmission).[8]
-
Switch to a More Efficient Cage: If you are using a cage with a low quantum yield, switching to a more efficient one (e.g., from MNI-glutamate to RuBi-glutamate or CDNI-glutamate) can produce a stronger biological effect at a lower, less damaging light dose.[8][11]
-
Optimize Your Wavelength: Ensure you are using the optimal uncaging wavelength for your compound. For 2P uncaging, this can be determined from its two-photon action cross-section spectrum. For example, MNI-glutamate uncages best around 720 nm, while DEAC450-glutamate is optimal at 900 nm.[11][17] Using a suboptimal wavelength requires more power for the same effect.
-
Check Your Optics: A dirty or misaligned optical path can significantly reduce the power delivered to the focal plane, tempting you to increase the output power at the laser. Ensure your microscope objectives and all optical components are clean and aligned for maximum transmission efficiency.
-
Q3: My uncaging experiment works, but my co-localized fluorescent reporter (e.g., GCaMP) photobleaches rapidly.
A3: Rapid photobleaching and phototoxicity are two sides of the same coin, as both are often mediated by ROS.[4][9] The conditions causing your reporter to bleach are also damaging your cell.
-
Causality: The excited fluorophore of your reporter is likely contributing to the ROS pool that is both damaging the cell and irreversibly destroying the fluorophore itself.[4]
-
Troubleshooting Steps:
-
Separate Uncaging and Imaging: If possible, design your experiment to separate the uncaging event from the imaging acquisition. For example, perform a brief uncaging pulse, wait, and then acquire an image with a much lower, non-damaging imaging laser power.
-
Choose Spectrally Separated Probes: Select a caged compound and a fluorescent reporter whose excitation spectra are well-separated. For example, if you are uncaging with a 720 nm laser, avoid using a fluorescent protein that is also excited at that wavelength. Using a red-shifted calcium indicator with a cage like RuBi-glutamate (uncaged at 810 nm) can be a good pairing.[15]
-
Reduce Illumination Overhead: Ensure your illumination source is only on when the camera is acquiring.[16][18] This can be achieved with fast hardware triggering (e.g., TTL control) of lasers and shutters, which minimizes unnecessary light exposure during software or hardware delays.[18]
-
Use More Photostable Dyes: Switch to a fluorescent reporter engineered for higher photostability.
-
Part 4: Advanced Protocols: Quantifying Photodamage
A critical, yet often overlooked, step is to perform control experiments that quantify the level of photodamage induced by your uncaging protocol. This validates that your observed biological effect is due to the released molecule and not a damage-induced artifact.
Protocol: Assessing Cell Viability Post-Uncaging
This protocol uses a dual-stain fluorescence assay to distinguish between live, dead, and dying cells.
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein-AM and Propidium Iodide or a fixable viability dye).[19]
-
Your prepared cell culture or tissue slice.
-
Imaging medium (consider supplementing with ROS scavengers as a control).
Methodology:
-
Establish Control Groups: Prepare at least three sample groups:
-
Negative Control: Cells that receive no laser illumination.
-
Illumination Control: Cells subjected to the full uncaging laser protocol (power, duration, repetitions) without the caged compound present. This is crucial to isolate the effects of light alone.
-
Experimental Group: Cells subjected to the full uncaging protocol with the caged compound present.
-
-
Execute Uncaging Protocol: Perform your standard uncaging experiment on the "Experimental Group" and the "Illumination Control" group.
-
Incubate: Return the cells to the incubator for a period relevant to your experiment (e.g., 4-24 hours) to allow for the development of delayed phototoxicity.
-
Stain for Viability:
-
Wash the cells gently with phosphate-buffered saline (PBS).
-
Incubate with the viability dyes according to the manufacturer's protocol (e.g., Calcein-AM stains live cells green, and Propidium Iodide stains dead cells with compromised membranes red).
-
-
Image and Quantify:
-
Using a fluorescence microscope, capture images of multiple fields of view for each group.
-
Count the number of live (green) and dead (red) cells in each image.
-
Calculate the percentage of viable cells for each condition.
-
-
Analyze Results: A successful, low-damage protocol will show no significant difference in cell viability between the Negative Control, Illumination Control, and Experimental groups. An increase in cell death in the Illumination Control group indicates your laser parameters are too harsh.
Figure 2. Workflow for Quantifying Phototoxicity. A systematic approach to validate that the uncaging protocol itself does not compromise cell health.
References
-
Icha, J., Weber, M., et al. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. MPI-CBG Publications. [Link]
-
Knoll, B., Mubaid, S., et al. (2022). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science. [Link]
-
Andor Technology. (n.d.). How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. Andor Technology Learning Centre. [Link]
-
Tirosh, L. (2020). How to minimize phototoxicity in fluorescence live cell imaging? Line A. [Link]
-
Ask this paper | Bohrium. (2017). phototoxicity-in-live-fluorescence-microscopy-and-how-to-avoid-it. Bohrium. [Link]
-
Nikon's MicroscopyU. (n.d.). Cellular Phototoxicity. Nikon Instruments Inc. [Link]
-
Fino, E., Araya, R., et al. (2009). RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines. Frontiers in Neural Circuits. [Link]
-
Ellis-Davies, G. C. R. (2008). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]
-
Amatrudo, J. M., Olson, J. P., et al. (2012). Two-color, two-photon uncaging of glutamate and GABA. Journal of the American Chemical Society. [Link]
-
Vale, R. (2013). Microscopy: Minimizing Damage from Fluorescence. iBiology. [Link]
-
Zheng, Q., Jockusch, S., et al. (2014). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. Photochemistry and Photobiology. [Link]
-
Nebraska Center for Biotechnology. (n.d.). Cell Viability - Protocols - Microscopy. University of Nebraska–Lincoln. [Link]
-
Dixit, R., & Cyr, R. (2003). Cell damage and reactive oxygen species production induced by fluorescence microscopy. The Plant Journal. [Link]
-
Zito, K., et al. (n.d.). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Zito Lab. [Link]
-
Ellis-Davies, G. C. R. (2018). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Frontiers in Chemistry. [Link]
-
Ellis-Davies, G. C. R. (2011). Useful caged compounds for cell physiology. Frontiers in Physiology. [Link]
-
Klán, P., Šebej, P., et al. (2013). Photoremovable Protecting Groups Used for the Caging of Biomolecules. Chemical Reviews. [Link]
-
Ellis-Davies, G. C. R. (2008). Caged compounds: Photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]
-
Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience. [Link]
-
Hooks, B. M., et al. (2013). Laser-scanning photostimulation with glutamate uncaging confirms a lack of local-circuit inputs to deep layer PT-type neurons in vibrissal motor cortex. Journal of Neuroscience. [Link]
-
Olson, J. P., et al. (2013). Optically Selective Two-Photon Uncaging of Glutamate at 900 nm. Journal of the American Chemical Society. [Link]
-
Nikolenko, V., et al. (2011). Two-photon uncaging microscopy. Cold Spring Harbor Protocols. [Link]
-
Araya, R. (2019). Two-Photon Uncaging of Caged Neurotransmitters. Frontiers in Synaptic Neuroscience. [Link]
-
Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience. [Link]
-
Crognali, S., et al. (2018). Control experiments for 2-photon glutamate uncaging. ResearchGate. [Link]
Sources
- 1. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 2. Phototoxicity in live fluorescence microscopy, and how to avoid it: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 4. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Phototoxicity | Nikon’s MicroscopyU [microscopyu.com]
- 6. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 12. Two-photon uncaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
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- 18. line-a.co.il [line-a.co.il]
- 19. Cell Viability Assays | Thermo Fisher Scientific - HK [thermofisher.com]
solubility issues of 2-(2-Nitrophenoxy)ethylamine hydrochloride in aqueous solutions
Welcome to the technical support guide for 2-(2-Nitrophenoxy)ethylamine hydrochloride (CAS No. 98395-65-4). This document is designed for researchers, chemists, and formulation scientists to navigate and resolve common solubility challenges encountered with this compound in aqueous media. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure successful and repeatable experimental outcomes.
Introduction
This compound is an amine salt, a class of compounds whose aqueous solubility is often misunderstood. As the hydrochloride salt, the molecule is protonated, rendering it ionic and thus more amenable to dissolution in polar solvents like water compared to its free base form.[1] However, factors such as pH, buffer composition, and temperature can dramatically influence its ability to stay in solution. This guide will explore the underlying chemical principles and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in pure water, even though it's a salt?
A: While the hydrochloride salt form enhances aqueous solubility compared to the free base, its dissolution is not guaranteed in all neutral aqueous systems. The solubility can be limited by the compound's intrinsic properties. More importantly, the final pH of the solution after adding the salt may not be sufficiently acidic to maintain the protonated, soluble state of the amine. If the solution's pH drifts towards the pKa of the amine, the equilibrium will shift towards the less soluble free base form, causing cloudiness or precipitation.
Q2: I observed precipitation after adding the compound to my phosphate-buffered saline (PBS). What is happening?
A: This is a classic case of pH-dependent solubility and buffer interaction. Standard PBS is often buffered around pH 7.4. For an amine hydrochloride, this pH is likely higher than its pKa, causing the protonated amine (R-NH3+) to convert to its neutral, significantly less soluble free base form (R-NH2).[1] This deprotonation leads to precipitation. Additionally, complex interactions between the compound and phosphate ions can sometimes form less soluble complexes, further reducing solubility.[2]
Q3: Can I heat the solution to improve solubility?
A: Gentle heating can be a useful technique to increase the rate of dissolution and, in many cases, the equilibrium solubility. However, this should be done with caution. Prolonged exposure to high temperatures can potentially degrade the compound. It is crucial to assess the thermal stability of this compound in your specific medium if heating is used as a primary dissolution method. A recommended approach is to use a warm process where a solution is gently heated below the solvent's boiling point.[3]
Q4: Is it better to use the free base or the hydrochloride salt for my experiments?
A: The choice depends on your experimental system. The hydrochloride salt is generally preferred for preparing aqueous stock solutions due to its higher initial solubility in acidic-to-neutral pH.[1] If your final application is in a non-aqueous (organic) solvent or a high-pH aqueous buffer, starting with the free base might be more straightforward, though its initial dissolution in aqueous media will be very poor.
Troubleshooting Guide: Resolving Solubility Issues
This section provides in-depth, step-by-step protocols to address common solubility problems. The core principle for solubilizing amine hydrochlorides is to control the pH of the solution to ensure the molecule remains in its charged, protonated state.
Issue 1: Compound Fails to Dissolve or Forms a Suspension in Water/Neutral Buffer
This is the most common issue, arising from the solution's pH being too high to maintain the compound in its soluble, protonated form.
Underlying Principle: Le Châtelier's principle applied to acid-base equilibrium. The ethylamine moiety is a weak base. As a hydrochloride salt, it exists as an ammonium cation (R-NH3+). In aqueous solution, this cation is in equilibrium with its uncharged conjugate base (R-NH2).
-
R-NH3+Cl- (solid) ⇌ R-NH3+ (aq) + Cl- (aq) (Dissolution)
-
R-NH3+ (aq) + H2O ⇌ R-NH2 (aq) + H3O+ (Equilibrium)
Increasing the pH (reducing H3O+) shifts the equilibrium to the right, favoring the formation of the neutral, poorly soluble free amine, which then precipitates.
Caption: Troubleshooting workflow for pH-dependent solubility.
This is the most reliable method for achieving high concentration stock solutions.
-
Solvent Preparation: Start with a slightly acidic solvent. A common choice is 10-50 mM Hydrochloric Acid (HCl) in deionized water. The goal is to ensure the initial pH is well below the compound's pKa (a predicted pKa for the similar compound 2-(2-nitrophenyl)ethanamine is ~9.37, so a starting pH of 2-4 is very safe).[4]
-
Weighing: Accurately weigh the required amount of this compound.
-
Initial Dissolution: Add the powder to the acidified solvent. Stir or vortex. The compound should readily dissolve as the acidic environment strongly favors the protonated R-NH3+ form.
-
pH Adjustment (Optional): If your experiment requires a higher pH, you can now slowly add a base (e.g., 1 M NaOH) dropwise while vigorously stirring. Monitor the solution for any signs of cloudiness. The pH at which precipitation begins is the limit of solubility for that concentration under those conditions.
-
Final Preparation: Once dissolved, the solution can be sterile-filtered if necessary and stored as a concentrated stock.
Issue 2: Need to Dissolve the Compound in a Specific Buffer System (e.g., PBS at pH 7.4)
Directly adding the solid to a high-pH buffer will likely fail. The strategy is to prepare a concentrated, acidified stock and then dilute it into the final buffer.
Underlying Principle: The key is to leverage the high solubility in an acidic stock solution and then perform a large dilution into the final buffer. The dilution should be great enough that the final concentration in the pH 7.4 buffer is below the compound's solubility limit at that pH.
-
Prepare Concentrated Stock: Following Protocol 1 , prepare a high-concentration stock solution (e.g., 10-100 mM) in an acidic vehicle like 10 mM HCl.
-
Determine Dilution Factor: This may require a small pilot experiment. Start with a large dilution factor (e.g., 1:1000).
-
Execution: Vigorously stir the final buffer (e.g., PBS at pH 7.4). While stirring, add the required volume of the concentrated stock solution. Adding the stock to the vortex of the stirring buffer helps ensure rapid mixing and prevents localized high concentrations that could precipitate.
-
Observation: If the solution remains clear, the final concentration is below the solubility limit. If it becomes cloudy, a higher dilution factor is required.
Issue 3: Aqueous Solubility is Insufficient Even with pH Optimization
If the required concentration cannot be achieved in a fully aqueous system, co-solvents can be employed.
Underlying Principle: Co-solvents are organic solvents miscible with water that reduce the overall polarity of the solvent system.[5] This can help solubilize hydrophobic molecules or the non-polar regions of a molecule, increasing overall solubility. Common co-solvents in biological research include DMSO, DMF, and ethanol.
| Co-Solvent | Typical Starting % (v/v) | Properties & Considerations |
| DMSO | 5-10% | Excellent solubilizing power. Can be toxic to cells at higher concentrations. |
| Ethanol | 10-20% | Good biocompatibility. Less aggressive solvent than DMSO. |
| PEG 400 | 10-30% | Low toxicity, often used in formulations. Can increase viscosity. |
| DMF | 5-10% | Strong solvent. Use with caution due to toxicity concerns. |
-
Initial Dissolution: Attempt to dissolve the compound directly in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock.
-
Dilution: Follow the procedure in Protocol 2 , diluting the co-solvent stock into your final aqueous buffer.
-
Critical Check: Always run a vehicle control in your experiments (e.g., buffer with the same final percentage of co-solvent but without the compound) to ensure the co-solvent itself does not affect the experimental outcome.
The solubility of this compound is directly tied to its ionization state.
Caption: Effect of pH on the ionization and solubility of the amine compound.
References
-
University of Alberta. Isolation (Recovery) of amines. Available from: [Link]
-
Vyas, A., & Gidwani, B. (2013). Technologies to Counter Poor Solubility Issues: A Review. Research J. Pharm. and Tech., 6(11), 1258-1270. Available from: [Link]
-
Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 400-413. Available from: [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal, 5(3), 92-99. Available from: [Link]
-
Capsugel. (2017). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Available from: [Link]
-
Bergström, C. A., et al. (2014). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 57, 105-114. Available from: [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]
-
Patel, J., et al. (2012). Overcoming the Challenge of Poor Drug Solubility. Pharmaceutical Engineering, 32(4), 1-9. Available from: [Link]
Sources
- 1. Isolation (Recovery) [chem.ualberta.ca]
- 2. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 4. 2-(2-NITROPHENYL)ETHANAMINE | 33100-15-1 [chemicalbook.com]
- 5. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing Light Exposure for Complete Photolysis
Welcome to the Technical Support Center for Photolysis Optimization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for photolysis experiments. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure your experiments are both successful and reproducible.
Introduction to Photolysis in Research
Photolysis, the cleavage of chemical bonds by light, is a cornerstone of modern chemistry and biology.[1][2] In drug development, it's instrumental for creating photocaged compounds that allow for the precise spatiotemporal release of therapeutic agents.[3] Achieving complete and efficient photolysis is paramount for accurate dosing and minimizing off-target effects. This guide will walk you through the critical parameters and provide solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What is quantum yield and why is it critical for my photolysis experiment?
A1: The quantum yield (Φ) is the single most important metric for quantifying the efficiency of a photochemical reaction.[4][5] It's defined as the number of molecules that undergo a specific reaction (e.g., cleavage) for each photon absorbed.[4][5] A quantum yield of 1 indicates that every absorbed photon results in a successful reaction, representing perfect efficiency.
-
Expert Insight: A low quantum yield signifies that competing processes, such as fluorescence or heat dissipation, are consuming the light energy before your desired reaction can occur.[4] Understanding the quantum yield of your specific photolabile compound is the first step in designing an effective light exposure strategy. It dictates the total number of photons your sample needs to absorb for complete cleavage.
Q2: How do I select the optimal wavelength for my experiment?
A2: The optimal wavelength corresponds to the absorption maximum (λmax) of your photolabile molecule's chromophore. Irradiating at the λmax ensures the most efficient absorption of light energy, maximizing the probability of the desired photochemical event.
-
Causality: The energy of a photon is inversely proportional to its wavelength. The selected wavelength must provide sufficient energy to break the target chemical bond.[4] For many common photoremovable protecting groups, such as o-nitrobenzyl derivatives, this is typically in the UV-A range (e.g., 365 nm). Using wavelengths longer than necessary may not provide enough energy for efficient cleavage, while significantly shorter wavelengths could induce unwanted side reactions or cellular damage in biological applications.[3]
Q3: What type of light source is best for photolysis?
A3: The choice of light source depends on your specific experimental requirements, including the required wavelength, intensity, and sample geometry. Common options include:
| Light Source | Advantages | Disadvantages | Best For |
| Mercury Arc Lamps | High intensity, broad spectrum (UV-Vis) | Generate significant heat, require cooling, unstable output over time | General purpose photolysis, when high intensity is needed across a range of wavelengths. |
| Xenon Arc Lamps | Continuous spectrum similar to sunlight, high intensity | Generate heat, produce ozone (requiring ventilation) | Solar simulation studies, experiments requiring a broad, continuous spectrum.[6] |
| Light Emitting Diodes (LEDs) | Narrow bandwidth (quasi-monochromatic), stable output, long lifespan, low heat generation | Lower intensity compared to arc lamps, fixed wavelength | Experiments requiring precise wavelength control, long-term irradiations, and applications where sample heating is a concern.[7] |
| Lasers | Very high intensity, monochromatic, coherent beam | Expensive, potential for sample damage if not properly controlled | Flash photolysis, time-resolved spectroscopy, applications requiring high spatial and temporal control.[8][9] |
-
Expert Insight: For most applications involving photocaged compounds, high-power LEDs are becoming the standard due to their stability, precise wavelength control, and minimal heat output, which prevents thermal degradation of the sample.[7]
Q4: How does light intensity affect my reaction?
A4: The rate of a photolysis reaction is directly proportional to the intensity of the incident light, assuming other factors are not limiting.[10] Higher intensity means more photons are delivered to the sample per unit time, leading to a faster reaction.
-
Trustworthiness: It's crucial to distinguish between the electrical power of a light source (wattage) and its irradiance (light intensity at the sample plane, typically measured in mW/cm²).[11] The geometry of the light source (focused vs. diffuse) significantly impacts the actual intensity delivered to your sample.[11] Always measure the irradiance at the sample position to ensure reproducibility.
Troubleshooting Guide
This section addresses specific issues you may encounter during your photolysis experiments.
Problem 1: Incomplete Photolysis
You've irradiated your sample, but analytical methods (e.g., HPLC, LC-MS) show a significant amount of the starting material remains.
Caption: Decision tree for troubleshooting incomplete photolysis.
-
Insufficient Light Exposure: This is the most common cause. The total number of photons delivered to the sample may be too low.
-
Self-Validating Protocol: Perform a time-course experiment. Take aliquots at regular intervals and analyze for the disappearance of the starting material and the appearance of the product. If the reaction proceeds with time, you simply need to extend the irradiation duration. If it plateaus with significant starting material remaining, another factor is at play.
-
-
Incorrect Wavelength: Ensure your light source's emission spectrum overlaps with your compound's absorption spectrum.
-
Expert Insight: Remember that the output of arc lamps can change over time. It's good practice to periodically check the lamp's spectral output.
-
-
Light Path Obstruction: Anything that scatters or absorbs the light before it reaches your sample will reduce the effective light dose.
-
Causality: If your sample solution becomes turbid or precipitates during the reaction, the solid particles will scatter the light, preventing it from penetrating the solution.[12] Ensure your compound is fully dissolved and remains in solution throughout the experiment. Also, use quartz or appropriate borosilicate glass (Pyrex) vessels that are transparent at your chosen wavelength.
-
-
Solvent Absorption: The solvent itself may be absorbing a significant portion of the incident light.
-
Actionable Advice: Always check the UV-cutoff wavelength of your solvent. For example, if you are irradiating at 365 nm, a solvent like acetone with a UV cutoff around 330 nm would be a poor choice compared to acetonitrile (cutoff ~190 nm).
-
-
Oxygen Quenching: Molecular oxygen can quench the excited state of your photolabile molecule, preventing the desired cleavage reaction.
-
Self-Validating Protocol: Degas your solution by bubbling with an inert gas like argon or nitrogen for 15-30 minutes before and during irradiation. If this improves your yield, oxygen quenching was a contributing factor.
-
Problem 2: Product Degradation or Side Reactions
You observe the formation of unexpected byproducts, or your desired product appears and then degrades over time.
-
Isolate the Product: First, perform a preparative-scale photolysis and isolate the desired product.
-
Prepare a Solution of the Isolated Product: Dissolve the pure product in the same solvent system used for the original reaction.
-
Irradiate the Product Solution: Expose this solution to the same light source and conditions as the original experiment.
-
Monitor for Degradation: Take aliquots over time and analyze using HPLC or LC-MS to see if the product concentration decreases.
-
Analysis: If the product degrades, you will need to optimize the reaction time to maximize its formation while minimizing its subsequent degradation. This is often referred to as finding the "sweet spot" in your time-course experiment.
-
Over-Irradiation: The desired product may also be photolabile, albeit to a lesser extent than the starting material.[12][13]
-
Expert Insight: This is why a time-course experiment is crucial. It allows you to identify the optimal irradiation time that maximizes the yield of your desired product before it begins to degrade.
-
-
Secondary Photochemistry: The initial photoproducts can sometimes react further upon light absorption, leading to a complex mixture of compounds.
-
Actionable Advice: If possible, use a filter to remove shorter, higher-energy wavelengths that might be causing these secondary reactions. For example, if your target cleavage is at 365 nm, a filter that blocks light below 340 nm can be beneficial.
-
-
Reactive Oxygen Species (ROS): In the presence of oxygen, photosensitization can occur, leading to the formation of singlet oxygen or other ROS that can degrade your product.[14]
-
Solution: As with incomplete photolysis, degassing the solution with an inert gas can mitigate these side reactions.
-
Quantifying Photolysis: The Role of Quantum Yield and Reaction Kinetics
For rigorous and reproducible experiments, it's essential to understand the underlying kinetics. Most photolysis reactions follow first-order kinetics, where the rate of disappearance of the reactant is proportional to its concentration.[1][15]
The rate of photolysis can be described by the following equation:
Rate = -d[A]/dt = J * [A] [15]
Where:
-
[A] is the concentration of the photolabile compound.
-
J is the first-order photolysis rate constant (s⁻¹).
The rate constant J is a function of the light source's properties and the molecule's absorptivity and quantum yield:
J = ∫ Φ(λ) * σ(λ) * F(λ) dλ [16][17]
Where:
-
Φ(λ) is the quantum yield at a given wavelength.[16]
-
σ(λ) is the absorption cross-section of the molecule (a measure of its ability to absorb light at a given wavelength).[16]
-
F(λ) is the actinic flux (the number of photons from the light source at a given wavelength).[16][17]
Caption: Energy diagram of photolysis and competing pathways.
This diagram illustrates that after a molecule absorbs a photon and enters an excited state, it can either undergo the desired photochemical reaction (photolysis) or lose that energy through non-productive pathways like fluorescence or heat dissipation. Optimizing your experiment means maximizing the path to bond cleavage.
References
- Photochemical Kinetics and Quantum Yields. Fiveable.
- A low cost high intensity flash device for photolysis experiments. PubMed.
- Understanding Photocleavage Reactions. AZoM.
- Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. PMC.
- Calculating photolysis rates and estimating photolysis lifetimes. The Royal Society of Chemistry.
- optimizing light source and wavelength for Fmoc-Photo-Linker. Benchchem.
- Drug Photolysis for Pharmacy Students. Scribd.
- Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. PMC - NIH.
- Photochemistry and Radical Chemistry under Low Intensity Visible Light Sources: Application to Photopolymerization Reactions. PMC - NIH.
- What Is the Quantum Yield of a Photolysis Reaction? Pollution → Sustainability Directory.
- m465l1.
- Evaluating Light Sources in Photochemistry. HepatoChem.
- A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences.
- Application Notes and Protocols for the Photocleavage of 2-Methoxy-6-nitrobenzyl Protecting Groups. Benchchem.
- Chauhan Ajaykumar, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 1913-1923. International Journal of Pharmaceutical Sciences.
- Measurements with Nanosecond Laser Flash Photolysis Instrumentation.
- The Light Source for Photocatalysis Experiments: An In-Depth Analysis of Photocatalytic Light Sources! Perfectlight.
- Photolysis – Knowledge and References. Taylor & Francis.
- On the Theoretical Determination of Photolysis Properties for Atmospheric Volatile Organic Compounds. PMC - NIH.
Sources
- 1. scribd.com [scribd.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. azom.com [azom.com]
- 4. fiveable.me [fiveable.me]
- 5. What Is the Quantum Yield of a Photolysis Reaction? → Learn [pollution.sustainability-directory.com]
- 6. The Light Source for Photocatalysis Experiments: An In-Depth Analysis of Photocatalytic Light Sources!_knowledge-Perfectlight [perfectlight.com.cn]
- 7. Photochemistry and Radical Chemistry under Low Intensity Visible Light Sources: Application to Photopolymerization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A low cost high intensity flash device for photolysis experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurements with Nanosecond Laser Flash Photolysis Instrumentation - Ruđer Bošković Institute [irb.hr]
- 10. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hepatochem.com [hepatochem.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m465l1 [personal.ems.psu.edu]
- 16. rsc.org [rsc.org]
- 17. On the Theoretical Determination of Photolysis Properties for Atmospheric Volatile Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield of Released Substrate from NPE Cages
Welcome to the technical support center for researchers utilizing 2-(2-nitrophenyl)propoxycarbonyl (NPE)-caged compounds. This guide is designed to provide in-depth troubleshooting for common issues encountered during photo-release experiments, with a primary focus on addressing low yields of the active substrate. Our approach is rooted in the fundamental principles of photochemistry and years of field experience to empower you with the knowledge to optimize your experiments for robust and reproducible results.
Introduction to NPE-Caging Technology
NPE-caged compounds are powerful tools for achieving precise spatial and temporal control over the release of bioactive molecules.[1] The NPE group is a photolabile protecting group that renders a molecule biologically inactive.[2] Upon irradiation with UV light, typically in the 350-355 nm range, the NPE cage undergoes a photochemical reaction that cleaves the bond holding the substrate, releasing the active molecule, a proton, and a nitroso-byproduct.[3] This "uncaging" process allows for the rapid and localized activation of signaling pathways, making it an invaluable technique in cell biology, neuroscience, and drug development.[4][5]
However, the efficiency of this process can be influenced by a multitude of factors. This guide will walk you through a systematic approach to identifying and resolving the root causes of low uncaging yields.
Core Troubleshooting: Why is My Substrate Release So Low?
This is the most frequent challenge encountered by researchers. Low yield can manifest as a weak or absent biological response, or as analytical measurements indicating incomplete uncaging. The following Q&A section breaks down the potential culprits and provides targeted solutions.
Q1: My biological response is weaker than expected after uncaging. Is my light source the problem?
A1: It's highly probable. Insufficient photon delivery is a primary cause of low uncaging efficiency. The total number of released substrate molecules is directly proportional to the number of photons absorbed by the NPE-caged compound. Let's dissect the key parameters of your light source.
In-depth Explanation: The efficiency of photolysis is governed by the product of the extinction coefficient (ε) of the caged compound at the excitation wavelength and its quantum yield (Φ).[6] A higher value for ε x Φ means more efficient use of the incident light.[6] If the light intensity is too low or the exposure time is too short, an insufficient number of photons will be delivered to the sample, resulting in a low concentration of the released substrate.
Troubleshooting Steps:
-
Verify Wavelength: Ensure your light source's emission spectrum overlaps with the absorption spectrum of the NPE cage. NPE cages are typically photolyzed at wavelengths between 350 nm and 355 nm.
-
Measure Light Intensity (Power Density): Do not rely on the manufacturer's stated power output. The power delivered to your sample can be significantly lower due to losses from optical components (e.g., objectives, filters, fiber optics). Use a calibrated photodiode power meter to measure the light intensity at the sample plane.
-
Increase Exposure Time: This is often the simplest solution. Systematically increase the duration of light exposure and monitor the biological response or quantify the released substrate. Be mindful of potential phototoxicity with prolonged exposure.[7]
-
Increase Light Intensity: If possible, increase the power output of your light source. For laser-based systems, this is typically straightforward. For arc lamps, ensure the lamp is properly aligned and consider replacing aging bulbs.
-
Check for Beam Profile Inhomogeneity: An uneven beam profile can lead to localized "hot spots" of uncaging while other areas receive insufficient light. Use a beam profiler or a fluorescent slide to visualize the beam's spatial distribution at the sample plane.
Q2: I've optimized my light source, but the yield is still low. Could the NPE-caged compound itself be the issue?
A2: Absolutely. The integrity and concentration of your caged compound are critical. Degradation during storage or inaccuracies in concentration can lead to disappointing results.
In-depth Explanation: NPE-caged compounds, especially those with ester linkages, can be susceptible to hydrolysis, leading to premature release of the active molecule.[8] This is particularly problematic in aqueous solutions. Furthermore, the actual concentration of the caged compound in your working solution might be lower than calculated due to handling errors or incomplete dissolution.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
HPLC Analysis: The gold standard for assessing the purity of your caged compound is High-Performance Liquid Chromatography (HPLC). This will reveal the presence of the parent compound, the free substrate, and any degradation products.
-
UV-Vis Spectroscopy: Measure the absorbance spectrum of your stock solution to confirm the presence of the NPE chromophore and to accurately determine its concentration using the Beer-Lambert law (A = εcl). The extinction coefficient (ε) should be provided by the manufacturer.
-
-
Proper Storage and Handling:
-
Store NPE-caged compounds as a solid, desiccated, and at low temperatures (typically -20°C or -80°C).
-
Prepare stock solutions in an anhydrous organic solvent like DMSO and store them at -20°C or -80°C.
-
For aqueous experiments, prepare the working solution fresh from the stock immediately before use to minimize hydrolysis.
-
-
Ensure Complete Dissolution: Some NPE-caged compounds have limited aqueous solubility.[6] Ensure your compound is fully dissolved in the working buffer. Sonication can aid in dissolution.
Q3: I've confirmed my light source and compound are optimal. What other experimental parameters could be affecting my uncaging efficiency?
A3: Several factors related to your experimental setup and sample environment can significantly impact the photolysis reaction.
In-depth Explanation: The local environment of the NPE-caged compound, including pH and the presence of other light-absorbing molecules, can influence the uncaging process. For instance, the photolysis of most caged compounds results in the release of a proton, which can alter the local pH.[3] In poorly buffered solutions, this can potentially affect the stability of the released substrate or the biological system under investigation.
Troubleshooting Steps:
-
pH of the Medium: While the uncaging of NPE itself is not strongly pH-dependent within physiological ranges, the stability and activity of your released substrate might be. Ensure your experimental buffer has sufficient buffering capacity to counteract the proton release during photolysis.[3]
-
Inner Filter Effect: At high concentrations, the caged compound at the surface of the sample can absorb most of the incident light, preventing photons from reaching molecules deeper within the sample.[6] This leads to inhomogeneous uncaging. If you suspect this is an issue, try reducing the concentration of the caged compound or using a thinner sample preparation.
-
Presence of Scavengers or Quenchers: Components in your experimental medium could potentially quench the excited state of the NPE cage, reducing the quantum yield of photolysis. While less common in typical biological buffers, it's a possibility to consider, especially if your medium contains high concentrations of certain salts or organic molecules.
-
Temperature: For some caged compounds, the rate of release can be temperature-dependent. Ensure your experiments are conducted at a consistent and appropriate temperature. Cryophotolysis has been shown to be effective, indicating that the initial photochemical event is not highly temperature-dependent, but subsequent thermal steps for some cages could be.[9]
Experimental Protocols
Protocol 1: Quantification of Uncaging Efficiency using HPLC
This protocol provides a method to directly measure the amount of released substrate.
Materials:
-
NPE-caged compound
-
Appropriate solvent (e.g., DMSO for stock, experimental buffer for working solution)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or fluorescence)
-
Calibrated light source
-
Quartz cuvette or appropriate sample holder
Procedure:
-
Prepare a known concentration of the NPE-caged compound in your experimental buffer.
-
Inject a sample of the pre-photolysis solution into the HPLC to obtain a chromatogram representing 0% uncaging.
-
Irradiate the solution with your uncaging light source for a defined period.
-
Inject a sample of the post-photolysis solution into the HPLC.
-
To determine the 100% uncaging mark, you can either irradiate a sample to completion (i.e., until no further changes in the chromatogram are observed with additional light exposure) or prepare a standard solution of the expected final concentration of the free substrate.
-
Quantify the peak areas of the caged compound and the free substrate in the chromatograms.
-
Calculate the uncaging efficiency as: (Peak Area of Free Substrate) / (Initial Peak Area of Caged Compound + Peak Area of Free Substrate) * 100%
Protocol 2: Optimizing Light Exposure for a Cellular Response
This protocol helps determine the optimal light dose for a biological experiment.
Materials:
-
Cells or tissue expressing the target of the released substrate
-
NPE-caged compound
-
Microscope with a suitable light source for uncaging
-
A method to measure the biological response (e.g., patch-clamp, fluorescence imaging of a downstream reporter)
Procedure:
-
Load the cells or tissue with the NPE-caged compound at the desired concentration.
-
Select a region of interest for uncaging.
-
Start with a short light exposure time (e.g., 10 ms).
-
Measure the biological response.
-
Systematically increase the light exposure time (e.g., 20 ms, 50 ms, 100 ms, etc.) in subsequent trials, ensuring sufficient recovery time for the biological system between stimulations if necessary.
-
Plot the magnitude of the biological response as a function of the light exposure time.
-
The optimal exposure time will be the one that elicits a robust and reproducible response without causing noticeable photodamage.
Data Presentation
| Parameter | Potential Issue | Recommended Action |
| Light Source | Incorrect wavelength | Use a light source with an emission peak between 350-355 nm. |
| Low intensity | Measure power at the sample plane and increase if necessary. | |
| Short exposure | Systematically increase irradiation time. | |
| Caged Compound | Degradation | Store properly and prepare fresh aqueous solutions. Verify purity with HPLC. |
| Inaccurate concentration | Determine concentration using UV-Vis spectroscopy. | |
| Experimental Setup | pH changes | Use a well-buffered medium. |
| Inner filter effect | Reduce the concentration of the caged compound or use a thinner sample. |
Visualizations
Caption: The photochemical reaction of an NPE cage.
Caption: Troubleshooting workflow for low uncaging yield.
References
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]
-
Coureux, P.-D., et al. (2006). Cryophotolysis of caged compounds: a technique for trapping intermediate states in protein crystals. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 2), 139–146. [Link]
-
Gurney, A. M. (1994). Flash photolysis of caged compounds. In Microelectrode Techniques (pp. 389–406). The Company of Biologists Limited. [Link]
-
Ukraintsev, E., et al. (1996). Flash photolysis of caged compounds in Limulus ventral photoreceptors. The Journal of General Physiology, 108(3), 187–200. [Link]
-
Hagen, V., et al. (2001). Novel caged compounds of hydrolysis-resistant 8-Br-cAMP and 8-Br-cGMP: photolabile NPE esters. Bioconjugate Chemistry, 12(4), 640–648. [Link]
-
Jena Bioscience. (n.d.). NPE-caged-ATP, Adenosines labeled with Photo-labile groups ("Caged"). Retrieved from [Link]
-
Tocris Bioscience. (n.d.). NPE-caged-proton (3512). Retrieved from [Link]
-
Kohl-Landgraf, J., et al. (2014). Light-Induced Uncaging for Time-Resolved Observations of Biochemical Reactions by MAS NMR Spectroscopy. Angewandte Chemie International Edition, 53(44), 11943–11947. [Link]
-
Ellis-Davies, G. C. R. (2011). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Israel Journal of Chemistry, 51(2), 163–170. [Link]
-
Kötting, C., & Gerwert, K. (2013). Characterizing Caged Molecules Through Flash Photolysis and Transient Absorption Spectroscopy. In Biophysics and Biochemistry of Protein Aggregation (pp. 131–143). Humana Press. [Link]
-
Deiters, A., & Bardhan, A. (2022). Photoactivation of Caged Nucleosides. ChemistryViews. [Link]
-
Sakamoto, S., et al. (2018). Factors affecting the uncaging efficiency of 500 nm light-activatable BODIPY caging group. Bioorganic & Medicinal Chemistry Letters, 28(2), 129–132. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Gholson, J. D., & Conrad, J. C. (2014). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. Journal of Chemical Education, 91(8), 1143–1151. [Link]
Sources
- 1. Photoactivation of Caged Nucleosides - ChemistryViews [chemistryviews.org]
- 2. Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plymsea.ac.uk [plymsea.ac.uk]
- 4. Flash photolysis of caged compounds in Limulus ventral photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors affecting the uncaging efficiency of 500 nm light-activatable BODIPY caging group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel caged compounds of hydrolysis-resistant 8-Br-cAMP and 8-Br-cGMP: photolabile NPE esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cryophotolysis of caged compounds: a technique for trapping intermediate states in protein crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Reactions in 2-(2-Nitrophenyl)ethyl (NPE) Photolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-(2-nitrophenyl)ethyl (NPE) caged compounds. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges associated with side reactions and byproduct formation during photolysis experiments. Our goal is to equip you with the knowledge to optimize your uncaging protocols, ensure data integrity, and minimize experimental artifacts.
Introduction: The Chemistry of NPE Photolysis and its Challenges
The 2-(2-nitrophenyl)ethyl (NPE) group is a widely used photolabile protecting group, or "cage," that allows for the precise spatial and temporal release of bioactive molecules upon UV irradiation. The uncaging process is initiated by an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the caged molecule, protons, and the primary byproduct, 2-nitrosoacetophenone.
While effective, this process is not without its complexities. The formation of 2-nitrosoacetophenone and other secondary byproducts can lead to unintended biological effects, confounding experimental results. This guide will walk you through understanding, identifying, and mitigating these side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct of NPE photolysis, and why is it a concern?
The primary byproduct of NPE photolysis is 2-nitrosoacetophenone. This compound is a reactive electrophile and can covalently modify biological macromolecules, particularly proteins. Its primary targets are nucleophilic residues such as cysteine, leading to the formation of sulfinamide adducts. This can result in enzyme inhibition, disruption of protein structure and function, and potential cytotoxicity, all of which can interfere with the biological process you are studying.[1] It has been shown that 2-nitrosoacetophenone may bind to proteins at sites other than the active site, inducing small structural changes.[2][3][4]
Q2: Are there other byproducts I should be aware of?
Yes, under certain conditions, other byproducts can form. The reaction environment, particularly the pH, can influence the side reaction pathways. While 2-nitrosoacetophenone is the major byproduct under physiological conditions, prolonged irradiation or extreme pH can lead to the formation of other species, including azoxy compounds from the condensation of nitroso and hydroxylamine intermediates.[5] It is crucial to be aware that these secondary byproducts may also have unintended biological or analytical consequences.
Q3: Can the photolysis byproducts affect my experimental results?
Absolutely. The byproducts of NPE photolysis can have several detrimental effects on your experiments:
-
Direct biological activity: As mentioned, 2-nitrosoacetophenone can react with proteins and other biomolecules, potentially altering their function.[1]
-
Phototoxicity: High-intensity UV light and the generated byproducts can be toxic to cells, leading to artifacts in cellular assays.[5]
-
Analytical interference: Byproducts can co-elute with your compound of interest in chromatographic analyses or have overlapping spectral features, complicating quantification.
Q4: How can I minimize the formation of these byproducts?
Minimizing byproduct formation is key to successful uncaging experiments. Here are some primary strategies:
-
Optimize photolysis conditions: Use the lowest effective light dose (intensity and duration) to achieve sufficient uncaging while minimizing side reactions.
-
Wavelength selection: Use a wavelength that is strongly absorbed by the NPE cage (typically 340-365 nm) but minimizes excitation of other cellular components.
-
Use of scavengers: Incorporate nucleophilic scavengers in your reaction medium to trap reactive byproducts like 2-nitrosoacetophenone.
-
Control experiments: Always perform control experiments to distinguish the effects of the uncaged molecule from those of the byproducts and the light itself.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during NPE photolysis experiments.
Issue 1: Unexpected or Inconsistent Biological Response
Possible Cause A: Bioactivity of Photolysis Byproducts
Your observed biological effect may be partially or entirely due to the interaction of byproducts with your system.
-
Troubleshooting Steps:
-
"Byproduct-only" control: Irradiate a solution of the NPE-caged compound in your experimental buffer without the biological sample. Then, introduce this "pre-photolyzed" solution to your sample. Any observed effect can be attributed to the byproducts.
-
Scavenger addition: Perform the experiment in the presence of a scavenger for 2-nitrosoacetophenone, such as dithiothreitol (DTT). If the unexpected effect is diminished, it is likely caused by the nitroso byproduct.
-
Possible Cause B: Phototoxicity
The UV light itself or the combination of light and byproducts could be damaging to your cells or biological sample.
-
Troubleshooting Steps:
-
"Light-only" control: Expose your biological sample to the same photolysis conditions (wavelength, intensity, duration) in the absence of the caged compound.
-
Reduce light dose: Systematically decrease the light intensity or irradiation time to find the minimum required for effective uncaging.
-
Cell viability assay: If working with cells, perform a standard viability assay (e.g., MTT or trypan blue exclusion) after photolysis to assess phototoxicity.
-
Issue 2: Inefficient Uncaging or Low Yield of Released Molecule
Possible Cause A: Suboptimal Photolysis Parameters
The light source parameters may not be optimized for your specific NPE-caged compound and experimental setup.
-
Troubleshooting Steps:
-
Verify light source: Ensure your lamp or laser is emitting at the correct wavelength and that the power output is stable and calibrated.
-
Determine optimal exposure time: Perform a time-course experiment, varying the irradiation duration and quantifying the amount of released molecule at each time point using a suitable analytical method like HPLC.
-
Consider inner filter effects: At high concentrations, the caged compound itself can absorb the excitation light, preventing it from penetrating the entire sample. If possible, reduce the concentration of the caged compound or use a thinner sample.
-
Possible Cause B: Degradation of the Caged Compound
NPE-caged compounds can be sensitive to ambient light and prolonged storage.
-
Troubleshooting Steps:
-
Proper storage: Store NPE-caged compounds in the dark, preferably at low temperatures as recommended by the supplier.
-
Fresh solutions: Prepare solutions of the caged compound fresh for each experiment and protect them from light.
-
Purity check: Verify the purity of your caged compound stock using HPLC or mass spectrometry.
-
Issue 3: Analytical Challenges in Monitoring the Reaction
Possible Cause A: Co-elution of Components in HPLC
The caged compound, released molecule, and byproducts may not be adequately separated by your current HPLC method.
-
Troubleshooting Steps:
-
Method optimization: Adjust the mobile phase composition, gradient profile, and column chemistry to improve resolution. A C18 column with a gradient of acetonitrile and water with a formic acid modifier is a good starting point.[6]
-
Reference standards: If available, inject standards of the caged compound, the expected released molecule, and, if possible, 2-nitrosoacetophenone to determine their individual retention times.
-
Diode array detection: Use a photodiode array (PDA) detector to examine the UV-Vis spectra of co-eluting peaks to aid in their identification.
-
Possible Cause B: Instability of Byproducts
2-Nitrosoacetophenone can be unstable in solution, potentially degrading or reacting further, leading to complex chromatograms.
-
Troubleshooting Steps:
-
Prompt analysis: Analyze your samples by HPLC as soon as possible after photolysis.
-
Quenching the reaction: For endpoint analysis, consider adding a scavenger like DTT immediately after photolysis to form a stable adduct with 2-nitrosoacetophenone, which can then be chromatographically resolved.
-
Experimental Protocols
Protocol 1: Optimization of Photolysis Conditions
This protocol provides a general workflow for determining the optimal light exposure for your experiment.
-
Prepare a series of identical samples of your NPE-caged compound in the experimental buffer.
-
Expose each sample to a different duration of UV irradiation using your photolysis setup (e.g., 0, 5, 10, 20, 30, 60 seconds). Keep the light intensity constant.
-
Immediately after irradiation, quench the reaction if necessary and prepare the samples for analysis.
-
Analyze the samples by HPLC-UV. Quantify the peak areas of the remaining caged compound and the released molecule.
-
Plot the concentration of the released molecule versus irradiation time. This will give you a release curve.
-
Select the shortest irradiation time that provides a sufficient concentration of the released molecule for your biological experiment.
Protocol 2: Use of Dithiothreitol (DTT) as a Scavenger
DTT can be used to trap the reactive 2-nitrosoacetophenone byproduct.
-
Determine the appropriate concentration of DTT. A starting concentration of 1-5 mM is often effective, but this may need to be optimized for your specific system. Be aware that DTT can have its own biological effects, such as reducing disulfide bonds in proteins.[7]
-
Include DTT in your experimental buffer prior to the addition of the caged compound and subsequent photolysis.
-
Perform control experiments to ensure that DTT itself does not interfere with your biological assay. This includes a "DTT-only" control and a "DTT + light" control.
-
Analyze the reaction mixture by HPLC. You should observe a decrease in the 2-nitrosoacetophenone peak and the appearance of a new peak corresponding to the DTT-adduct.
Data Presentation
Table 1: Troubleshooting Summary
| Issue | Possible Cause | Recommended Solution |
| Unexpected Biological Effects | Byproduct Bioactivity | Perform "byproduct-only" controls; use scavengers like DTT. |
| Phototoxicity | Perform "light-only" controls; reduce light dose; conduct viability assays. | |
| Inefficient Uncaging | Suboptimal Photolysis | Calibrate light source; perform a time-course experiment to optimize exposure. |
| Caged Compound Degradation | Store compound properly; prepare fresh solutions; verify purity. | |
| Analytical Difficulties (HPLC) | Co-elution of Peaks | Optimize HPLC method (gradient, mobile phase); use reference standards. |
| Byproduct Instability | Analyze samples promptly after photolysis; consider quenching the reaction. |
Visualizations
NPE Photolysis Pathway and Side Reactions
Caption: NPE photolysis pathway and potential side reactions.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common NPE photolysis issues.
References
-
Unspecific peroxygenase enabled formation of azoxy compounds. Nature Communications. [Link]
-
Phosphate Binding in the Active Site of Alkaline Phosphatase and the Interactions of 2-Nitrosoacetophenone with Alkaline Phosphatase-Induced Small Structural Changes. Biophysical Journal. [Link]
-
Flash photolysis of caged compounds. Plymouth Marine Science Electronic Archive (PlyMSEA). [Link]
-
Phosphate binding in the active site of alkaline phosphatase and the interactions of 2-nitrosoacetophenone with alkaline phosphatase-induced small structural changes. PubMed. [Link]
-
Flash photolysis of caged compounds: new tools for cellular physiology. PubMed. [Link]
-
Phosphate Binding in the Active Site of Alkaline Phosphatase and the Interactions of 2-Nitrosoacetophenone with Alkaline Phosphatase-Induced Small Structural Changes. ResearchGate. [Link]
-
The Effects of Dithiothreitol on DNA. PMC. [Link]
-
Buffer concentration dramatically affects the stability of S -nitrosothiols in aqueous solutions. OSTI.GOV. [Link]
-
The Influence of Different Protocols on the Application of the Dithiothreitol Assay in Determining the Oxidative Potential of Ambient Particles. MDPI. [Link]
-
Two-phase unfolding pathway of ribonuclease A during denaturation induced by dithiothreitol. PubMed. [Link]
-
Kinetics of inhibition of aminoacylase activity by dithiothreitol or 2-mercaptoethanol. International Journal of Peptide and Protein Research. [Link]
-
Cryophotolysis of caged compounds: a technique for trapping intermediate states in protein crystals. PubMed. [Link]
-
Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]
-
Reactions and structures of the reagents tested here. Panel A: Structures of MNI-and NPEC-caged compounds. MNI-glutamate is also shown for reference. Panel B. ResearchGate. [Link]
-
Interactions of caged-ATP and photoreleased ATP with alkaline phosphatase. PubMed. [Link]
-
Using UV-absorbance of intrinsic dithiothreitol (DTT) during RP-HPLC as a measure of experimental redox potential in vitro. PubMed. [Link]
-
Photolysis quantum yield measurements in the near-UV; A critical analysis of 1-(2-nitrophenyl)ethyl photochemistry. ResearchGate. [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ResearchGate. [Link]
-
HPLC method for the simultaneous determination of the UV-Filters butyl methoxy dibenzoylmethane and octocrylene in the presence of their photodegradants. ResearchOnline@JCU. [Link]
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RP-HPLC and UV Spectrophotometric Methods for Estimation of Pirfenidone in Pharmaceutical Formulations. PMC. [Link]
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Product Class 5: Aliphatic Azoxy Compounds (Aliphatic Diazene Oxides). Thieme. [Link]
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Reaction pathways involved in the synthesis of azoxy compounds. ResearchGate. [Link]
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Kinetic characterization of hypophosphatasia mutations with physiological substrates. The American Journal of Human Genetics. [Link]
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(PDF) Review: Analytical Procedure for Dithiothreitol-based Oxidative Potential of PM2.5. ResearchGate. [Link]
-
Dithiothreitol, an Inhibitor of Violaxanthin De-Epoxidation, Increases the Susceptibility of Leaves ofNerium Oleander L. To Photoinhibition of Photosynthesis. PubMed. [Link]
-
Electrochemical Dithiothreitol Assay for Large-Scale Particulate Matter Studies. PMC. [Link]
-
Useful caged compounds for cell physiology. PMC. [Link]
-
Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses. Frontiers in Cellular Neuroscience. [Link]
-
Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. PubMed. [Link]
-
Reaction of dithiothreitol and para-nitroacetophenone with different radical precursors of .OH radical-induced strand break formation of single-stranded DNA in anoxic aqueous solution. PubMed. [Link]
Sources
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- 3. Phosphate binding in the active site of alkaline phosphatase and the interactions of 2-nitrosoacetophenone with alkaline phosphatase-induced small structural changes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Kinetics of inhibition of aminoacylase activity by dithiothreitol or 2-mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(2-Nitrophenoxy)ethylamine Hydrochloride Derivatives
Welcome to the technical support center for the purification of 2-(2-Nitrophenoxy)ethylamine hydrochloride and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining these critical intermediates with high purity. We will move beyond simple protocols to explore the underlying principles, enabling you to troubleshoot effectively and adapt methodologies to your specific derivative.
The inherent characteristics of this scaffold—a basic ethylamine side chain, an aromatic nitro group, and an ether linkage—present a unique set of purification challenges. The basic amine necessitates handling it as a salt (typically hydrochloride) to ensure stability and crystallinity, while the polar nitro group influences solubility and chromatographic behavior. This guide provides field-tested solutions to common problems encountered during the isolation and purification of this compound class.
Purification Strategy Decision Workflow
Before diving into specific troubleshooting, it's crucial to have a logical workflow for selecting the appropriate purification strategy. The choice between a simple recrystallization, an acid-base workup, or more involved chromatographic methods depends on the nature of the impurities and the scale of your reaction.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
This section addresses specific, common problems in a question-and-answer format.
Q1: My final product is a yellow or brownish oil instead of a crystalline solid after the final acid workup and solvent removal. How can I solidify it?
Probable Cause: This is a classic sign of persistent impurities that are inhibiting crystallization. Common culprits include unreacted starting materials, regioisomers (e.g., 4-nitrophenoxy derivatives), or process-related impurities like residual high-boiling solvents (e.g., DMF, DMSO). The color is often inherent to nitroaromatic compounds but can be intensified by impurities.[1]
Solution Pathway:
-
Confirm Salt Formation: First, ensure complete conversion to the hydrochloride salt. Dissolve a small sample of the oil in D₂O or DMSO-d₆ and check the ¹H NMR. The protons alpha to the ammonium group should appear as a broad multiplet, indicative of protonation. If the free base is present, dissolve the bulk oil in a minimal amount of a suitable solvent like isopropanol or ethyl acetate and add a solution of HCl in ether or isopropanol until precipitation is complete.[2]
-
Trituration/Slurry: This is the simplest and often most effective first step. Add a solvent in which your desired product is poorly soluble but the impurities are reasonably soluble.
-
Recommended Solvents: Diethyl ether, methyl tert-butyl ether (MTBE), or a mixture of ethyl acetate and hexanes.
-
Procedure: Add the chosen solvent to the oil and stir or sonicate vigorously. The desired hydrochloride salt, being ionic, should precipitate as a solid. If it remains oily, try scratching the inside of theflask with a glass rod to induce crystallization. Isolate the resulting solid by filtration.
-
-
Re-precipitation: Dissolve the oil in a minimal amount of a polar solvent like methanol or ethanol. Add this solution dropwise to a large volume of a rapidly stirring, non-polar anti-solvent like diethyl ether. The product should precipitate out, leaving many impurities behind in the solvent mixture.
Q2: My TLC/LCMS analysis shows the desired product, but it's contaminated with a closely-related impurity. Recrystallization isn't removing it.
Probable Cause: You are likely dealing with an isomeric impurity, such as the 4-nitro or polysubstituted by-products formed during the nitration step.[3][4] These isomers often have very similar polarities and solubilities to the desired 2-nitro product, making separation by simple crystallization challenging.
Solution: Column Chromatography
When impurities have similar physical properties, column chromatography is the most reliable purification method.[4][5][6]
-
Stationary Phase: Standard silica gel is usually effective. For highly basic compounds that show significant tailing (streaking) on TLC, you can either use alumina (basic) or pre-treat the silica gel by flushing the packed column with your eluent system containing 1-2% triethylamine or ammonia.[7]
-
Mobile Phase (Eluent): The polarity of the eluent is critical for achieving separation.
-
For the free base: Start with a non-polar solvent system like Hexanes/Ethyl Acetate and gradually increase the polarity. A typical gradient might be from 10% to 50% Ethyl Acetate in Hexanes.
-
For polar derivatives: If your compound is too polar for Hex/EtOAc, a Dichloromethane/Methanol system is a good alternative. A gradient of 1-10% Methanol in DCM is a common starting point.[7]
-
-
Post-Column Processing: Once the pure fractions (as determined by TLC or LCMS) are collected and the solvent is evaporated, the resulting pure free base must be converted back to the hydrochloride salt as described in Q1.
| Parameter | Recommendation for 2-(2-Nitrophenoxy)ethylamine Derivatives | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective, and provides good resolution for moderately polar compounds.[5] |
| Eluent System 1 | Ethyl Acetate / Hexanes Gradient | Good for separating non-polar to moderately polar impurities. |
| Eluent System 2 | Methanol / Dichloromethane Gradient | Necessary for more polar derivatives or when the product has low Rf in EtOAc/Hex.[7] |
| Additive (Optional) | 1% Triethylamine (Et₃N) in eluent | Deactivates acidic sites on the silica gel, preventing peak tailing of the basic amine.[7] |
Q3: The yield from my recrystallization is very low. How can I improve it?
Probable Cause: The choice of solvent is paramount for a successful recrystallization.[8] Low yield typically results from one of two issues:
-
The product has significant solubility in the cold recrystallization solvent.
-
Too much solvent was used initially, preventing the solution from becoming saturated upon cooling.
Solution: Solvent System Optimization
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8]
-
Single Solvent Screening: Test the solubility of your crude hydrochloride salt in small amounts of various solvents. Good candidates for amine hydrochlorides include:
-
Two-Solvent System: This is often the best approach. Dissolve the crude product in a minimal amount of a hot "good" solvent (one in which it is very soluble, e.g., methanol). Then, slowly add a "bad" or "anti-solvent" (one in which it is poorly soluble, e.g., diethyl ether or ethyl acetate) dropwise until the solution becomes faintly cloudy (the saturation point).[9][10] Add a few more drops of the hot "good" solvent to clarify, then allow the mixture to cool slowly.
-
Procedure for High Recovery:
-
Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Allow the solution to cool slowly to room temperature first, then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can trap impurities.
-
After filtering, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should expect in my synthesis?
A: Besides unreacted starting materials, the primary impurities arise from the synthesis steps. If your synthesis involves a nitration reaction, expect regioisomers (4-nitrophenoxy) and potentially dinitro-substituted species.[3][4] If a Gabriel synthesis or similar amine introduction step is used, incomplete deprotection can leave phthalimide-related impurities.[11][12] Always use a robust analytical method like LCMS to identify the mass of the impurities, which provides crucial clues to their structure.
Q: How do I properly dry my final hydrochloride salt?
A: Amine hydrochloride salts can be hygroscopic. After filtration, it is essential to dry the product thoroughly. Air-drying is often insufficient. The best practice is to dry the solid under high vacuum, often with gentle heating (e.g., 40-50 °C) in a vacuum oven.[2] Drying to a constant weight is the standard for ensuring all residual solvents and moisture have been removed. A broad peak around 3400 cm⁻¹ in an IR spectrum can indicate the presence of water.[13]
Q: My compound appears stable, but are there any long-term storage considerations?
A: While the hydrochloride salt form significantly enhances the stability of the amine, the nitroaromatic portion of the molecule can be sensitive to light. Some nitrophenols are known to change color upon exposure to sunlight.[1] It is best practice to store the purified compound in an amber vial or a container protected from light, preferably in a cool, dry place.
Key Experimental Protocols
Protocol 1: General Recrystallization of 2-(2-Nitrophenoxy)ethylamine HCl
-
Solvent Selection: Based on small-scale screening, select an appropriate solvent system (e.g., isopropanol or methanol/diethyl ether).
-
Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add the minimum volume of the hot primary solvent (e.g., isopropanol) with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon.
-
Crystallization: If using a single solvent, cover the flask and allow it to cool slowly to room temperature. If using a two-solvent system, add the anti-solvent dropwise to the hot solution until turbidity persists, then clarify with a few drops of the hot primary solvent.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small portion of the cold recrystallization solvent.
-
Drying: Transfer the purified crystals to a watch glass and dry under high vacuum to a constant weight.
Protocol 2: Acid-Base Extraction for Initial Purification
This protocol is excellent for removing non-basic organic impurities from the crude reaction mixture.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract it with 1M hydrochloric acid (HCl) (2-3 times). The amine product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Wash Aqueous Layer: Wash the combined acidic aqueous layers with fresh ethyl acetate or DCM once to remove any trapped non-polar impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 20% sodium hydroxide solution or solid sodium bicarbonate) with stirring until the pH is >10.[14] This converts the hydrochloride salt back to the free base.
-
Organic Extraction: Extract the basified aqueous layer with a fresh organic solvent (e.g., ethyl acetate or DCM) (3 times). The purified free base will now be in the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified free base, which can then be crystallized as the HCl salt.
References
- CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride. Google Patents.
- CN113861047B - Synthesis method of 2-(2-methoxyphenoxy) ethylamine. Google Patents.
- WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. Google Patents.
- CN103193658A - Synthesis method of (R)-2-p-nitrobenzene ethylamine-1-phenethyl alcohol and salt thereof. Google Patents.
-
Process for the preparation of 2-\2-thienyl-ethylamine and derivatives thereof - European Patent Office - EP 0367233 A2. URL: [Link]
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Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. HWI group (2021). URL: [Link]
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4-Nitrophenol - Wikipedia. URL: [Link]
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Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. ACS Publications. URL: [Link]
-
How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? ResearchGate (2018). URL: [Link]
-
Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. URL: [Link]
-
WO/2009/128088 PREPARATION OF 2-(2-ALKOXY PHENOXY) ETHYLAMINE, AN INTERMEDIATE OF CARVEDILOL AND TAMSULOSIN. WIPO Patentscope. URL: [Link]
-
Nitration of Phenol and Purification by Column Chromatography Purpose. CDN. URL: [Link]
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Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. URL: [Link]
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Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI (2024). URL: [Link]
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column chromatography & purification of organic compounds. YouTube (2021). URL: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. URL: [Link]
-
Tips For Antibody Purification Troubleshooting. Biochain Incorporated (2023). URL: [Link]
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Recrystallization. YouTube (2020). URL: [Link]
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Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department (2023). URL: [Link]
-
Purification of strong polar and basic compounds. Reddit (2023). URL: [Link]
-
(PDF) A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. ResearchGate. URL: [Link]
-
B. Column Chromatography. Chemistry LibreTexts (2023). URL: [Link]
-
Achieve high-throughput LC/MS purification of pharmaceutical impurities. Agilent. URL: [Link]
-
Troubleshooting - The Pharma Master. URL: [Link]
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Troubleshooting Guide. Phenomenex. URL: [Link]
-
CAS No : 33100-15-1 | Product Name : 2-(2-Nitrophenyl)ethanamine. Pharmaffiliates. URL: [Link]
Sources
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- 14. CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents [patents.google.com]
Technical Support Center: Protocol Optimization for Specific Cell Types
Welcome to the Technical Support Center, your resource for troubleshooting and optimizing cell culture protocols. This guide is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experiments with diverse cell types. Here, we move beyond simple step-by-step instructions to explain the underlying principles of protocol choices, ensuring your experiments are both successful and reproducible.
Section 1: General Cell Culture and Viability Issues
This section addresses common problems applicable to a wide range of cell types, from robust, immortalized lines to sensitive primary cells.
FAQ 1: My cells are growing slowly or not at all. What are the likely causes and solutions?
Slow or nonexistent cell growth is a frequent issue with several potential root causes.[1][] Systematically investigating these possibilities is key to resolving the problem.
Causality and Troubleshooting Steps:
-
Suboptimal Culture Medium: The medium may not be appropriate for your specific cell type. Always verify the recommended medium from the cell bank (e.g., ATCC) or peer-reviewed literature.[3] Many cell lines require specific supplements like fetal bovine serum (FBS), glutamine, and non-essential amino acids for optimal growth.[3]
-
Incorrect Environmental Conditions: Ensure your incubator is calibrated correctly for temperature (typically 37°C) and CO₂ levels (usually 5-10%), which are critical for maintaining the pH of the medium.[4][5] An incorrect CO₂ level for the sodium bicarbonate concentration in your medium can lead to a pH shift, inhibiting growth.[4]
-
Cell Seeding Density: Plating cells at too low a density can inhibit proliferation, as many cell types rely on cell-to-cell contact for growth signals. Conversely, high density can lead to rapid nutrient depletion and contact inhibition.[6] Refer to established protocols for your specific cell line for optimal seeding densities.[7]
-
Cell Passage Number: Continuous passaging can lead to genetic drift and senescence, especially in primary cells.[7][8] It's crucial to use cells within a recommended passage number range and to start fresh from a cryopreserved, low-passage stock if you suspect this is the issue.[9]
-
Contamination: Bacterial, fungal, yeast, or mycoplasma contamination can severely impact cell health and growth.[1][] Visually inspect your cultures for turbidity, color changes in the medium, or filamentous structures.[] Regular mycoplasma testing is essential as this type of contamination is not always visible.[][3][4]
Workflow for Diagnosing Poor Cell Growth
Caption: A logical workflow for troubleshooting poor cell growth.
FAQ 2: My adherent cells are not attaching to the culture vessel. What should I do?
Poor cell attachment is a common problem, especially with primary cells or after subculturing.
Causality and Troubleshooting Steps:
-
Improper Vessel Surface: Ensure you are using tissue culture-treated plates, which have a hydrophilic surface to promote cell attachment.[3] Some cell types require specialized coatings.
-
Over-trypsinization: Excessive exposure to trypsin can damage cell surface proteins essential for attachment.[4] Use the lowest effective concentration of trypsin for the shortest possible time.[10]
-
Mycoplasma Contamination: This can alter cell membranes and interfere with attachment.[4]
-
Lack of Attachment Factors: Some cell types require an extracellular matrix coating for efficient attachment.[3]
Table 1: Common Coating Agents for Adherent Cells
| Coating Agent | Target Cell Types | Preparation and Use |
| Poly-L-lysine | Neurons, Glial cells | Dilute in sterile water, incubate on the culture surface for 1 hour at room temperature, then wash with PBS.[3] |
| Collagen | Endothelial cells, Fibroblasts | Dilute in a weak acid (e.g., 0.1 M acetic acid), coat the surface, and incubate. The specific type of collagen (I, II, IV, etc.) depends on the cell type.[3] |
| Fibronectin | Mesenchymal stem cells, various epithelial cells | Dilute in calcium and magnesium-free PBS, coat the surface, and incubate for at least 1 hour at 37°C.[3] |
| Gelatin | Embryonic stem cells (as feeder layer support) | Prepare a 0.1% solution in sterile water, coat the surface, and allow it to dry. |
Section 2: Challenges with Specific Cell Types
This section delves into the unique requirements and troubleshooting for more challenging cell types.
FAQ 3: I'm struggling to maintain my induced pluripotent stem cells (iPSCs) in an undifferentiated state. What are the critical factors?
Maintaining pluripotency is a primary challenge in stem cell culture.[11][12] Spontaneous differentiation can compromise experiments.
Causality and Troubleshooting Steps:
-
Feeder Cell Density and Health: When using a feeder-dependent system, the density and metabolic activity of the feeder cells (e.g., mouse embryonic fibroblasts, MEFs) are critical.[11] Feeder cells condition the medium and provide a supportive matrix.[11] Ensure feeder cells are mitotically inactivated (e.g., via irradiation or mitomycin C treatment) to prevent their overgrowth.[11]
-
Feeder-Free System Optimization: In feeder-free systems, the choice and quality of the extracellular matrix (e.g., Matrigel®, Geltrex™) are paramount. The coating must be uniform and at the correct concentration.
-
Growth Factors in Media: The composition of the culture medium is crucial.[12][13] For many human pluripotent stem cell (hPSC) cultures, basic fibroblast growth factor (bFGF) is a key supplement that must be added fresh to the medium.[13]
-
Daily Media Changes: hPSCs have a high metabolic rate and require daily media changes to replenish nutrients and remove waste products.[11]
-
Passaging Technique: Overgrowth of iPSC colonies will induce differentiation.[11] It is essential to passage the cells before they become too dense (typically around 80% confluency).[11] Avoid single-cell dissociation unless using a ROCK inhibitor (e.g., Y-27632) as single hPSCs are prone to apoptosis.
Protocol: Feeder-Dependent Culture of iPSCs
-
Feeder Cell Plating:
-
iPSC Seeding:
-
Gently dissociate iPSC colonies into small clumps. Take care not to create a single-cell suspension.[11]
-
Plate the clumps onto the prepared feeder layer.
-
-
Daily Maintenance:
-
Perform a 100% medium change every day with fresh, pre-warmed iPSC medium supplemented with bFGF.[11]
-
Visually inspect for signs of differentiation and remove differentiated areas by scraping.
-
-
Passaging:
-
When colonies are large and beginning to touch (around 80% confluency), typically every 4-5 days, passage the cells.[11]
-
Use a gentle dissociation reagent (e.g., collagenase IV) to lift the colonies.
-
Break the colonies into smaller pieces and re-plate onto freshly prepared feeder layers.
-
FAQ 4: My primary cells have low viability after thawing. How can I improve this?
Primary cells are more sensitive than immortalized cell lines, and the cryopreservation and thawing process is a major stressor.[10]
Causality and Troubleshooting Steps:
-
Thawing Process: Rapid thawing is crucial. Thaw the vial in a 37°C water bath for approximately 2 minutes with gentle agitation until only a small ice crystal remains.[14] Prolonged exposure to the cryoprotectant dimethyl sulfoxide (DMSO) at room temperature is toxic.[7]
-
Removal of Cryoprotectant: After thawing, immediately transfer the cell suspension to a larger volume of pre-warmed medium to dilute the DMSO.[7][9]
-
Centrifugation: While some protocols recommend centrifuging the cells to remove DMSO, this can be detrimental to sensitive primary cells.[10][14] An alternative is to plate the entire cell suspension and perform a medium change after the cells have attached (typically 4-24 hours) to remove residual DMSO.[7]
-
Handling: Handle the cells gently at all stages. Use wide-bore pipette tips to avoid shear stress.[15]
Workflow for Thawing Cryopreserved Primary Cells
Caption: Decision workflow for thawing primary cells.
Section 3: Transfection and Genetic Modification
Introducing foreign nucleic acids into cells is a cornerstone of modern cell biology, but efficiency varies dramatically between cell types.
FAQ 5: My transfection efficiency is low. How can I optimize the protocol for my specific cell line?
Transfection efficiency is influenced by a multitude of factors, including the cell type, the transfection method, and the health of the cells.[16][17][18]
Causality and Troubleshooting Steps:
-
Choice of Transfection Method: Different cell types respond better to different methods.[16]
-
Chemical Methods (e.g., Lipofection): Widely applicable but can be cytotoxic.[16] The ratio of transfection reagent to nucleic acid is a critical parameter to optimize.[16]
-
Physical Methods (e.g., Electroporation): Often highly efficient, especially for difficult-to-transfect cells like primary immune cells, but can cause significant cell death.[16]
-
Viral Methods (e.g., Lentivirus, Adenovirus): Generally very efficient but require more extensive safety precautions.
-
-
Cell Confluency: For most adherent cells, a confluency of 70-90% at the time of transfection is optimal.[6][18] Actively dividing cells tend to take up foreign DNA more readily.[6]
-
Nucleic Acid Quality and Quantity: Use high-purity, endotoxin-free plasmid DNA. The optimal amount of DNA will vary by cell type and plate format.
-
Reagent-to-DNA Ratio: This is arguably the most critical parameter for chemical transfection.[16] It is essential to perform a titration experiment to determine the optimal ratio for your specific cell type and reagent.[16]
-
Incubation Time: The duration of cell exposure to the transfection complex can impact both efficiency and toxicity.[16] Optimizing this time, often between 6 and 24 hours, is recommended.[16]
Protocol: Optimizing Lipid-Based Transfection
-
Cell Seeding: The day before transfection, seed your cells in a multi-well plate (e.g., a 24-well plate) to ensure they reach 70-90% confluency on the day of transfection.[18]
-
Prepare Transfection Complexes:
-
Create a matrix of conditions testing different amounts of DNA (e.g., 0.25 µg, 0.5 µg, 1.0 µg) and different ratios of transfection reagent to DNA (e.g., 1:1, 2:1, 3:1).[16]
-
For each condition, dilute the DNA in serum-free medium in one tube.
-
In a separate tube, dilute the lipid reagent in serum-free medium.
-
Combine the diluted DNA and reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow complexes to form.
-
-
Transfect Cells:
-
Add the transfection complexes dropwise to the wells containing your cells in complete medium.
-
-
Assay for Expression:
-
After 24-72 hours, assess transfection efficiency (e.g., by fluorescence microscopy if using a fluorescent reporter protein) and cell viability (e.g., by Trypan Blue exclusion or a commercial viability assay).[16]
-
-
Analysis:
-
Identify the condition that provides the highest transfection efficiency with the lowest cytotoxicity.[16]
-
Table 2: Transfection Optimization Matrix Example (per well of a 24-well plate)
| DNA (µg) | Reagent:DNA Ratio | Reagent (µL) | Transfection Efficiency (%) | Cell Viability (%) |
| 0.5 | 1:1 | 0.5 | Record Result | Record Result |
| 0.5 | 2:1 | 1.0 | Record Result | Record Result |
| 0.5 | 3:1 | 1.5 | Record Result | Record Result |
| 1.0 | 1:1 | 1.0 | Record Result | Record Result |
| 1.0 | 2:1 | 2.0 | Record Result | Record Result |
| 1.0 | 3:1 | 3.0 | Record Result | Record Result |
Section 4: Serum-Free Media and Culture Adaptation
The move towards serum-free media (SFM) is driven by the need for greater consistency and reduced risk of contamination.[19]
FAQ 6: I want to switch my cells to a serum-free medium. What is the best way to adapt them?
Abruptly switching cells from a serum-containing to a serum-free environment can lead to cell death.[9] A gradual adaptation process is usually required.
Causality and Troubleshooting Steps:
-
Serum Dependence: Serum provides a complex mixture of growth factors, hormones, and attachment factors. Cells cultured in serum become dependent on these components. SFM must provide a defined set of these essential factors, such as insulin, transferrin, and selenium.[20]
-
Adaptation Protocol: The most common method is sequential reduction of serum concentration.
-
Start by culturing the cells in a mixture of 75% serum-containing medium and 25% SFM.
-
Once the cells are growing well, subculture them into a 50:50 mixture.
-
Continue this process, reducing the serum concentration to 25%, then 10%, 5%, and finally 0%.
-
At each step, ensure the cells have reached a stable, healthy growth rate before proceeding to the next reduction. This process can take several weeks.
-
-
Cell Clumping in Suspension Culture: When adapting suspension cells to SFM, clumping can be an issue. This may require the addition of anti-clumping agents or optimization of shaker speed.
References
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Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. NIH. [Link]
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Kosheeka. (2020, October 5). Common Errors And Tech Tips For Primary Cell Culture. [Link]
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Chong, Z. X., et al. (2021). Transfection types, methods and strategies: a technical review. PeerJ, 9, e11165. [Link]
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MolecularCloud. (2023, November 6). Primary Cell Culture Problems and Solutions. [Link]
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Zandavi, S. M., et al. (2015). Optimization of Key Factors in Serum Free Medium for Production of Human Recombinant GM-CSF Using Response Surface Methodology. Avicenna journal of medical biotechnology, 7(3), 119–125. [Link]
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Promega GmbH. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. [Link]
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Kumar, A., et al. (2024). Navigating stem cell culture: insights, techniques, challenges, and prospects. Cell & Bioscience, 14(1), 22. [Link]
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Yao, S., & Gerecht, S. (2011). Optimizing stem cell culture. Integrated series in engineering, 1, 269–284. [Link]
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Biocompare. (2021, October 5). Optimizing Stem Cell Culture. [Link]
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Chen, Y., et al. (2025). Development of Serum-Free Medium and Suspension Culture for HEK293 Cells Using Systematic Optimization Strategies. Biomedical and Pharmacology Journal, 18(2). [Link]
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Corning. (n.d.). What's Killing My Cell Cultures? Troubleshooting Cell Growth Issues. [Link]
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Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]
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faCellitate. (2022, December 22). Major challenges in stem cell therapy. [Link]
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ISCT. (2023, October 12). Tips to Optimize Your hPSC Scale-Up Workflows. [Link]
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The University of Colorado Cancer Center. (n.d.). Best Laboratory Practices for Cell Line and Tissue Sample Authentication. [Link]
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Biocompare. (2018, September 19). Transfection Optimization—How to Get It Right. [Link]
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LifeNet Health LifeSciences. (2021, March 15). How to Overcome Common Challenges with Stem Cells. [Link]
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YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]
-
Ikehara, S. (2013). Grand challenges in stem cell treatments. Frontiers in cell and developmental biology, 1, 2. [Link]
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Geraghty, R. J., et al. (2014). Guidelines for the use of cell lines in biomedical research. British journal of cancer, 111(6), 1021–1046. [Link]
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MDPI. (n.d.). The Optimization of a Protocol for the Directed Differentiation of Induced Pluripotent Stem Cells into Liver Progenitor Cells and the Delivery of Transgenes. [Link]
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QIAGEN. (n.d.). General guidelines for successful transfection. [Link]
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Public Health England. (n.d.). Applying good cell culture practice to novel systems. [Link]
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Abdel Moniem, R. A., et al. (2022). Optimizing a serum-free/xeno-free culture medium for culturing and promoting the proliferation of human dental pulp stem cells. Future Dental Journal, 8(2), 73-80. [Link]
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Lonza Bioscience. (n.d.). Optimization strategy - Nucleofector® Technology. [Link]
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Technical Support Center: Navigating Premature Uncaging of NPE-Caged Compounds
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-(2-nitrophenyl)ethyl (NPE)-caged compounds. This resource is designed to provide you with in-depth troubleshooting guides and frequently asked questions to address the common challenge of premature uncaging. Our goal is to equip you with the knowledge to ensure the stability of your caged compounds and the integrity of your experiments.
Introduction: The Challenge of Premature Uncaging
NPE-caged compounds are powerful tools for achieving spatial and temporal control over the release of bioactive molecules.[1] The o-nitrobenzyl photochemistry allows for the precise liberation of a substrate upon UV light exposure.[2][3][4] However, the very nature of this photolabile protecting group can also make it susceptible to premature cleavage under certain experimental conditions, leading to a loss of experimental control and potentially confounding results. This guide will walk you through the common causes of premature uncaging and provide actionable solutions.
Frequently Asked Questions (FAQs)
Here are some quick answers to the most common questions we receive regarding the stability of NPE-caged compounds.
Q1: My baseline activity is high before I even apply the UV light. What could be causing this?
A high baseline activity is a classic sign of premature uncaging. This can be due to several factors, including exposure to ambient light, thermal instability, or hydrolytic degradation of the caging group.[5] It is crucial to handle and store your NPE-caged compounds in a manner that minimizes these environmental exposures.
Q2: I've noticed a gradual increase in the activity of my caged compound in my aqueous buffer over time. Why is this happening?
This is likely due to the hydrolysis of the NPE caging group.[5][6] While NPE-caged phosphate esters are generally stable at neutral pH, other linkages can be more susceptible to aqueous hydrolysis.[7] The rate of hydrolysis can be influenced by the pH and temperature of your buffer.
Q3: Can I use any solvent to dissolve my NPE-caged compound?
No, solvent choice is critical. While many NPE-caged compounds are soluble in water or DMSO[8], the solvent can affect the stability of the caging group.[9] It's important to use high-purity, anhydrous solvents when preparing stock solutions to minimize hydrolysis.
Q4: How important is the purity of my NPE-caged compound?
Purity is paramount. Impurities from the synthesis process, including any residual uncaged compound, can lead to misleading experimental results.[5] Always ensure the purity of your caged compound using appropriate analytical techniques like HPLC.[10][11][12]
In-Depth Troubleshooting Guides
Issue 1: Spontaneous Uncaging in Aqueous Solutions
Symptoms:
-
A gradual increase in biological activity over time without light stimulation.
-
Inconsistent results between experiments run at different times with the same stock solution.
Root Causes and Solutions:
-
Hydrolysis: The ester or amide bond linking the NPE group to your molecule of interest may be susceptible to hydrolysis in aqueous environments.[5][6]
-
Solution: Prepare fresh aqueous solutions of your caged compound for each experiment. If possible, prepare concentrated stock solutions in an anhydrous solvent like DMSO and dilute into your aqueous buffer immediately before use. Store frozen aliquots of the stock solution to minimize freeze-thaw cycles.[5]
-
-
pH-Dependent Instability: The stability of the NPE cage can be pH-dependent.
-
Solution: Review the literature for your specific NPE-caged compound to determine its stability profile at different pH values. If your experimental pH is contributing to instability, consider if it can be adjusted without compromising your biological system.
-
Issue 2: Degradation During Storage
Symptoms:
-
Reduced photo-releasable activity from a previously reliable stock solution.
-
Visible discoloration or precipitation in the stock solution.
Root Causes and Solutions:
-
Light Exposure: Even low levels of ambient light can cause slow, cumulative uncaging over time.[5]
-
Thermal Instability: Some NPE-caged compounds can be thermally labile, especially over long storage periods.
Issue 3: Inconsistent Uncaging Efficiency
Symptoms:
-
Variable amounts of active compound are released with the same light exposure parameters.
-
The biological response is not proportional to the duration or intensity of the light stimulus.
Root Causes and Solutions:
-
Incomplete Dissolution: If the caged compound is not fully dissolved, the actual concentration in solution will be lower than expected, leading to inconsistent uncaging.
-
Solution: Ensure your caged compound is fully dissolved in the stock solvent before further dilution. Sonication may be helpful for difficult-to-dissolve compounds.
-
-
Photoproduct Interference: The photolysis of NPE compounds generates a nitroso-ketone byproduct.[13][14] At high concentrations, this byproduct can absorb light at the uncaging wavelength, leading to a filtering effect and reduced uncaging efficiency.
-
Solution: Use the lowest effective concentration of the caged compound. If high concentrations are necessary, consider using a light source with a wavelength that is not strongly absorbed by the photoproduct.
-
Experimental Protocols
Protocol 1: Preparation and Storage of NPE-Caged Compound Stock Solutions
-
Solvent Selection: Use anhydrous, high-purity DMSO or another suitable organic solvent.
-
Dissolution: In a darkened room or under red light, weigh out the desired amount of the NPE-caged compound. Add the solvent to achieve the target concentration. Vortex or sonicate until the compound is fully dissolved.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in amber vials.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[5][8][10][11][12]
Protocol 2: Assessing the Stability of an NPE-Caged Compound in an Experimental Buffer
-
Preparation: Prepare your experimental buffer and bring it to the working temperature and pH.
-
Incubation: In the dark, add your NPE-caged compound to the buffer at the final experimental concentration.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the solution.
-
Analysis: Analyze each aliquot for the presence of the uncaged, active compound using a sensitive analytical method such as HPLC-MS or a functional assay.
-
Evaluation: Plot the concentration of the uncaged compound versus time. A significant increase over time indicates instability under your experimental conditions.
Data Presentation
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C to -80°C | Minimizes thermal degradation.[5] |
| Light Conditions | Dark or red light | Prevents unintended photolysis.[5] |
| Stock Solvent | Anhydrous DMSO or other suitable organic solvent | Reduces the risk of hydrolysis. |
| Aqueous Solution Prep | Prepare fresh for each experiment | Minimizes time for hydrolysis to occur.[5] |
| pH | Neutral (unless otherwise specified) | Many NPE compounds are most stable at neutral pH.[7] |
Visualizing the Problem: Factors Leading to Premature Uncaging
Caption: Key environmental factors that can lead to the premature cleavage of the NPE protecting group.
Troubleshooting Workflow
Caption: A systematic workflow for diagnosing and resolving issues related to premature uncaging of NPE compounds.
References
- Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
- Hagen, V., Frings, S., Bendig, J., Wiesner, B., & Kaupp, U. B. (2001). Novel caged compounds of hydrolysis-resistant 8-Br-cAMP and 8-Br-cGMP: photolabile NPE esters. Biochemistry, 40(43), 13077–13084.
- Walker, J. W., Reid, G. P., McCray, J. A., & Hess, G. P. (1986). Photolabile protecting groups for an acetylcholine receptor ligand. Synthesis and photochemistry of a new class of o-nitrobenzyl derivatives and their effects on receptor function. Biochemistry, 25(7), 1799–1805.
- Hasan, A., et al. (1997). Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. Journal of the American Chemical Society, 119(49), 11843-11853.
- Corrie, J. E. (2017). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Molecules, 22(9), 1438.
- Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
- Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191.
- Zscherp, C., & Barth, A. (2005). Interactions of caged-ATP and photoreleased ATP with alkaline phosphatase.
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Jena Bioscience. NPE-caged-ATP. [Link]
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Jena Bioscience. NPE-caged-GTP. [Link]
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Tocris Bioscience. NPE-caged-proton (3512). [Link]
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Jena Bioscience. NPE-caged-XTP. [Link]
-
Wikipedia. Photolabile protecting group. [Link]
- Aoso, S., et al. (2008). Intramolecular sensitization of photocleavage of the photolabile 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) protecting group: photoproducts and photokinetics of the release of nucleosides. Chemistry, 14(21), 6490–6497.
- Hasan, A., et al. (2010). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis.
-
Agilent Technologies. Troubleshooting Guide. [Link]
- Du, X., Frei, H., & Kim, S. H. (2001). Comparison of nitrophenylethyl and hydroxyphenacyl caging groups. Biopolymers, 62(3), 147–149.
- Plonska-Brzezinska, M. E., & Brzezinski, K. (2020). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 25(24), 5940.
- Wang, F., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5245-5321.
-
ResearchGate. Thermal stability and thermal decomposition study of hindered amine light stabilizers. [Link]
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ResearchGate. Kinetics of Proton Release after Flash Photolysis of 1-(2-Nitrophenyl)ethyl Sulfate (Caged Sulfate) in Aqueous Solution. [Link]
-
YouTube. (2013). Mod-01 Lec-40 Application of Photochemistry. [Link]
-
The Evewell. Abnormal cleavage and developmental arrest of human preimplantation embryos in vitro. [Link]
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ResearchGate. High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine. [Link]
- Balleza, D., et al. (2015). Thermal green protein, an extremely stable, nonaggregating fluorescent protein created by structure-guided surface engineering.
- Kim, H., et al. (2021). Factors affecting the cleavage efficiency of the CRISPR-Cas9 system. Journal of Microbiology and Biotechnology, 31(1), 1–7.
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ResearchGate. use of npe-protecting groups for the preparation of oligonucleotides without using nucleophiles. [Link]
- Stengele, K. P., & Pfleiderer, W. (2007). Universal 2-(4-nitrophenyl)ethyl and 2-(4-nitrophenyl)ethoxycarbonyl protecting groups for nucleosides and nucleotides. Current Protocols in Nucleic Acid Chemistry, Chapter 2, Unit 2.13.
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Validation & Comparative
A Tale of Two Cages: A Comparative Guide to NPE- and MNI-Based Photolabile Compounds for Neuroscientists and Drug Development Professionals
In the intricate world of cellular signaling and neuroscience, the ability to initiate biological processes with pinpoint precision in space and time is paramount. Photolabile protecting groups, or "caged" compounds, have emerged as indispensable tools, allowing researchers to control the release of bioactive molecules with a flash of light. This guide provides an in-depth comparison of two seminal classes of caging technology: the classical 1-(2-nitrophenyl)ethyl (NPE) group, represented here in the context of compounds like 2-(2-Nitrophenoxy)ethylamine, and the more recent 4-methoxy-7-nitroindolinyl (MNI) caging moiety, which has become a mainstay in modern neuroscience.
This comparison is designed for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental data to inform the selection of the most appropriate caging strategy for your specific research needs. We will delve into the causality behind experimental choices, ensuring that the insights provided are not just theoretical but grounded in field-proven expertise.
The Dawn of Photorelease: The 1-(2-nitrophenyl)ethyl (NPE) Caging Group
The 1-(2-nitrophenyl)ethyl (NPE) caging group is one of the foundational photolabile protecting groups that paved the way for the optical control of biological systems. Its mechanism of action, like other o-nitrobenzyl derivatives, relies on a light-induced intramolecular redox reaction. Upon absorption of UV light, the nitro group abstracts a hydrogen atom from the benzylic position, leading to the formation of an aci-nitro intermediate. This intermediate then rapidly rearranges to release the caged molecule and a 2-nitrosoacetophenone byproduct.[1]
NPE-caged compounds have been successfully used to release a wide array of bioactive molecules, including ATP, cyclic nucleotides, and protons.[2][3][4] The NPE caging group offers good hydrolytic stability for certain linkages, such as phosphate esters, making it a reliable choice for studying processes involving these molecules.[5]
The Next Generation: 4-methoxy-7-nitroindolinyl (MNI) Caged Compounds
Developed to address some of the limitations of earlier caging technologies, the 4-methoxy-7-nitroindolinyl (MNI) group has become particularly prominent in neuroscience for the caging of neurotransmitters like glutamate.[6] The addition of a methoxy group and the incorporation of the nitroaromatic chromophore into an indolinyl scaffold enhance the photophysical properties of the cage.
The photolysis of MNI-caged compounds follows a similar pathway to the NPE group, resulting in the release of the active molecule and a corresponding nitroso byproduct.[6] A key advantage of the MNI cage is its enhanced sensitivity to two-photon excitation, a feature that allows for highly localized uncaging in three-dimensional space with minimal photodamage to surrounding tissue.[7]
Head-to-Head Comparison: NPE vs. MNI
The choice between NPE- and MNI-caged compounds depends critically on the specific experimental requirements. Below is a summary of their key properties, followed by a more detailed discussion.
| Property | 1-(2-nitrophenyl)ethyl (NPE) Caged Compounds | 4-methoxy-7-nitroindolinyl (MNI) Caged Compounds |
| Excitation Wavelength (1P) | ≤360 nm (UV)[8] | 300 - 380 nm (UV)[9] |
| Quantum Yield (Φ) | Moderate to high (e.g., NPE-ATP ≈ 0.5)[5] | Moderate (e.g., MNI-glutamate ≈ 0.065-0.085)[9] |
| Uncaging Rate | Generally fast (e.g., NPE-ATP ≈ 83 s⁻¹)[2] | Very fast (<0.26 ms half-time for MNI-glutamate) |
| Two-Photon (2P) Cross-Section | Generally very low (e.g., NPE-IP₃ ≈ 0.001 GM)[2] | Suitable for 2P uncaging (e.g., MNI-glutamate ≈ 0.06 GM at 730 nm) |
| Hydrolytic Stability | Good for phosphate esters[5] | High at physiological pH |
| Biological Inertness | Generally good, but compound-dependent[10] | Inert at target receptors, but can have off-target effects (e.g., GABA-A receptor antagonism at high concentrations)[11] |
| Photolysis Byproducts | 2-nitrosoacetophenone[1] | Substituted nitrosoindolinone derivatives[6] |
| Primary Applications | ATP-driven processes, cyclic nucleotides, pH jump experiments[2][3][4] | Neurotransmitter uncaging (especially glutamate), high-resolution synaptic mapping[7] |
Deeper Dive into the Comparison
Photochemical Efficiency: The overall efficiency of a caged compound is a product of its extinction coefficient (how well it absorbs light) and its quantum yield (the probability that an absorbed photon will lead to uncaging).[7] While some NPE-caged compounds like NPE-ATP boast a high quantum yield, MNI-glutamate, despite a more modest quantum yield, is highly effective due to its favorable absorption properties and rapid release kinetics.[5][9] For single-photon uncaging where maximizing the amount of released substance per photon is critical, a high quantum yield is a significant advantage.
One-Photon vs. Two-Photon Uncaging: This is a major differentiating factor. NPE-caged compounds generally have very low two-photon absorption cross-sections, making them unsuitable for most two-photon uncaging experiments which require precise 3D localization.[2] MNI-caged compounds, on the other hand, were specifically designed with two-photon applications in mind and are the standard for techniques like 3D synaptic mapping.[7]
Off-Target Effects: A critical consideration in any biological experiment is the potential for the caged compound itself to have unintended pharmacological effects. While MNI-glutamate is inert at glutamate receptors, it has been shown to be an antagonist at GABA-A receptors at the millimolar concentrations often used for two-photon uncaging.[11] This can be a significant confound in studies of synaptic integration. The biological inertness of NPE-caged compounds is also not absolute and must be empirically verified for each specific compound and biological system.[10]
Stability and Byproducts: Both NPE- and MNI-caged compounds generally exhibit good stability at physiological pH.[5] The photolysis of both types of cages produces nitroso byproducts.[1][6] While often considered biologically inert, it is crucial to perform control experiments to ensure that these byproducts do not affect the biological process under investigation.[12]
Experimental Protocols and Workflows
To provide a practical context for this comparison, we present a generalized protocol for the single-photon uncaging of a bioactive molecule in a cellular preparation, highlighting the key differences between using an NPE- and an MNI-caged compound.
Protocol: Single-Photon Uncaging and Electrophysiological Recording
Objective: To measure the cellular response to the rapid, localized release of a bioactive molecule (e.g., glutamate).
Materials:
-
Cellular preparation (e.g., acute brain slices, cultured neurons)
-
Artificial cerebrospinal fluid (ACSF) or appropriate physiological buffer
-
NPE-caged or MNI-caged compound of interest
-
Patch-clamp electrophysiology setup
-
Microscope equipped with a UV light source (e.g., xenon arc lamp, UV laser)
-
Data acquisition system
Methodology:
-
Preparation: Prepare and maintain the cellular preparation in oxygenated ACSF. Transfer the preparation to the recording chamber of the electrophysiology setup.
-
Recording: Establish a whole-cell patch-clamp recording from a target cell.
-
Application of Caged Compound: Bath-apply the chosen caged compound at a concentration optimized for your experiment. This concentration will depend on the quantum yield and extinction coefficient of the specific compound.
-
Positioning of Light Source: Using the microscope optics, focus the UV light spot onto the region of interest (e.g., a specific dendrite).
-
Photolysis: Deliver a brief pulse of UV light (e.g., 1-5 ms) to photolyze the caged compound. The duration and intensity of the light pulse will need to be calibrated based on the photochemical properties of the caged compound and the desired concentration of the released molecule.
-
Data Acquisition: Record the resulting physiological response (e.g., excitatory postsynaptic currents) using the patch-clamp amplifier and data acquisition system.
-
Control Experiments:
-
Apply the UV light pulse in the absence of the caged compound to control for any light-induced artifacts.
-
Apply the caged compound without photolysis to control for any effects of the caged compound itself.
-
If possible, apply the photolysis byproducts to control for their potential effects.
-
Causality in Experimental Choices:
-
Choice of Wavelength: Both caging groups are activated by UV light. The exact wavelength should be chosen to maximize the absorption of the caged compound while minimizing photodamage to the cells.
-
Concentration of Caged Compound: For an MNI-caged compound with a lower quantum yield, a higher concentration may be required to achieve the same concentration jump of the active molecule compared to an NPE-caged compound with a higher quantum yield, assuming similar extinction coefficients. However, for MNI-caged compounds, one must be mindful of potential off-target effects at higher concentrations.
-
Light Intensity and Duration: These parameters must be carefully titrated. Insufficient light will result in a low concentration of the released molecule, while excessive light can cause photodamage and may lead to non-linear effects. The optimal parameters will be a trade-off between efficient uncaging and maintaining cell health.
Visualizing the Process
Uncaging Mechanisms
Comparative Experimental Workflow
Conclusion and Future Perspectives
Both NPE- and MNI-based caging technologies have been instrumental in advancing our understanding of complex biological processes. The choice between them is not a matter of one being universally superior, but rather a strategic decision based on the specific demands of the experiment.
For single-photon activation of molecules where a high quantum yield is desirable and UV excitation is appropriate, NPE-caged compounds remain a robust and cost-effective option. However, for applications in neuroscience that demand the highest spatiotemporal resolution, particularly in three dimensions, the two-photon sensitivity of MNI-caged compounds makes them the clear choice, despite the need for careful control of potential off-target effects.
The field of photopharmacology continues to evolve, with the development of new caging groups that offer excitation at longer wavelengths, higher quantum yields, and improved biological inertness. As we move forward, a thorough understanding of the principles and properties of foundational caging technologies like NPE and MNI will continue to be essential for designing and interpreting the next generation of optical control experiments.
References
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]
-
Ogden, D., & De-Juan, M. A. (1993). Flash photolysis of caged compounds. Journal of the Marine Biological Association of the United Kingdom, 73(2), 487-505. [Link]
-
Hagen, V., Bendig, J., Frings, S., Eckardt, T., Helm, S., Reuter, D., & Kaupp, U. B. (2001). Novel caged compounds of hydrolysis-resistant 8-Br-cAMP and 8-Br-cGMP: photolabile NPE esters. Angewandte Chemie International Edition, 40(6), 1046-1048. [Link]
-
Zhao, Y., Zheng, Q., Dakin, K., & Li, W. H. (2004). New Caged Coumarin Fluorophores with Extraordinary Uncaging Cross Sections Suitable for Biological Imaging Applications. Journal of the American Chemical Society, 126(14), 4653–4663. [Link]
-
Ellis-Davies, G. C. R. (2019). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. ChemPhotoChem, 3(10), 854-867. [Link]
-
Corrie, J. E. T. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. In Dynamic Studies in Biology (pp. 1-27). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
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Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature methods, 4(8), 619-628. [Link]
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Cherepanov, A. V., & de Groot, H. J. M. (2010). Light-Induced Uncaging for Time-Resolved Observations of Biochemical Reactions by MAS NMR Spectroscopy. Angewandte Chemie International Edition, 49(49), 9470-9473. [Link]
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Jena Bioscience. (n.d.). NPE-caged-ATP. [Link]
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Maier, M., Nürnberger, M., & Sachse, C. (2005). Comparative analysis of inhibitory effects of caged ligands for the NMDA receptor. Journal of neuroscience methods, 142(1), 1-8. [Link]
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University of Minnesota Digital Conservancy. (2018). Investigations of Two-Photon Absorption and Dissociation of Nitrodibenzofuran Based Photocages. [Link]
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Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na: K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929–1935. [Link]
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Zito, K. (n.d.). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Zito Lab. [Link]
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Canepari, M., Nelson, L., Papageorgiou, G., Corrie, J. E., & Ogden, D. (2001). Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters. Journal of neuroscience methods, 112(1), 29-42. [Link]
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Kandas, I., Beharry, A. A., & Abe, M. (2018). Improved Synthesis of Caged Glutamate and Caging Each Functional Group. ACS chemical neuroscience, 10(1), 496-505. [Link]
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Ellis-Davies, G. C. (2018). Useful caged compounds for cell physiology. Frontiers in physiology, 9, 1198. [Link]
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Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 10, 48. [Link]
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Olson, J. P., Banghart, M. R., & Ellis-Davies, G. C. (2013). Two-color, two-photon uncaging of glutamate and GABA. Frontiers in cellular neuroscience, 7, 233. [Link]
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Kandas, I., Beharry, A. A., & Abe, M. (2019). Blue and Green Light Responsive Caged Glutamate. Molecules (Basel, Switzerland), 24(17), 3123. [Link]
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Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 10, 48. [Link]
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Shymko, I., et al. (2023). Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine. International Journal of Molecular Sciences, 24(2), 1629. [Link]
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ResearchGate. (n.d.). Summary of the properties of caged glutamates. [Link]
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F. Palma-Cerda, et al. (2012). Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons. Frontiers in Molecular Neuroscience, 5, 26. [Link]
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Tirlapur, U. K., & König, K. (2002). Interactions of caged-ATP and photoreleased ATP with alkaline phosphatase. Biochemical and biophysical research communications, 327(2), 573-578. [Link]
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Lansdell, B. J., & Kording, K. P. (2021). Exploring the Potential of 2-(2-Nitrophenyl)ethyl-Caged N-Hydroxysulfonamides for the Photoactivated Release of Nitroxyl (HNO). The Journal of organic chemistry, 86(23), 16448–16463. [Link]
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Lansdell, B. J., & Kording, K. P. (2021). Exploring the Potential of 2-(2-Nitrophenyl)ethyl-Caged N-Hydroxysulfonamides for the Photoactivated Release of Nitroxyl (HNO). The Journal of organic chemistry, 86(23), 16448–16463. [Link]
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Uncaging the Cell's Secrets: A Comparative Guide to NPE and DMNB Photolabile Protecting Groups
A Senior Application Scientist's In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling and drug delivery, the ability to control the release of bioactive molecules with spatiotemporal precision is paramount. Photolabile protecting groups, or "caging" groups, have emerged as indispensable tools, allowing scientists to initiate biological processes with a flash of light. Among the pioneering and most widely utilized caging groups are the o-nitrobenzyl derivatives, with 1-(2-nitrophenylethyl) (NPE) and 4,5-dimethoxy-2-nitrobenzyl (DMNB) being two of the most common choices.
This guide provides a comprehensive comparison of the NPE and DMNB caging groups, delving into their photochemical properties, practical advantages, and potential pitfalls. By understanding the nuances of each, researchers can make more informed decisions to optimize their experimental design and achieve more reliable and reproducible results.
The Critical Choice: Why Your Caging Group Matters
The selection of a caging group is not a trivial decision; it fundamentally dictates the parameters of your experiment. An ideal caging group should possess a suite of desirable properties: high photochemical efficiency, rapid release kinetics, biological inertness of the caged compound and its byproducts, and increasingly, amenability to two-photon excitation for enhanced spatial resolution. The performance of a caged compound is a direct reflection of the intrinsic characteristics of its photolabile moiety.
At a Glance: NPE vs. DMNB
| Property | 1-(2-nitrophenylethyl) (NPE) | 4,5-dimethoxy-2-nitrobenzyl (DMNB) |
| Typical Absorption Maximum (λmax) | ~260 nm (with a tail extending to ~360 nm) | ~355 nm |
| Typical Molar Extinction Coefficient (ε) | Moderate | High at ~350 nm (e.g., ~5,000 M⁻¹cm⁻¹)[1] |
| Quantum Yield of Uncaging (Φu) | Generally high (e.g., NPE-ATP ≈ 0.5 - 0.65)[1] | Generally lower to moderate (e.g., DMNPE-ATP ≈ 0.07)[1] |
| Uncaging Rate | Moderate to fast (e.g., NPE-ATP ≈ 83 s⁻¹)[1] | Can be slower than NPE for some substrates |
| One-Photon Uncaging Efficiency (ε x Φu) | High, due to high quantum yield | Can be high due to large extinction coefficient, despite lower quantum yield |
| Two-Photon Uncaging Cross-Section (δu) | Generally negligible[2] | Modest (e.g., ~0.01-0.03 GM between 720-740 nm)[2] |
| Photolysis Byproducts | 2-nitrosoacetophenone | 4,5-dimethoxynitrosobenzaldehyde |
| Byproduct Reactivity/Interference | Reactive with thiols (e.g., cysteine residues in proteins)[3][4] | Can be fluorescent, potentially interfering with imaging[5][6] |
| Solvolytic Stability | Axial isomers of NPE-caged cyclic nucleotides show high stability[7] | Can be less stable than NPE counterparts[7] |
Delving Deeper: A Mechanistic and Practical Comparison
Photochemical Efficiency: A Tale of Two Properties
The efficiency of a caging group is a product of its ability to absorb light (molar extinction coefficient, ε) and the probability that an absorbed photon will lead to a cleavage event (quantum yield of uncaging, Φu).
-
NPE: The Quantum Yield Champion. The NPE group often exhibits a high quantum yield, meaning that once it absorbs a photon, it is very likely to release the caged molecule. For instance, NPE-caged ATP has a reported quantum yield of up to 0.65[1]. This high efficiency makes it an excellent choice for applications where maximizing the amount of released substance per unit of light is critical.
-
DMNB: Master of Light Absorption. The key advantage of the DMNB caging group lies in its absorption spectrum. The two methoxy groups on the benzene ring red-shift the absorption maximum to around 355 nm, a wavelength where cellular damage is reduced and which is readily accessible with common light sources like mercury arc lamps and lasers[8]. Its higher molar extinction coefficient at these longer wavelengths means it captures photons more effectively than NPE[1]. However, this superior light absorption is often tempered by a lower quantum yield compared to NPE[2].
The overall one-photon uncaging efficiency, a product of both ε and Φu, determines the practical rate of photorelease. While NPE boasts a higher Φu, the higher ε of DMNB can compensate, leading to comparable overall efficiencies in some cases.
The Race Against Time: Uncaging Kinetics
The speed at which the active molecule is released is a critical factor in studying rapid biological processes.
-
NPE: The uncaging rate of NPE-caged compounds is generally considered moderate to fast. For example, the release of ATP from NPE-caged ATP occurs with a rate constant of approximately 83 s⁻¹[1]. While sufficient for many applications, this rate can be a limiting factor when studying processes on the sub-millisecond timescale[1].
-
DMNB: The uncaging kinetics of DMNB-caged compounds can be more variable and are often dependent on the nature of the caged molecule. For some substrates, the release can be slower than their NPE counterparts[9].
The Aftermath: Photolytic Byproducts and Their Consequences
The release of the desired molecule is only half the story. The caging group itself is transformed into a byproduct that remains in the system and can have unintended effects.
-
NPE's Reactive Remnant: Photolysis of the NPE group generates 2-nitrosoacetophenone[4]. This byproduct is known to be reactive towards sulfhydryl groups, such as those found in cysteine residues of proteins[3][4]. This reactivity can lead to off-target effects, potentially altering protein function and confounding experimental results. In a study involving Ras-catalyzed GTP hydrolysis, a fast kinetic component observed after photolysis of NPE-caged GTP was attributed to a reaction between the Ras protein and the nitrosoacetophenone byproduct[10].
-
DMNB's Fluorescent Footprint: The DMNB caging group, upon photolysis, yields 4,5-dimethoxynitrosobenzaldehyde. A significant characteristic of this and subsequent byproducts is their potential to be fluorescent[5][6]. This fluorescence can be a major drawback in experiments that also employ fluorescent reporters for imaging, as it can lead to spectral bleed-through and complicate data analysis[5].
The Next Frontier: Two-Photon Uncaging
Two-photon excitation (2PE) offers superior spatial resolution and reduced phototoxicity, making it a highly desirable technique for uncaging in living tissues. The efficiency of 2PE is determined by the two-photon uncaging cross-section (δu), which is the product of the two-photon absorption cross-section (δa) and the uncaging quantum yield (Φu).
-
NPE: Generally, NPE-caged compounds exhibit negligible two-photon uncaging cross-sections[2]. This makes them largely unsuitable for applications requiring the precision of 2PE.
-
DMNB: The extended π-system of the DMNB chromophore, due to the electron-donating methoxy groups, imparts a modest two-photon absorption cross-section. This gives DMNB-caged compounds a significant advantage over NPE for 2PE applications, with reported δu values in the range of 0.01-0.03 GM[2]. While these values are not as high as those of more recently developed caging groups specifically designed for 2PE, they are sufficient for many experimental purposes.
Experimental Protocols: A Guide to Characterization
To empower researchers to validate and compare caged compounds in their own laboratories, we provide the following generalized protocols.
Protocol 1: Determination of Uncaging Quantum Yield (Comparative Method)
This protocol utilizes a well-characterized actinometer, a chemical system with a known quantum yield, to determine the quantum yield of the caged compound of interest.
Materials:
-
Caged compound solution of known concentration.
-
Actinometer solution (e.g., potassium ferrioxalate).
-
UV-Vis spectrophotometer.
-
Monochromatic light source with a known photon flux.
-
Cuvettes.
Methodology:
-
Prepare solutions of your caged compound and the actinometer with absorbances between 0.1 and 0.2 at the desired irradiation wavelength to ensure sufficient light absorption while minimizing inner filter effects.
-
Irradiate the actinometer solution for a specific period, ensuring that the conversion is kept below 20% to maintain a linear response.
-
Measure the change in absorbance of the actinometer at the appropriate wavelength to determine the number of photons absorbed.
-
Irradiate the caged compound solution under identical conditions (same wavelength, light intensity, and duration).
-
Quantify the amount of photoreleased product using a suitable analytical technique (e.g., HPLC, NMR, or a specific bioassay).
-
Calculate the uncaging quantum yield (Φu) using the following formula: Φu = (moles of product formed) / (moles of photons absorbed by the caged compound) The moles of photons absorbed can be determined from the actinometry experiment.
Protocol 2: Measurement of Uncaging Kinetics by Flash Photolysis
This protocol allows for the determination of the rate of release of the active molecule.
Materials:
-
Caged compound solution.
-
Flash photolysis setup (e.g., a pulsed laser or flash lamp).
-
A detection system to monitor the appearance of the product or a change in a biological signal in real-time (e.g., transient absorption spectroscopy, fluorescence, or electrophysiology).
Methodology:
-
Prepare a solution of the caged compound in a suitable buffer.
-
Place the solution in the sample holder of the flash photolysis apparatus.
-
Trigger a short pulse of light to initiate photolysis.
-
Monitor the change in the signal corresponding to the appearance of the uncaged molecule over time.
-
Fit the resulting kinetic trace to an appropriate exponential function to extract the rate constant (k) of the uncaging reaction. The reciprocal of this rate constant gives the time constant (τ) of the release.
Conclusion and Future Perspectives
The choice between NPE and DMNB caging groups is a classic example of the trade-offs inherent in experimental design. NPE offers high quantum yields, leading to efficient uncaging, but its reactive byproduct and poor two-photon sensitivity can be significant limitations. DMNB, with its favorable absorption profile and modest two-photon cross-section, provides a valuable alternative, particularly for applications in living tissues, though researchers must be wary of its potentially fluorescent byproducts.
The field of photolabile protecting groups is continually evolving, with new caging groups being developed that offer red-shifted absorption, higher two-photon cross-sections, and more benign byproducts. However, a thorough understanding of the fundamental properties of foundational caging groups like NPE and DMNB remains essential for any researcher venturing into the powerful and exciting world of photocontrol of biological processes. By carefully considering the specific demands of their experimental system and the inherent characteristics of each caging group, scientists can unlock the full potential of this elegant technology to dissect the complexities of life at the molecular level.
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Studylib. EXTINCTION AND QUANTUM YIELD. Available at: [Link]. (Accessed: 19th January 2026)
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ResearchGate. Proposed reaction mechanism towards photocleavage of the DMNB moiety... | Download Scientific Diagram. Available at: [Link]. (Accessed: 19th January 2026)
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ResearchGate. Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. Available at: [Link]. (Accessed: 19th January 2026)
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A Senior Application Scientist's Guide to the In Vitro Validation of Uncaged Substrate Activity
This guide provides a comprehensive framework for validating uncaged substrate activity in vitro. We will move beyond simple checklists to explore the causality behind each experimental choice, establishing a self-validating system that ensures the integrity of your results. The validation process rests on three core pillars: Photochemical Characterization , Analytical Chemistry Confirmation , and Functional Bioassay Validation .
Pillar 1: Photochemical Characterization
The journey begins not at the bench with a biological sample, but in a cuvette. Understanding the fundamental photochemical properties of your caged compound is non-negotiable, as these parameters dictate the feasibility and design of all subsequent experiments.[5][6] The goal here is to quantify the efficiency of the uncaging process.
Key Photochemical Parameters
-
Extinction Coefficient (ε): This value measures how strongly the caged compound absorbs light at a specific wavelength. A high extinction coefficient is desirable as it means more photons are absorbed, increasing the potential for a photochemical reaction.[5][6] It is determined using UV-Vis spectrophotometry.
-
Quantum Yield (Φ): This is the efficiency metric of the photoreaction. It represents the fraction of absorbed photons that result in the successful cleavage of the caging group.[5][6] A quantum yield of 1.0 would mean every absorbed photon leads to an uncaging event, which is ideal but rarely achieved.
-
Uncaging Index (ε • Φ): The product of the extinction coefficient and the quantum yield provides the most practical measure of a caged compound's overall light sensitivity and efficiency.[7] A higher uncaging index means less light energy (lower intensity or shorter duration) is required to release a given amount of substrate, which is crucial for minimizing potential photodamage to biological samples.[7]
Comparison of Common Caging Moieties
The choice of caging group profoundly impacts these parameters. While classic o-nitrobenzyl cages are widely used, newer derivatives offer improved properties, such as absorption at longer, less phototoxic wavelengths.[3][6][8]
| Caging Group | Typical Max Absorption (λmax) | Typical Quantum Yield (Φ) | Key Advantages & Disadvantages |
| o-Nitrobenzyl (NPE) | ~340-360 nm (UV) | 0.01 - 0.5 | Well-established chemistry; Requires UV light which can be phototoxic. |
| Coumarinyl (e.g., DEAC) | ~400-450 nm (Violet/Blue) | 0.02 - 0.3 | Longer wavelength absorption; Can be fluorescent.[6][8] |
| Nitrodibenzofuranyl (NDBF) | ~380-420 nm | ~0.1 - 0.4 | Red-shifted absorption compared to NPE; Good quantum yields.[8] |
| BODIPY-based | >500 nm (Visible) | Variable | Uncaging with visible light reduces phototoxicity; Can have solubility issues.[4] |
Pillar 2: Analytical Chemistry Confirmation
After characterizing the compound's response to light, the next critical step is to analytically confirm the identity and quantity of the reaction products. This pillar provides direct, irrefutable evidence that light exposure cleaves the caging group to release the desired substrate. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this validation.[4][9]
Comparative Analysis of Techniques
-
High-Performance Liquid Chromatography (HPLC): This technique is the workhorse for separating the components of a mixture.[10][11] By passing the sample through a column (e.g., a C18 reverse-phase column), we can separate the more polar uncaged substrate from the less polar caged precursor and photobyproducts. A UV detector quantifies the amount of each component as it elutes from the column, appearing as a peak in the chromatogram. The disappearance of the caged compound peak and the concomitant appearance of the uncaged substrate peak after irradiation is the primary evidence of successful uncaging.
-
Mass Spectrometry (MS): While HPLC separates the components, MS provides definitive identification by measuring the mass-to-charge ratio of each component.[9] Confirming that the new peak in the HPLC chromatogram has the exact molecular weight of your target substrate provides an orthogonal layer of validation that is essential for publication-quality data.
Experimental Workflow: HPLC-MS Validation
Caption: Workflow for HPLC-MS validation of uncaging.
Detailed Protocol: HPLC-Based Quantification of Uncaging
-
Standard Curve Preparation: Prepare a series of known concentrations of the authentic, uncaged substrate. Run these on the HPLC to generate a standard curve of peak area versus concentration. This is essential for quantifying the amount of substrate released.
-
Sample Preparation: Dissolve the caged substrate in a suitable aqueous buffer (the same buffer to be used in your functional assay) to a known concentration (e.g., 100 µM).
-
Controls: Divide the solution into two microfuge tubes: a "Dark" control (wrapped in aluminum foil) and a "Light" sample.
-
Irradiation: Place the "Light" sample under your light source (e.g., UV LED at 365 nm) for a defined period. The duration should be systematically tested to achieve significant, but not necessarily 100%, conversion to allow for quantification of both species.
-
HPLC Analysis: Inject the "Dark" and "Light" samples onto the HPLC system.
-
Typical Conditions: C18 reverse-phase column with a water/acetonitrile gradient mobile phase containing 0.1% formic acid.
-
-
Data Interpretation:
-
In the "Dark" sample chromatogram, you should observe a single major peak corresponding to the intact caged substrate.
-
In the "Light" sample chromatogram, you should see a decrease in the area of the caged substrate peak and the appearance of a new peak at the retention time corresponding to the authentic uncaged substrate.
-
Use the standard curve to calculate the concentration of substrate released in the "Light" sample. The uncaging efficiency can be expressed as a percentage of the initial caged compound concentration.
-
Example Data Summary: HPLC-MS Validation of Caged ATP
| Sample | Peak 1 R.T. (min) | Peak 1 Area | Peak 1 Mass (m/z) | Peak 2 R.T. (min) | Peak 2 Area | Peak 2 Mass (m/z) |
| Dark Control | 12.4 | 1,540,000 | 652.1 (Caged ATP) | - | - | - |
| Light Exposed | 12.4 | 310,000 | 652.1 (Caged ATP) | 4.8 | 1,225,000 | 508.0 (ATP) |
Pillar 3: Functional Bioassay Validation
The ultimate test of an uncaged substrate is whether it behaves identically to the authentic, unmodified substrate in a biological context.[12] This pillar addresses two critical questions:
-
Is the caged compound truly inactive before photolysis?
-
Does the photoliberated substrate possess full biological activity?
The design of the functional assay is entirely dependent on the substrate's biological role. For an enzyme substrate, this validation is best achieved through a rigorous enzyme kinetics study.[13]
The Logic of Controls in Functional Validation
A properly controlled experiment is a self-validating system. For an enzyme-based assay, a specific set of controls is required to isolate the effect of the uncaged substrate and rule out artifacts.
Caption: Logical relationships of controls in a functional assay.
Detailed Protocol: Enzyme Kinetics Validation
This protocol assumes the enzyme reaction produces a chromogenic product that can be monitored spectrophotometrically.
-
Prepare Reagents: Prepare stock solutions of the enzyme, the caged substrate, and the authentic uncaged substrate in the appropriate reaction buffer.
-
Set up Reactions: In a 96-well plate or individual cuvettes, prepare the following reaction mixtures as described in the diagram above:
-
Test Reaction: Enzyme + Caged Substrate.
-
Control 1 (Inertness): Enzyme + Caged Substrate. (This well will be kept in the dark).
-
Control 2 (Benchmark): Enzyme + a range of concentrations of authentic Uncaged Substrate. This will be used to determine the true Vmax and Km.[14]
-
Control 3 (Non-enzymatic): Caged Substrate (No Enzyme).
-
Control 4 (Enzyme Stability): Enzyme Only (No Substrate).
-
-
Initiate Reaction via Uncaging: Place the plate on a cold block and expose the appropriate wells (Test, Control 3, Control 4) to the uncaging light source for the predetermined duration.
-
Kinetic Measurement: Immediately transfer the plate to a temperature-controlled plate reader and begin measuring the absorbance of the product over time.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each condition from the linear portion of the absorbance vs. time plot.
-
Plot the rate vs. substrate concentration for the benchmark control (Control 2) to determine the Michaelis-Menten parameters (Vmax and Km) for the authentic substrate.[13][14]
-
Compare the rate of the "Test Reaction" to the benchmark. Ideally, the rate achieved after uncaging should match the rate observed with an equivalent concentration of the authentic substrate.
-
Confirm that the rates for Controls 1, 3, and 4 are negligible.
-
Example Data: Kinetic Comparison
| Condition | Substrate Concentration | Initial Rate (µM/min) | Interpretation |
| Caged Substrate (No Light) | 100 µM | 0.5 | Caged compound is >99% inert. |
| Caged Substrate (After Light) | 100 µM (initial) | 48.9 | Uncaged substrate is highly active. |
| Authentic Substrate | 100 µM | 50.1 | Activity of uncaged substrate matches the authentic standard. |
| Determined Km (Authentic) | N/A | 25 µM | Benchmark affinity parameter. |
| Determined Vmax (Authentic) | N/A | 110 µM/min | Benchmark maximum velocity. |
Conclusion
The validation of an uncaged substrate is a multi-faceted process that requires a systematic and evidence-based approach. By integrating photochemical characterization, definitive analytical chemistry, and rigorous functional bioassays, researchers can proceed with confidence, knowing their tool for optical control is both precise and reliable. Skipping any of these pillars introduces ambiguity and compromises the integrity of subsequent biological discoveries. This comprehensive validation strategy is not merely a preliminary chore; it is the foundation upon which trustworthy and impactful science is built.
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Tazerart, S., et al. (2019). Two-Photon Uncaging of Caged Neurotransmitters. Frontiers in Cellular Neuroscience. [Link]
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Sarkisov, D. & Wang, S. (n.d.). Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology. Florida State University Department of Biological Science. [Link]
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Cruikshank, S.J., et al. (2010). Control experiments for 2-photon glutamate uncaging. ResearchGate. [Link]
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Zito, K. & DeBello, W.M. (n.d.). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Zito Lab. [Link]
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Kluever, V., et al. (2021). Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation. PMC - PubMed Central. [Link]
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Needham, L.A., et al. (2021). Triggering biological processes: Methods and applications of photocaged peptides and proteins. The Royal Society of Chemistry. [Link]
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Zhang, Y., et al. (2024). Synthesis and Pharmacological Characterization of New Photocaged Agonists for Histamine H3 and H4 Receptors. PMC - PubMed Central. [Link]
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Kovács, D., et al. (2020). Seeing and Cleaving: Turn-Off Fluorophore Uncaging and Its Application in Hydrogel Photopatterning and Traceable Neurotransmitter Photocages. National Institutes of Health. [Link]
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Levantino, M., et al. (2022). Using photocaging for fast time-resolved structural biology studies. PMC - NIH. [Link]
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Wikipedia. (n.d.). Enzyme kinetics. [Link]
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Levantino, M., et al. (2022). Using photocaging for fast time-resolved structural biology studies. ResearchGate. [Link]
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ResearchGate. (2016). 3 questions with answers in GLUTAMATE UNCAGING. [Link]
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Bruker. (n.d.). Neurotransmitter Uncaging. [Link]
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University College London. (n.d.). The effect of substrate concentration on enzyme activity. [Link]
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Khan Academy. (n.d.). An introduction to enzyme kinetics. [Link]
-
Varón, R., et al. (1993). Kinetics of an enzyme reaction in which both the enzyme-substrate complex and the product are unstable or only the product is unstable. National Institutes of Health. [Link]
-
Washington University in St. Louis. (n.d.). Enzyme Kinetics. [Link]
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Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube. [Link]
-
Dong, M.W. (2014). Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
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Gray, M.R. (1989). Substrate inactivation of enzymes in vitro and in vivo. PubMed. [Link]
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IntechOpen. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. [Link]
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ResearchGate. (2018). Validation of a Chromogenic Substrate Method for Biological Activity Quantification of Streptokinase. [Link]
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A Comparative Analysis of Photolabile Protecting Groups for Amines: A Guide for Researchers and Drug Development Professionals
In the landscape of modern chemical synthesis and chemical biology, the ability to selectively protect and deprotect functional groups with high precision is paramount. Photolabile protecting groups (PPGs), also known as "caging" groups, have emerged as powerful tools, offering unparalleled spatiotemporal control over the release of active molecules.[1] By employing light as a traceless reagent, researchers can unmask amines at a desired time and location, a capability that is particularly advantageous in complex total syntheses, drug delivery systems, and the study of intricate biological pathways.[1]
This guide provides a comprehensive comparative analysis of common photolabile protecting groups for amines, designed to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge required to select the optimal PPG for their specific application. We will delve into the mechanistic underpinnings of various PPGs, present a critical comparison of their performance based on experimental data, and provide detailed protocols to facilitate their implementation in the laboratory.
The Pillars of Performance: Key Parameters for PPG Selection
The efficacy of a photolabile protecting group is governed by a set of key photophysical parameters that dictate its performance in a given application. A judicious choice of PPG necessitates a thorough understanding of these metrics:
-
Absorption Maximum (λmax): This is the wavelength at which the PPG exhibits its strongest absorption of light. Ideally, the λmax should be in a region that minimizes potential damage to sensitive biological samples and allows for deeper tissue penetration, typically above 350 nm.[2]
-
Molar Extinction Coefficient (ε): This value quantifies how strongly a chemical species absorbs light at a given wavelength. A high molar extinction coefficient is desirable as it allows for efficient light absorption, even at low concentrations of the protected compound.
-
Quantum Yield of Uncaging (Φu): The quantum yield represents the efficiency of the photoreaction. It is defined as the number of molecules undergoing a specific event (in this case, uncaging) divided by the number of photons absorbed by the system. A higher quantum yield signifies a more efficient release of the caged molecule upon irradiation.[1]
-
Uncaging Efficiency (ε × Φu): This is the product of the molar extinction coefficient and the quantum yield of uncaging. It serves as a crucial metric for the practical application of a PPG, as it reflects the overall efficiency of the photorelease process.
-
Photolysis Byproducts: The byproducts generated after photodeprotection should ideally be non-toxic and not interfere with the biological system or subsequent chemical reactions.[3]
-
Stability and Orthogonality: A robust PPG should be stable to a wide range of chemical conditions encountered during synthesis and purification. Furthermore, its removal should be orthogonal to other protecting groups present in the molecule, allowing for selective deprotection without affecting other sensitive functionalities.[1][4]
Major Classes of Photolabile Protecting Groups for Amines
ortho-Nitrobenzyl (oNB) Derivatives: The Workhorses
The ortho-nitrobenzyl group and its derivatives are arguably the most widely used class of PPGs for amines, primarily due to their well-understood photochemistry and synthetic accessibility.[1][5]
Mechanism of Deprotection
The photodeprotection of o-nitrobenzyl carbamates proceeds through a Norrish Type II-like mechanism.[1] Upon absorption of UV light (typically in the range of 280-350 nm), the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic position. This is followed by a rearrangement to an aci-nitro intermediate, which subsequently cyclizes and fragments to release the free amine, carbon dioxide, and an o-nitrosobenzaldehyde byproduct.[1]
Caption: Mechanism of o-Nitrobenzyl Photodeprotection.
Key Derivatives and Their Characteristics
-
o-Nitrobenzyl (oNB): The parent compound, characterized by a λmax around 280 nm. Its application can be limited by the relatively low quantum yield and the generation of a potentially reactive nitrosoaldehyde byproduct.[6]
-
4,5-Dimethoxy-2-nitrobenzyl (DMNB): The addition of two methoxy groups red-shifts the λmax to around 350 nm, making it more suitable for biological applications.[7] It also generally exhibits a higher quantum yield compared to the parent oNB group.
-
Nitroveratryl (NV): Similar to DMNB, this group also contains two methoxy substituents, providing a longer wavelength of absorption. It has been shown to be highly orthogonal to the o-nitrobenzyl carbonate (oNBC) group, allowing for selective deprotection by tuning the irradiation conditions.[8]
Coumarin-Based Protecting Groups: Tunability and Two-Photon Applications
Coumarin-based PPGs have gained significant traction due to their favorable photophysical properties, including longer absorption wavelengths that extend into the visible region, and higher molar extinction coefficients.[3] This makes them particularly attractive for applications in living systems where minimizing phototoxicity is crucial.[2]
Mechanism of Deprotection
The photodeprotection of coumarin-based carbamates is initiated by photoinduced heterolytic cleavage of the C-O bond in the excited singlet state.[9] This generates a contact ion pair intermediate. Subsequent decarboxylation releases the free amine and the coumarin photoproduct. The specific mechanism can be influenced by the substitution pattern on the coumarin core.
Caption: Mechanism of Coumarin Photodeprotection.
Key Derivatives and Their Characteristics
-
7-(Diethylamino)coumarin-4-ylmethyl (DEACM): This is a widely used coumarin-based PPG with a λmax around 380-400 nm.[3] It exhibits good quantum yields and aqueous solubility.
-
6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc): The Bhc group is particularly noteworthy for its large two-photon absorption cross-section, making it highly suitable for two-photon uncaging experiments that offer enhanced three-dimensional spatial resolution.[10]
-
COUPY: A newer class of coumarin-based PPGs with a pyridine moiety, which further red-shifts the absorption maximum into the visible light region, reducing phototoxicity.[2]
Other Notable Photolabile Protecting Groups for Amines
-
Phenacyl Derivatives: These carbonyl-based PPGs, such as the 3',5'-dimethoxybenzoin (DMB) group, can be cleaved with UV light.[1] The mechanism involves photoenolization followed by release of the amine.
-
9-Xanthenylmethyl Group: This PPG offers good stability under acidic, basic, and thermal conditions and can be efficiently cleaved by irradiation in both protic and aprotic solvents.[11][12]
Comparative Performance Data
The selection of a PPG is often a trade-off between various parameters. The following table summarizes the key performance characteristics of several popular PPGs for amines to facilitate a direct comparison.
| Protecting Group Class | Example Compound | λmax (nm) | ε (M⁻¹cm⁻¹) | Φu | Solvent/Conditions |
| o-Nitrobenzyl | o-Nitrobenzyl (oNB) | ~280-350 | 5,000-15,000 | 0.01-0.5 | Various |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350 | ~5,000 | 0.01-0.1 | Various | |
| Coumarin | 7-(Diethylamino)coumarin-4-ylmethyl (DEACM) | ~380-400 | ~20,000 | ~0.03 | Aqueous solutions |
| 6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc) | ~390 | ~25,000 | ~0.2 | Aqueous solutions | |
| Phenacyl | 3',5'-Dimethoxybenzoin (DMB) | ~350 | ~18,000 | up to 0.64 | Dioxane/Water |
| BODIPY | Brominated BODIPY | ~560 | - | - | Aqueous solutions |
Data compiled from multiple sources.[1][10][13] Values can vary depending on the specific substrate and experimental conditions.
Experimental Protocols
General Workflow for Amine Protection and Photodeprotection
Caption: General Experimental Workflow.
Protocol 1: Protection of a Primary Amine with o-Nitrobenzyl Chloroformate
This protocol describes a general procedure for the protection of a primary amine using o-nitrobenzyl chloroformate.
Materials:
-
Primary amine
-
o-Nitrobenzyl chloroformate
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA or DIPEA (1.2 eq) to the solution and stir for 5 minutes.
-
Slowly add a solution of o-nitrobenzyl chloroformate (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired o-nitrobenzyl-protected amine.
Protocol 2: Photodeprotection of an o-Nitrobenzyl Protected Amine
This protocol outlines a general procedure for the photolytic cleavage of an o-nitrobenzyl carbamate.
Materials:
-
o-Nitrobenzyl-protected amine
-
Appropriate solvent (e.g., methanol, acetonitrile, or a mixture with water)
-
Photochemical reactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm)
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Dissolve the o-nitrobenzyl-protected amine in the chosen solvent in a quartz or Pyrex reaction vessel. The concentration should be optimized for the specific substrate but is typically in the range of 1-10 mM.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes prior to irradiation. This is crucial to prevent side reactions involving oxygen.
-
Place the reaction vessel in the photochemical reactor and irradiate with a UV lamp at the appropriate wavelength (typically >320 nm for o-nitrobenzyl groups). The irradiation time will depend on the quantum yield of the PPG, the concentration of the substrate, and the intensity of the light source. Monitor the progress of the reaction by TLC or HPLC.
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the crude product containing the deprotected amine by an appropriate method, such as column chromatography, extraction, or crystallization, to separate it from the o-nitrosobenzaldehyde byproduct.
Conclusion and Future Perspectives
The selection of a photolabile protecting group is a critical decision in the design of complex synthetic strategies and the development of light-activated molecular tools. This guide has provided a comparative analysis of the major classes of PPGs for amines, highlighting their mechanisms, performance characteristics, and practical implementation.
The field of PPGs continues to evolve, with ongoing research focused on the development of new chromophores with red-shifted absorption maxima, higher quantum yields, and improved two-photon absorption cross-sections.[3][9] These advancements will undoubtedly expand the utility of photolabile protecting groups in increasingly complex and challenging applications, from targeted drug delivery to the precise control of cellular processes. As a Senior Application Scientist, I encourage researchers to carefully consider the specific demands of their system and to leverage the growing toolbox of photolabile protecting groups to achieve their scientific goals.
References
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Wikipedia. Photolabile protecting group. [Link]
-
Blanc, A., Bochet, C. G. (2001). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Angewandte Chemie International Edition, 40(11), 2071-2073. [Link]
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Gäb, N., et al. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]
-
Blanc, A., Bochet, C. G. (2001). Orthogonal Photolysis of Protecting Groups. Angewandte Chemie International Edition, 40(11), 2071-2073. [Link]
-
Furuta, T., et al. (2003). Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis. Proceedings of the National Academy of Sciences, 100(4), 1912-1917. [Link]
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Singh, A., et al. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Photochemistry and Photobiology. [Link]
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Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
-
Givens, R. S., et al. (2008). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Photochemical & Photobiological Sciences, 7(10), 1149-1154. [Link]
-
Zhu, Y., et al. (2021). Orthogonal Deprotection of Photolabile Protecting Groups and Its Application in Oligosaccharide Synthesis. Organic Letters. [Link]
-
Givens, R. S., et al. (2008). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences. [Link]
-
Beeler, A. B., et al. (2016). The 9-xanthenylmethyl group: A novel photocleavable protecting group for amines. Tetrahedron Letters, 57(38), 4293-4296. [Link]
-
López-Corrales, M., et al. (2020). Release the molecule! Photolabile protecting groups. ChemBites. [Link]
-
Houben-Weyl. (2005). 2.4 Photocleavable Protecting Groups. Science of Synthesis. [Link]
-
Schulte, A. M., et al. (2022). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society. [Link]
-
Beeler, A. B., et al. (2016). Development of a Photolabile Amine Protecting Group Suitable for Multistep Flow Synthesis. Organic Letters. [Link]
-
Klán, P., et al. (2001). 2,5-Dimethylphenacyl carbamate: a photoremovable protecting group for amines and amino acids. Photochemical & Photobiological Sciences. [Link]
-
Goeldner, M., Givens, R. (Eds.). (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. Dynamic Studies in Biology. [Link]
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]
-
Bochet, C. G., et al. (2001). Photochemical Protection of Amines with Cbz and Fmoc Groups. The Journal of Organic Chemistry. [Link]
-
Weinstain, R., et al. (2018). Green-Light-Sensitive BODIPY Photoprotecting Groups for Amines. The Journal of Organic Chemistry. [Link]
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A Researcher's Guide to the Cross-Reactivity of Photolabile Caged Amines: A Comparative Analysis of 2-(2-Nitrophenoxy)ethylamine hydrochloride and its Alternatives
For researchers, scientists, and drug development professionals, the precise spatiotemporal control over the release of bioactive molecules is paramount. Photolabile protecting groups (PPGs), or "cages," offer an elegant solution by rendering a molecule biologically inert until a pulse of light triggers its release. The 1-(2-nitrophenyl)ethyl (NPE) group is a classical and widely used PPG, and compounds like 2-(2-Nitrophenoxy)ethylamine hydrochloride represent a canonical example of an NPE-caged amine. However, the utility of any caged compound is contingent on its "cleanliness"—that is, its lack of biological activity before photolysis and the inertness of its byproducts. This guide provides an in-depth comparison of NPE-caged amines with other common caging technologies, focusing on the critical aspects of cross-reactivity and offering experimental frameworks for their evaluation.
The Concept of Cross-Reactivity in Caged Compounds
The term "cross-reactivity" in the context of caged compounds extends beyond the simple off-target effects of the released ligand. A comprehensive assessment must consider three potential sources of unintended biological activity:
-
Biological Inertness of the Caged Compound: Ideally, the caged molecule should be completely biologically inert, exhibiting no agonistic or antagonistic activity at the target receptor or other biological macromolecules.[1][2][3] Any residual activity can confound experimental results by altering the baseline physiological state before photorelease.
-
Activity of Photolysis Byproducts: The uncaging process is not without its remnants. Photolysis of the NPE group, for instance, generates 2-nitrosoacetophenone.[4] It is crucial to determine if these byproducts have any biological effects that could be misattributed to the photoreleased ligand.
-
Off-Target Effects of the Photoreleased Ligand: Once released, the bioactive molecule (e.g., ethylamine) may interact with targets other than the intended one, leading to a cascade of unintended physiological responses.
This guide will dissect each of these aspects, providing a comparative analysis of the NPE caging group against other popular alternatives.
Comparative Analysis of Photolabile Protecting Groups for Amines
The choice of a PPG is a critical experimental parameter that influences not only the efficiency of photorelease but also the potential for cross-reactivity. Below is a comparison of the NPE group with other commonly used PPGs for caging amines.
| Photolabile Protecting Group (PPG) | Common Abbreviation | Typical Activation Wavelength (nm) | Quantum Yield (Φ) for Amines | Key Advantages | Potential Cross-Reactivity Concerns |
| 1-(2-Nitrophenyl)ethyl | NPE | ~350-360 | 0.01 - 0.5[5] | Well-established chemistry, relatively straightforward synthesis. | Photolysis byproducts (2-nitrosoacetophenone) can be reactive.[4] |
| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | ~350-380 | Varies with substrate | Higher quantum yield than ONB for some substrates, red-shifted absorption. | Potential for byproduct reactivity. |
| 4-Methoxy-7-nitroindolinyl | MNI | ~350-380 | ~0.065-0.085 for glutamate[6] | High quantum yield, suitable for two-photon uncaging. | Can exhibit off-target antagonism at GABA-A receptors.[2][7] |
| Ruthenium-bipyridine complexes | RuBi | ~400-500 (Visible) | Varies | Activation with visible light reduces phototoxicity. | Can act as a GABA receptor antagonist at higher concentrations.[8] |
| (6-Bromo-7-hydroxycoumarin-4-yl)methyl | Bhc | ~350-400 | High | High photolysis efficiency. | Limited data on byproduct and caged compound inertness. |
Experimental Workflows for Assessing Cross-Reactivity
To ensure the scientific integrity of studies employing caged compounds, a rigorous evaluation of their potential cross-reactivity is essential. The following section details key experimental protocols for this purpose.
Workflow for Assessing Caged Compound Inertness and Byproduct Effects
Assessing the Biological Inertness of the Caged Compound
Objective: To determine if the caged compound exhibits any biological activity (agonism or antagonism) at the target of interest or other relevant targets in the absence of light.
Methodology: Radioligand Binding Assay
A competitive radioligand binding assay is a robust method to assess the affinity of the caged compound for a specific receptor.[8][9][10][11]
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest. Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in a binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., a tritiated antagonist), and increasing concentrations of the unlabeled caged compound.
-
Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the caged compound. Calculate the inhibition constant (Ki) to quantify the affinity of the caged compound for the receptor. A high Ki value indicates low affinity and thus, good biological inertness.
Evaluating the Biological Effects of Photolysis Byproducts
Objective: To determine if the byproducts generated during photolysis have any biological activity.
Methodology: Cell-Based Functional Assay with Receptor Blockade
-
Prepare Photolysis Solution: Irradiate a solution of the caged compound in a physiologically relevant buffer to generate the photolysis byproducts and the released amine.
-
Cell Culture: Culture cells expressing the receptor of interest.
-
Receptor Blockade: Pre-incubate the cells with a known antagonist for the receptor of the photoreleased amine. This will ensure that any observed effect is not due to the released amine itself.
-
Application of Photolysis Solution: Apply the prepared photolysis solution to the antagonist-treated cells.
-
Functional Readout: Measure a relevant downstream functional response (e.g., changes in intracellular calcium, cAMP levels, or membrane potential).
-
Control: As a control, apply a solution of the unphotolyzed caged compound to antagonist-treated cells.
-
Analysis: Compare the response of cells treated with the photolysis solution to the control to identify any biological effects of the byproducts.
Assessing the Phototoxicity of the Caging Group and its Byproducts
Objective: To evaluate the cytotoxic effects of the caged compound and its photolysis byproducts when exposed to light.
Methodology: In Vitro 3T3 NRU Phototoxicity Test (OECD TG 432)
This standardized assay is widely used to assess the phototoxic potential of chemicals.[1][6][7][12][13]
Step-by-Step Protocol:
-
Cell Culture: Seed Balb/c 3T3 fibroblasts in two 96-well plates and culture for 24 hours.
-
Treatment: Treat both plates with a range of concentrations of the test compound (either the caged compound or a solution of its pre-photolyzed byproducts).
-
Irradiation: Expose one plate to a non-cytotoxic dose of UVA light, while keeping the other plate in the dark.
-
Neutral Red Uptake: After incubation, assess cell viability by measuring the uptake of the neutral red dye, which is only taken up by viable cells.
-
Data Analysis: Compare the cytotoxicity (IC50 values) of the compound in the irradiated versus the non-irradiated plate. A significant increase in cytotoxicity upon irradiation indicates phototoxic potential.
Characterizing Off-Target Effects of the Photoreleased Amine
Objective: To determine the selectivity of the photoreleased amine for its intended target versus other potential biological targets.
Methodology: Enzyme Inhibition Assay
If the photoreleased amine is known to interact with enzymes, a standard enzyme inhibition assay can be used to assess its selectivity.[14][15][16][17][18]
Step-by-Step Protocol:
-
Photorelease of Amine: Prepare a solution of the caged compound and photolyze it to release the amine.
-
Enzyme Reaction: In a suitable buffer, combine the target enzyme and a panel of other enzymes with their respective substrates.
-
Inhibition: Add the solution containing the photoreleased amine at various concentrations to the enzyme reactions.
-
Measure Enzyme Activity: Monitor the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Determine the IC50 value of the photoreleased amine for each enzyme. A significantly lower IC50 for the target enzyme compared to other enzymes indicates good selectivity.
Conclusion
The use of caged compounds, such as this compound, is a powerful technique for the precise control of biological processes. However, a thorough understanding and experimental validation of their potential cross-reactivity are imperative for the generation of reliable and reproducible data. By systematically evaluating the biological inertness of the caged compound, the effects of its photolysis byproducts, and the off-target profile of the photoreleased ligand, researchers can confidently employ these tools to unravel the complexities of cellular signaling and advance the development of novel therapeutics. This guide provides a framework for such an evaluation, emphasizing the importance of a multi-faceted approach to ensure the scientific rigor of studies utilizing photolabile protecting groups.
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A Comparative Guide to the Biological Inertness of 2-(2-Nitrophenyl)ethyl Photoproducts
In the precise world of cell biology and pharmacology, photolabile protecting groups, or "photocages," offer an unparalleled level of spatiotemporal control over the release of bioactive molecules. By using light as a trigger, researchers can activate compounds at a specific time and location, minimizing off-target effects and enabling sophisticated experimental designs. The 2-(2-nitrophenyl)ethyl (NPE) group has been a workhorse in this field, valued for its synthetic accessibility and reliable photochemistry. However, a critical aspect often overlooked is the biological activity of the photoproducts left behind after uncaging. This guide provides an in-depth comparison of NPE photoproducts with those of common alternatives, offering the experimental data and protocols necessary for researchers to make informed decisions for their studies.
The NPE Photocage: Mechanism and a Questionable Byproduct
The utility of the NPE caging group stems from its predictable photolysis mechanism. Upon irradiation with UV light (typically ≤360 nm), the NPE moiety undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate.[1][2] This intermediate then rapidly rearranges to release the caged molecule, leaving behind 2-nitrosoacetophenone as the primary byproduct.[2][3]
For years, this byproduct was assumed to be biologically inert. However, emerging evidence challenges this assumption. Nitrosoarenes, the class of compounds to which 2-nitrosoacetophenone belongs, are known to be reactive.[4]
Key Concerns with the NPE Photoproduct:
-
Reactivity with Thiols: Nitroso compounds can react with cellular thiols, such as the cysteine residues in proteins and the abundant antioxidant glutathione.[4] This can lead to the formation of S-nitrosothiols or other adducts, potentially altering protein function and inducing oxidative stress.[5][6]
-
Off-Target Binding: Studies have shown that 2-nitrosoacetophenone can bind to proteins, including enzymes like alkaline phosphatase, at sites distinct from the active site, inducing small but measurable conformational changes.[3][7][8] While the functional consequences of this binding are not fully elucidated, it represents a clear departure from the ideal of a truly "inert" byproduct.
This inherent reactivity means that in experiments requiring high concentrations of a caged compound or prolonged light exposure, the accumulation of 2-nitrosoacetophenone could introduce significant, unintended biological effects, confounding experimental results.
}
Figure 1. NPE Photolysis Pathway
Comparative Analysis of Alternative Photocages
Given the potential for bioactivity from NPE photoproducts, researchers should consider alternatives, particularly for sensitive applications. The ideal photocage should offer efficient uncaging with biocompatible wavelengths of light (visible light is preferred over UV) and generate byproducts with demonstrably low biological reactivity.
Coumarin-Based Photocages
Coumarin derivatives have emerged as a popular and versatile class of photocages.[9] Groups like (7-(diethylamino)coumarin-4-yl)methyl (DEACM) offer significant advantages over traditional nitrobenzyl-type cages.
-
Mechanism & Byproducts: Photolysis of coumarinylmethyl esters proceeds via a heterolytic cleavage of the carbon-oxygen bond, releasing the caged molecule and the corresponding coumarin-4-yl-methanol derivative. This process avoids the generation of reactive nitroso species.
-
Advantages:
-
Longer Wavelengths: Coumarins can be chemically modified to absorb light in the blue or even green-yellow regions of the spectrum (400-550 nm), which is less phototoxic to cells than UV light.[10][11]
-
High Quantum Yields: Many coumarin derivatives exhibit high molar absorption coefficients and quantum yields, making the uncaging process highly efficient.[9]
-
Fluorescence: The coumarin byproduct is often fluorescent, which can be used to monitor the progress of the uncaging reaction.
-
While generally considered more benign, it is still crucial to validate the inertness of the specific coumarin byproduct in the context of the biological system being studied.
}
Figure 2. Coumarin Photolysis Pathway
Bhc-diol Based Photocages
The 6-bromo-7-hydroxycoumarin-4-ylmethyl (Bhc) group is another excellent alternative, particularly for caging amines and carboxylates. The photolysis of its diol variant, Bhc-diol, is noteworthy.
-
Mechanism & Byproducts: Upon two-photon excitation (using near-infrared light) or single-photon UV excitation, Bhc-diol releases its cargo and fragments into two smaller, highly polar molecules. This fragmentation is designed to increase the water solubility of the byproducts and facilitate their rapid diffusion away from the site of action, minimizing the potential for local toxic effects.
Quantitative Performance Comparison
The choice of a photocage is a multi-parameter decision. The following table summarizes key performance indicators for NPE and common alternatives.
| Photocage Class | Typical λ_max (nm) | Quantum Yield (Φ) | Primary Photoproduct(s) | Known Biological Activity of Byproduct |
| NPE | ≤360 | 0.01 - 0.1 | 2-Nitrosoacetophenone | Yes . Reacts with thiols, binds non-specifically to proteins.[3][4] |
| DEACM-Coumarin | 400 - 450 | 0.002 - 0.08 | 7-(diethylamino)-4-(hydroxymethyl)coumarin | Low . Generally considered less reactive than nitroso compounds. |
| Bhc-Coumarin | ~350 (1P), ~740 (2P) | ~0.2 | Fragmented, polar coumarin derivatives | Very Low . Designed for rapid diffusion and clearance. |
Note: Quantum yields are highly dependent on the caged molecule and solvent conditions.
Experimental Validation: A Protocol for Assessing Photoproduct Bioactivity
Trustworthiness in research demands validation. Do not assume a byproduct is inert. The following protocol provides a robust framework for assessing the cytotoxicity of photolysis byproducts using a standard Lactate Dehydrogenase (LDH) assay. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, making it a reliable biomarker for cytotoxicity.[12][13]
Workflow for Cytotoxicity Assessment
}
Figure 3. Experimental Workflow for Cytotoxicity Testing
Step-by-Step LDH Cytotoxicity Assay Protocol
-
Preparation of Photoproduct Stock Solution:
-
Rationale: To isolate the effect of the byproduct, you must first generate it.
-
Procedure: Dissolve the "empty" photocage (the photolabile group without a conjugated bioactive molecule) in a biologically compatible solvent (e.g., DMSO, then dilute in PBS or culture medium) to a high concentration (e.g., 10-50 mM). Irradiate this solution with the appropriate wavelength and duration of light to ensure complete photolysis. This is now your photoproduct stock solution.
-
-
Cell Plating:
-
Rationale: A consistent cell density is crucial for reproducible results.
-
Procedure: Seed your cells of interest into a 96-well clear-bottom plate at a density that will ensure they are in a logarithmic growth phase at the time of treatment (e.g., 1 x 10⁴ cells/well). Incubate for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
-
Cell Treatment:
-
Rationale: A dose-response curve is necessary to determine the concentration at which the photoproduct becomes toxic (IC50).
-
Procedure: Prepare serial dilutions of the photoproduct stock solution in fresh culture medium. Remove the old medium from the cells and add 100 µL of the diluted photoproduct solutions to the appropriate wells.
-
Essential Controls:
-
Untreated Control: Cells with fresh medium only (measures spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided in most commercial LDH assay kits) 45 minutes before the final measurement.
-
Vehicle Control: Cells treated with the highest concentration of the solvent used for the stock solution.
-
-
-
Incubation:
-
Procedure: Return the plate to the incubator for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
-
Assay Execution:
-
Rationale: The assay measures the enzymatic activity of LDH released into the medium.
-
Procedure: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate and cofactor, as per the manufacturer's instructions) to each well. Incubate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Procedure: Add 50 µL of stop solution (if required by the kit) and measure the absorbance at 490 nm using a microplate reader.
-
Calculation:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Plot the % Cytotoxicity against the log of the photoproduct concentration to determine the IC50 value.
-
-
Conclusion and Recommendations
The assumption of biological inertness for any chemical byproduct is a significant experimental risk. The evidence clearly indicates that the 2-nitrosoacetophenone generated from NPE photolysis is biologically active, capable of reacting with cellular components and binding to proteins.[3][4][7] This activity can introduce confounding variables, particularly in sensitive assays or systems requiring high concentrations of caged compounds.
For researchers in drug development and cell biology, the following recommendations are paramount:
-
Prioritize Alternatives: Whenever possible, opt for modern photocages such as coumarin or Bhc derivatives, which utilize more biocompatible wavelengths and generate less reactive byproducts.
-
Validate Rigorously: If the use of NPE is unavoidable, the biological activity of 2-nitrosoacetophenone must be empirically tested at relevant concentrations in your specific experimental system using protocols like the LDH assay described above.
-
Minimize Exposure: Design experiments to use the lowest possible concentration of the caged compound and the shortest duration of light exposure necessary to achieve the desired biological effect, thereby minimizing the accumulation of the byproduct.
By moving beyond historical assumptions and adopting a validation-based approach, scientists can enhance the reliability and reproducibility of their research, ensuring that the observed effects are truly due to the released molecule and not an artifact of the caging chemistry itself.
References
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Walbert, S., Pfleiderer, W., & Steiner, U. E. (2001). Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. Helvetica Chimica Acta. [Link]
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Hansen, K. B., et al. (2021). Exploring the Potential of 2-(2-Nitrophenyl)ethyl-Caged N-Hydroxysulfonamides for the Photoactivated Release of Nitroxyl (HNO). The Journal of Organic Chemistry. [Link]
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ResearchGate. (n.d.). Photolabile Protecting Groups for Nucleosides : Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group | Request PDF. [Link]
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A Comparative Guide to One-Photon vs. Two-Photon Uncaging of NPE Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of neuroscience, cell biology, and pharmacology, the ability to precisely control the concentration of bioactive molecules in space and time is paramount. Photolabile protecting groups, or "caging" groups, offer an elegant solution by rendering a molecule inert until a flash of light liberates it.[1][2] Among the pioneering caging chromophores, the 1-(2-nitrophenyl)ethyl (NPE) group has been instrumental in advancing our understanding of complex biological processes.[1][3] This guide provides an in-depth comparison of the two primary methods for uncaging NPE derivatives: one-photon and two-photon excitation. We will delve into the underlying principles, experimental considerations, and practical applications of each technique to empower researchers in selecting the optimal approach for their specific experimental needs.
The Foundation: Photochemistry of NPE-Caged Compounds
NPE-caged compounds are rendered biologically inactive by the covalent attachment of the NPE group to a critical functional moiety of the molecule of interest.[1][2] Upon absorption of light, a photochemical reaction cleaves the bond between the benzylic carbon of the NPE chromophore and a heteroatom (typically oxygen, nitrogen, or sulfur) of the bioactive molecule, releasing it in its active form.[1][3] This process, known as uncaging or photolysis, is accompanied by the release of a proton and a nitroso-ketone byproduct.[3] The efficiency of this process is determined by the compound's extinction coefficient (ε), which measures light absorption at a specific wavelength, and its quantum yield (Φ), the probability that an absorbed photon will result in uncaging.[1]
One-Photon Uncaging: The Workhorse of Photorelease
One-photon uncaging is the classical and more widely accessible method for photorelease. It relies on the absorption of a single high-energy photon, typically in the ultraviolet (UV) A range (320-400 nm), to excite the NPE caging group and initiate the cleavage reaction.[4][5][6]
Excitation Principle
In one-photon excitation (1PE), a single photon carries sufficient energy to promote the NPE chromophore from its ground electronic state to an excited state, leading to the breaking of the caging bond. This process is linear, meaning the probability of uncaging is directly proportional to the intensity of the incident light.
Diagram: One-Photon Excitation Principle
Caption: Jablonski diagram of two-photon excitation.
Advantages of Two-Photon Uncaging:
-
High Spatial Resolution: The non-linear nature of 2PE confines uncaging to a femtoliter-sized focal volume, providing excellent three-dimensional spatial resolution and enabling the targeting of individual dendritic spines. [7][8][9]* Deep Tissue Penetration: NIR light is less scattered and absorbed by biological tissues compared to UV light, allowing for uncaging at greater depths within intact tissues. [10][11][12]* Reduced Phototoxicity: The use of lower-energy NIR photons minimizes photodamage to the surrounding tissue, making it ideal for experiments on living cells and in vivo studies. [10][12][13]* Minimized Out-of-Focus Activation: Uncaging is restricted to the focal point, eliminating spurious activation in the out-of-focus volume. [14]
Limitations of Two-Photon Uncaging:
-
Higher Cost and Complexity: Two-photon microscopes require expensive femtosecond-pulsed lasers and more complex optical setups. [7]* Lower Uncaging Cross-Sections: Many traditional caging groups, including some NPE derivatives, have low two-photon absorption cross-sections, which can necessitate higher laser powers. [1][12]However, newer caging groups with improved two-photon sensitivity are being developed. [12]
Quantitative Comparison: One-Photon vs. Two-Photon Uncaging
| Feature | One-Photon Uncaging | Two-Photon Uncaging |
| Excitation Wavelength | UV-A (e.g., 350-365 nm for NPE) [5] | Near-Infrared (e.g., 720 nm for MNI-glutamate) [8][15] |
| Spatial Resolution | Poor axial resolution (µm to mm) [7] | High 3D resolution (~0.5 µm lateral, ~1 µm axial) [9] |
| Tissue Penetration | Shallow (< 100 µm) [10] | Deep (> 500 µm) [10][11] |
| Phototoxicity | Higher potential for damage [10] | Significantly reduced [10][12][13] |
| Out-of-Focus Activation | High [14] | Minimal to none [14] |
| Light Source | Arc lamps, LEDs, CW lasers [4] | Pulsed femtosecond lasers (e.g., Ti:Sapphire) [7][8] |
| Cost & Complexity | Lower [4] | Higher [7] |
Experimental Protocols
One-Photon Uncaging of NPE-Caged ATP
This protocol describes a basic setup for full-field one-photon uncaging of NPE-caged ATP in a cell culture preparation.
Diagram: One-Photon Uncaging Workflow
Caption: General workflow for one-photon uncaging.
Methodology:
-
Preparation of Caged Compound: Dissolve NPE-caged ATP (e.g., from Jena Bioscience) in the appropriate physiological buffer to the desired final concentration. [16]Protect the solution from light.
-
Cell Loading: Incubate the cells with the NPE-caged ATP solution. The loading time and concentration will depend on the cell type and experimental goals.
-
Microscopy Setup: Place the sample on the stage of an inverted microscope equipped with a UV light source (e.g., a mercury arc lamp or a 365 nm LED) coupled to the epifluorescence port. [4]4. Uncaging: Use a shutter to control the duration of the UV illumination. The duration and intensity of the light pulse should be optimized to achieve the desired concentration of released ATP while minimizing phototoxicity.
-
Data Acquisition: Simultaneously record the biological response of interest, such as changes in intracellular calcium concentration using a fluorescent indicator or electrophysiological recordings.
Two-Photon Uncaging of MNI-Glutamate at a Single Dendritic Spine
This protocol outlines the procedure for precise two-photon uncaging of MNI-glutamate (a derivative of NPE) at a single dendritic spine on a neuron in a brain slice.
Diagram: Two-Photon Uncaging Workflow
Caption: General workflow for two-photon uncaging.
Methodology:
-
Slice Preparation: Prepare acute brain slices according to standard protocols.
-
Caged Compound Application: Bath-apply MNI-glutamate to the recording chamber at a suitable concentration. [4]3. Two-Photon Microscopy: Use a two-photon laser scanning microscope equipped with a Ti:Sapphire laser tuned to the appropriate wavelength for MNI-glutamate uncaging (typically ~720 nm). [8][15]4. Target Identification: Use the two-photon imaging mode to visualize the dendritic morphology of a neuron (often filled with a fluorescent dye via a patch pipette) and identify a target dendritic spine.
-
Laser Positioning and Uncaging: Position the uncaging laser spot adjacent to the head of the target spine. [17]Deliver a short train of laser pulses (e.g., 1-5 ms) to photorelease glutamate. [7]6. Electrophysiological Recording: Record the resulting excitatory postsynaptic potential (EPSP) or current (EPSC) using whole-cell patch-clamp electrophysiology. [17]
Conclusion: Choosing the Right Tool for the Job
The choice between one-photon and two-photon uncaging of NPE derivatives hinges on the specific requirements of the experiment. One-photon uncaging remains a valuable and accessible tool for applications where broad activation or superficial stimulation is sufficient. However, for researchers seeking to probe biological processes with subcellular precision, in deep tissue, or in live animals, the superior spatial resolution and reduced phototoxicity of two-photon uncaging make it the indispensable method of choice. As photolabile chemistry continues to evolve with the development of more efficient and red-shifted caging groups, the power and utility of both techniques are poised to expand, further illuminating the intricate workings of biological systems.
References
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Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]
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Matsuzaki, M., et al. (2011). In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice. The Journal of Physiology, 589(10), 2447-2457. [Link]
-
Ellis-Davies, G. C. R. (2018). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 10, 48. [Link]
-
Tran, M., et al. (2019). Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons. PLoS ONE, 14(7), e0219293. [Link]
-
Zito, K., et al. (2012). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. In: Hartveit, E. (eds) Probing Synaptic Function. Neuromethods, 67. Humana Press. [Link]
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Ogden, D., & Trentham, D. (1993). Flash photolysis of caged compounds. Plymouth Marine Science Electronic Archive (PlyMSEA). [Link]
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Dunn, K. W., et al. (2002). Two- versus one photon excitation laser scanning microscopy: Critical importance of excitation wavelength. Proceedings of SPIE, 4620, 137-147. [Link]
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Lawrence, D. S. (2009). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. Chemical Reviews, 109(5), 2146–2193. [Link]
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Ellis-Davies, G. C. R. (2011). Two-Photon Microscopy for Chemical Neuroscience. ACS Chemical Neuroscience, 2(3), 123-135. [Link]
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Onesto, M. (2022). One vs two-photon microscopy. Biodock. [Link]
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Araya, R., et al. (2019). Two-Photon Uncaging of Caged Neurotransmitters. Frontiers in Synaptic Neuroscience, 11, 23. [Link]
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Szalay, G., et al. (2007). 5 Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology. Florida State University. [Link]
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Masters, B. R. (2012). Two-Photon Excitation Microscopy for the Study of Living Cells and Tissues. eLS. [Link]
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Olson, J. P., et al. (2014). Wavelength-selective one- and two-photon uncaging of GABA. ACS Chemical Neuroscience, 5(1), 15-20. [Link]
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Aujard, I., et al. (2016). Two-photon uncaging, from neuroscience to materials. Optics Express, 24(8), 8684-8700. [Link]
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Richers, M. T., et al. (2017). Two-color, one-photon uncaging of glutamate and GABA. PLoS ONE, 12(11), e0187533. [Link]
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ResearchGate. (n.d.). Comparison of one-and two-photon excitation. Retrieved from [Link]
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Llopis, J., et al. (2000). When Two Is Better Than One: Elements of Intravital Microscopy. Journal of Cell Biology, 149(7), 1433–1436. [Link]
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Warther, D., et al. (2010). Two-photon uncaging: New prospects in neuroscience and cellular biology. Biochimica et Biophysica Acta (BBA) - General Subjects, 1800(8), 831-842. [Link]
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Matsuzaki, M., & Kasai, H. (2011). Two-photon uncaging microscopy. Cold Spring Harbor Protocols, 2011(5), pdb.prot5620. [Link]
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Olson, J. P., et al. (2013). Wavelength-Selective One- and Two-Photon Uncaging of GABA. Higley Lab. [Link]
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Jena Bioscience. (n.d.). NPE-caged-ATP, Adenosines labeled with Photo-labile groups ("Caged"). Retrieved from [Link]
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Bruker. (n.d.). Neurotransmitter Uncaging. Retrieved from [Link]
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HUN-REN. (2022). Two-photon uncaging. Neuronhálózat és Dendritikus Aktivitás Kutatócsoport. [Link]
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Hayden, J. (2018, December 1). 2-Photon Microscopy: How Deep Can You Go? part 2 [Video]. YouTube. [Link]
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Hopt, A., & Neher, E. (2001). Highly nonlinear photodamage in two-photon fluorescence microscopy. Biophysical Journal, 80(4), 2029-2036. [Link]
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Strieth-Kalthoff, F., et al. (2024). Cage escape governs photoredox reaction rates and quantum yields. Nature. [Link]
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Amatrudo, J. M., et al. (2015). Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation. Methods in Molecular Biology, 1293, 117-133. [Link]
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A Senior Application Scientist's Guide to the Quantitative Analysis of Substrate Release from 2-(2-Nitrophenoxy)ethylamine Cages
For researchers, scientists, and drug development professionals navigating the intricate world of controlled molecular release, photolabile protecting groups, or "photocages," represent a powerful tool. Among these, the 2-(2-nitrophenoxy)ethylamine moiety has emerged as a versatile cage for amines, offering spatiotemporal control over the release of bioactive molecules. This guide provides an in-depth, technically-grounded comparison of this photocage with relevant alternatives, supported by detailed experimental protocols for the quantitative analysis of substrate release. Our focus is on empowering you with not just the "how," but the critical "why" behind each experimental choice, ensuring scientific integrity and reproducible results.
The Foundation: Understanding the Photochemistry of ortho-Nitrobenzyl Cages
The 2-(2-nitrophenoxy)ethylamine cage belongs to the broader class of ortho-nitrobenzyl (o-NB) photolabile protecting groups. The magic behind their function lies in a light-induced intramolecular rearrangement. Upon absorption of UV light, typically in the range of 300-365 nm, the ortho-nitrobenzyl group undergoes a photochemical reaction that ultimately liberates the caged amine.
The generally accepted mechanism proceeds through a Norrish Type II reaction.[1] This involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of a transient aci-nitro intermediate.[2][3] This intermediate is the key to the release mechanism. It subsequently rearranges and cyclizes, ultimately leading to the cleavage of the bond holding the amine and the formation of a 2-nitrosobenzaldehyde byproduct, releasing the desired amine substrate.[1][3]
dot digraph "Photochemical Release Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
Caged_Amine [label="2-(2-Nitrophenoxy)ethyl-Caged Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Excited_State [label="Excited State", fillcolor="#F1F3F4", fontcolor="#202124"]; Aci_Nitro [label="aci-Nitro Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclic_Intermediate [label="Cyclic Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Released_Amine [label="Released Amine (Substrate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="2-Nitrosobenzaldehyde Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Caged_Amine -> Excited_State [label="hv (UV light)", color="#4285F4", fontcolor="#4285F4"]; Excited_State -> Aci_Nitro [label="Intramolecular\nH-abstraction", color="#5F6368", fontcolor="#5F6368"]; Aci_Nitro -> Cyclic_Intermediate [label="Rearrangement", color="#5F6368", fontcolor="#5F6368"]; Cyclic_Intermediate -> Released_Amine [label="Cleavage", color="#34A853", fontcolor="#34A853"]; Cyclic_Intermediate -> Byproduct [label="Cleavage", color="#EA4335", fontcolor="#EA4335"]; } Photochemical release mechanism of a 2-(2-nitrophenoxy)ethylamine caged compound.
Quantitative Analysis: The Key to Understanding Release Profiles
To truly harness the power of photocages, a robust quantitative understanding of the substrate release is paramount. This involves determining the efficiency and kinetics of the uncaging process. The two primary metrics for this are the quantum yield (Φ) and the release rate constant (k) . The quantum yield represents the efficiency of the photoreaction, defined as the number of molecules undergoing a specific event (in this case, substrate release) for every photon absorbed. The release rate constant characterizes the speed of the release process.
Several analytical techniques can be employed to monitor the disappearance of the caged compound and the appearance of the released substrate. The choice of method depends on the specific properties of the molecules involved, the required sensitivity, and the available instrumentation.
Experimental Workflow for Quantitative Analysis
The general workflow for quantifying substrate release from a photocage is a systematic process designed to ensure accuracy and reproducibility.
dot digraph "Experimental Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
Sample_Prep [label="Sample Preparation\n(Caged Compound in Solution)", fillcolor="#F1F3F4", fontcolor="#202124"]; Irradiation [label="Controlled Irradiation\n(Light Source, Wavelength, Intensity)", fillcolor="#FBBC05", fontcolor="#202124"]; Aliquots [label="Time-Point Aliquot Collection", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Quantitative Analysis\n(HPLC, UV-Vis, or NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Concentration vs. Time)", fillcolor="#F1F3F4", fontcolor="#202124"]; Kinetics_Determination [label="Determination of Quantum Yield\n& Release Kinetics", fillcolor="#34A853", fontcolor="#FFFFFF"];
Sample_Prep -> Irradiation [color="#5F6368"]; Irradiation -> Aliquots [color="#5F6368"]; Aliquots -> Analysis [color="#5F6368"]; Analysis -> Data_Analysis [color="#5F6368"]; Data_Analysis -> Kinetics_Determination [color="#5F6368"]; } A generalized experimental workflow for the quantitative analysis of photocaged compounds.
In-Depth Methodologies for Quantitative Analysis
Here, we provide detailed, field-tested protocols for the three most common and powerful techniques for quantifying amine release from 2-(2-nitrophenoxy)ethylamine cages.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone technique for this application due to its high resolving power and sensitivity, allowing for the simultaneous quantification of the caged starting material and the released amine.
Rationale: By separating the components of the reaction mixture at different time points, we can accurately measure the decrease in the concentration of the caged compound and the corresponding increase in the concentration of the free amine. A UV detector is typically used as both the caged compound (due to the nitroaromatic chromophore) and many amine-containing substrates absorb in the UV range. For amines with poor UV absorbance, pre-column derivatization with a UV-active or fluorescent tag can be employed.[4]
Detailed Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the 2-(2-nitrophenoxy)ethylamine-caged amine in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution, ensuring solubility and stability). A typical starting concentration is in the range of 10-100 µM.
-
Protect the solution from ambient light to prevent premature uncaging.[2]
-
-
Irradiation:
-
Use a light source with a narrow wavelength range centered around the absorbance maximum of the photocage (typically ~350-365 nm for o-NB compounds). A collimated LED or a filtered mercury lamp are common choices.
-
Ensure consistent and uniform irradiation of the sample. A thermostatted cuvette holder can be used to maintain a constant temperature.
-
At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the irradiated solution. The frequency of sampling should be adjusted based on the expected rate of release.
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a robust choice for separating the relatively polar amine from the more non-polar caged compound.[4]
-
Mobile Phase: A gradient elution is often necessary to achieve good separation.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent to improve the peak shape of the amine.
-
Solvent B: Acetonitrile.
-
-
Gradient Program (Example):
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the caged compound and the released amine (or its derivative) have significant absorbance (e.g., 254 nm or 280 nm). A diode array detector (DAD) is highly recommended to monitor multiple wavelengths and check for peak purity.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Create calibration curves for both the caged compound and the released amine using standards of known concentrations.
-
Integrate the peak areas of the caged compound and the released amine in the chromatograms from each time point.
-
Use the calibration curves to determine the concentration of each species at each time point.
-
Plot the concentration of the released amine as a function of irradiation time to determine the release kinetics.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy offers a simpler and often faster method for monitoring the uncaging reaction, provided there is a significant change in the absorption spectrum upon photorelease.
Rationale: The cleavage of the photocage results in the formation of a 2-nitrosobenzaldehyde byproduct, which has a different UV-Vis absorption spectrum compared to the starting ortho-nitrobenzyl compound. By monitoring the change in absorbance at a specific wavelength, the progress of the reaction can be followed in real-time.[5][6]
Detailed Protocol:
-
Spectral Characterization:
-
Acquire the full UV-Vis absorption spectra (e.g., 250-500 nm) of the pure caged compound and the pure released amine in the chosen solvent.
-
Identify a wavelength where the change in absorbance upon uncaging is maximal. This is often in the region where the nitroso byproduct absorbs.
-
-
Kinetic Measurement:
-
Prepare a solution of the caged compound in a quartz cuvette.
-
Place the cuvette in a spectrophotometer equipped with a light source for irradiation (some instruments have this capability, or an external light source can be used).
-
Record the absorbance at the chosen wavelength over time while the sample is being irradiated.
-
A control experiment without irradiation should be performed to ensure that no thermal degradation is occurring.
-
-
Data Analysis:
-
The change in absorbance over time can be directly related to the concentration of the product formed using the Beer-Lambert law (A = εbc), provided the extinction coefficients of the starting material and product at that wavelength are known.
-
Plot the calculated concentration of the released amine versus time to determine the release kinetics.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful primary analytical method that can provide absolute quantification without the need for calibration curves for each analyte, as the signal intensity is directly proportional to the number of nuclei.[7][8]
Rationale: By integrating the signals of specific protons unique to the caged compound and the released amine, their relative concentrations in the reaction mixture can be determined at different time points. The use of an internal standard of known concentration allows for absolute quantification.[9]
Detailed Protocol:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the caged compound in a deuterated solvent (e.g., acetonitrile-d3, D2O) in an NMR tube.
-
Add a precisely weighed amount of an internal standard. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, 1,4-dioxane).
-
Protect the NMR tube from light.
-
-
NMR Acquisition:
-
Acquire an initial ¹H NMR spectrum before irradiation (t=0).
-
Irradiate the NMR tube for specific durations using a light source that can be directed into the NMR spectrometer or by removing the tube for irradiation and then re-inserting it for measurement.
-
Acquire ¹H NMR spectra at various time points during the irradiation.
-
Crucial Parameters for Quantitative Accuracy:
-
Relaxation Delay (d1): This must be set to at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation and accurate integration. A typical value is 30-60 seconds.
-
Pulse Angle: A 90° pulse angle should be used.
-
Number of Scans: Sufficient scans should be acquired to obtain a good signal-to-noise ratio for accurate integration.[10]
-
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectra.
-
Integrate a well-resolved signal for the caged compound, the released amine, and the internal standard.
-
The concentration of the analyte can be calculated using the following formula: C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * C_std where:
-
C = concentration
-
I = integral value
-
N = number of protons giving rise to the signal
-
-
Plot the concentration of the released amine versus time.
-
Comparative Analysis: 2-(2-Nitrophenoxy)ethylamine vs. Alternatives
The choice of a photocage is dictated by the specific requirements of the application, including the desired wavelength of activation, quantum yield, release kinetics, and potential for cytotoxicity of the cage and its byproducts.
| Photocage Class | Activating Wavelength (nm) | Typical Quantum Yield (Φ) | Release Kinetics | Advantages | Disadvantages |
| 2-(2-Nitrophenoxy)ethylamine | ~350-365 | 0.01 - 0.1 | Milliseconds to seconds | Well-established chemistry, predictable release mechanism. | Requires UV light which can be phototoxic, relatively low quantum yields.[3] |
| Coumarin-based Cages | 350 - 450 | 0.01 - 0.3 | Microseconds to milliseconds | Higher quantum yields than o-NB, tunable absorption.[11] | Can have complex photochemistry, potential for side reactions. |
| BODIPY-based Cages | 450 - 600 (Visible) | 0.01 - 0.5 | Varies | Activation with visible light reduces phototoxicity, high extinction coefficients.[8][11] | Can be synthetically more challenging, potential for singlet oxygen generation. |
| Cyanine-based Cages | 650 - 800 (Near-IR) | Lower (often < 0.01) | Varies | Deep tissue penetration of near-IR light. | Generally lower quantum yields, can be less stable. |
Causality behind Performance:
-
The lower quantum yields of many o-NB cages are often attributed to competing non-productive decay pathways from the excited state.
-
The faster release kinetics of some coumarin-based cages are due to a more efficient and direct photochemical rearrangement pathway.
-
The shift to longer wavelengths in BODIPY and cyanine cages is achieved through extended π-conjugated systems, which lowers the energy required for electronic excitation. However, this can sometimes lead to increased non-radiative decay pathways, impacting the quantum yield.
Conclusion: A Versatile Tool with Important Considerations
The 2-(2-nitrophenoxy)ethylamine photocage remains a valuable and widely used tool for the controlled release of amines. Its well-understood photochemistry and predictable behavior make it a reliable choice for many applications. However, the requirement for UV-light activation and its relatively modest quantum yield are important limitations to consider, especially for in vivo studies where phototoxicity and light penetration are major concerns.
The emergence of visible and near-IR light-activated photocages offers exciting alternatives for applications demanding greater biocompatibility. The quantitative methods detailed in this guide provide the necessary framework for researchers to rigorously evaluate and compare the performance of 2-(2-nitrophenoxy)ethylamine cages with these newer alternatives, enabling the selection of the optimal tool for their specific scientific inquiry. By combining a thorough understanding of the underlying photochemistry with precise quantitative analysis, researchers can confidently and effectively implement photocage technology to advance their work in drug delivery, materials science, and fundamental biological research.
References
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Exploring the Potential of 2-(2-Nitrophenyl)ethyl-Caged N-Hydroxysulfonamides for the Photoactivated Release of Nitroxyl (HNO). The Journal of Organic Chemistry. [Link]
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Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Photo-uncaging followed by UV–Vis (ultraviolet-visible) and LC–MS analysis. ResearchGate. [Link]
-
Seeing and Cleaving: Turn-Off Fluorophore Uncaging and Its Application in Hydrogel Photopatterning and Traceable Neurotransmitter Photocages. ACS Sensors. [Link]
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A photochemical approach for controlled drug release in targeted drug delivery. Theranostics. [Link]
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Photolabile protecting group. Wikipedia. [Link]
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Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. [Link]
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Recent progress in studies of photocages. Medicinal Chemistry Research. [Link]
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Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Critical Reviews in Analytical Chemistry. [Link]
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Universal Quantitative NMR Analysis of Complex Natural Samples. Current Protocols in Chemical Biology. [Link]
-
Quantitative NMR spectroscopy in pharmaceutical R&D. ResearchGate. [Link]
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Intramolecular sensitization of photocleavage of the photolabile 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) protecting group: photoproducts and photokinetics of the release of nucleosides. Chemistry. [Link]
-
A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. Molecules. [Link]
-
Practical Aspects of Quantitative NMR Experiments. University of Missouri-St. Louis. [Link]
-
Kinetics of Proton Release after Flash Photolysis of 1-(2-Nitrophenyl)ethyl Sulfate (Caged Sulfate) in Aqueous Solution. ResearchGate. [Link]
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The Researcher's Guide to Photolabile Protection: A Comparative Analysis of 2-(2-Nitrophenoxy)ethylamine and its Alternatives in Spatiotemporal Control of Bioactive Molecules
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling and neuronal circuitry, the ability to control the release of bioactive molecules with high spatial and temporal precision is paramount. This has led to the development of "caged" compounds, where a photolabile protecting group (PPG) renders a molecule biologically inert until a flash of light triggers its release. Among the pioneering and most widely used PPGs is the ortho-nitrobenzyl scaffold. This guide provides a comprehensive comparison of the 2-(2-nitrophenoxy)ethyl caging strategy, the core of 2-(2-Nitrophenoxy)ethylamine hydrochloride, with other leading alternatives for the photorelease of neurotransmitters and other biological effectors. We will delve into the causality behind experimental choices, present validated protocols, and offer a clear-eyed view of the performance metrics that matter most in the laboratory.
The Principle of Photocaging: Harnessing Light to Command Biology
The concept of a "caged" compound is elegantly simple: a biologically active molecule is temporarily inactivated by a covalently attached, light-sensitive molecule—the PPG.[1] This allows for the precise delivery and release of the active molecule at a specific time and location using a focused light source. The ortho-nitrobenzyl group and its derivatives have been workhorses in this field due to their relatively efficient photochemistry.[2]
The general mechanism for the photolysis of o-nitrobenzyl-caged compounds proceeds through a Norrish Type II-like intramolecular rearrangement. Upon absorption of a photon, the excited nitro group abstracts a hydrogen atom from the benzylic carbon, initiating a cascade of electronic and atomic rearrangements that culminate in the cleavage of the bond to the protected molecule and the formation of a 2-nitrosobenzaldehyde byproduct.[3]
Caption: Generalized mechanism of o-nitrobenzyl photocleavage.
Performance Metrics: What Defines a Superior Caged Compound?
The efficacy of a caged compound is not a monolithic property but rather a composite of several key performance indicators:
-
Quantum Yield of Uncaging (Φu): This fundamental parameter represents the efficiency of the photolysis reaction – the fraction of absorbed photons that result in the release of the caged molecule. A higher quantum yield means that less light is required to achieve a desired concentration of the active molecule, minimizing potential phototoxicity.[4][5]
-
Molar Extinction Coefficient (ε): This value indicates how strongly a molecule absorbs light at a particular wavelength. A high extinction coefficient is desirable as it allows for efficient light absorption even at low concentrations of the caged compound.
-
Uncaging Cross-Section (δu): For two-photon excitation, the uncaging cross-section (in Goeppert-Mayer units, GM) is the critical parameter. It is the product of the two-photon absorption cross-section and the quantum yield. A higher uncaging cross-section allows for efficient release with lower laser power, which is crucial for minimizing photodamage in living tissues.[6][7]
-
Wavelength of Excitation (λmax): The ideal excitation wavelength is one that is minimally absorbed by endogenous biological molecules, thereby reducing phototoxicity and allowing for deeper tissue penetration. This has driven the development of PPGs that can be cleaved by visible or near-infrared (NIR) light.[8][9]
-
Biological Inertness: The caged compound itself should not exhibit any significant biological activity, such as receptor agonism or antagonism, before photolysis. This is a critical consideration, as off-target effects can confound experimental results.[6][10]
-
Solubility and Stability: A useful caged compound must be soluble and stable in physiological buffers to ensure reliable and reproducible experimental conditions.[11]
A Comparative Analysis of Leading Photolabile Protecting Groups
While this compound itself is not extensively characterized in the literature, the 2-(2-nitrophenyl)ethyl (NPE) caging moiety it contains is a well-established PPG. We will compare the performance of this foundational caging strategy with several state-of-the-art alternatives used for caging the key neurotransmitters glutamate and GABA.
| Photolabile Protecting Group | Caged Molecule | Excitation | Quantum Yield (Φu) | 2-Photon Uncaging Cross-Section (δu) at λ (nm) | Key Advantages | Key Disadvantages |
| NPE (o-Nitrophenylethyl) | Generic Amine | UV (~350 nm) | ~0.01 - 0.1 | Low/Negligible | Well-established chemistry, relatively stable.[11][12] | Low quantum yield, UV excitation, potential for byproduct reactivity.[12] |
| MNI | Glutamate | UV (~350 nm) / 2P (~720 nm) | ~0.085[2] | ~0.06 GM @ 730 nm[6] | Good 2P cross-section for its class, widely used.[6] | Antagonism of GABA-A receptors, UV excitation.[6][10] |
| CDNI | Glutamate/GABA | UV (~350 nm) / 2P (~720 nm) | ~0.5 - 0.6[13] | ~5x higher than MNI-Glu[6] | High quantum yield, efficient 2P uncaging.[6][13] | GABA-A receptor antagonism, UV/near-IR excitation.[6] |
| DEAC450 | GABA/Glutamate | Visible (~450 nm) / 2P (~900 nm) | ~0.39[5][14] | Effective at 900 nm[5] | Visible light excitation, good for two-color uncaging.[4][5] | Can be fluorescent, potential for off-target effects.[4] |
| RuBi | GABA/Glutamate | Visible (~473 nm) | High | Low 2P efficiency | Visible light excitation, low concentrations needed for 1P.[15][16] | Potential for toxicity at higher concentrations.[17] |
Note: The quantum yield for the NPE group can vary depending on the leaving group and experimental conditions. The value provided is a general range based on related compounds.
Experimental Workflow: Two-Photon Uncaging of Glutamate in Acute Brain Slices
This protocol provides a detailed, step-by-step methodology for a typical two-photon glutamate uncaging experiment in acute hippocampal slices, a common application for evaluating the efficacy of caged compounds. This serves as a self-validating system, as successful execution will result in measurable physiological responses (e.g., excitatory postsynaptic currents).
Caption: Experimental workflow for two-photon glutamate uncaging.
Detailed Protocol
-
Acute Brain Slice Preparation:
-
Prepare artificial cerebrospinal fluid (aCSF) containing (in mM): 127 NaCl, 25 NaHCO3, 1.2 NaH2PO4, 2.5 KCl, 25 D-glucose, 2 CaCl2, and 1 MgCl2, aerated with 95% O2/5% CO2.[18]
-
Anesthetize and decapitate a rodent (e.g., a P16-19 mouse or rat) in accordance with institutional animal care and use committee guidelines.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Cut 300 µm thick hippocampal slices using a vibratome and transfer them to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover.
-
-
Preparation of Caged Glutamate Solution:
-
Dissolve the caged glutamate compound (e.g., MNI-glutamate) in the recording aCSF to a final concentration of 2.5 mM.[18][19] Protect the solution from light to prevent premature uncaging.
-
For some caged compounds that exhibit GABA-A receptor antagonism, it may be necessary to include a GABA-A receptor antagonist (e.g., picrotoxin) in the bath if studying purely glutamatergic transmission, or to use lower concentrations if GABAergic transmission is of interest.[10]
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfer a slice to the recording chamber of a two-photon microscope and perfuse with the caged glutamate-containing aCSF at a rate of 2-3 mL/min.
-
Visually identify a CA1 pyramidal neuron using infrared differential interference contrast (IR-DIC) microscopy.
-
Establish a whole-cell patch-clamp recording using a borosilicate glass pipette (3-6 MΩ) filled with an internal solution containing (in mM): 135 Cs-methanesulfonate, 10 HEPES, 10 Na2-phosphocreatine, 4 MgCl2, 4 Na2-ATP, 0.4 Na-GTP, and a fluorescent dye (e.g., Alexa Fluor 488 or 594) to visualize the neuron's morphology.[18]
-
Hold the neuron at -65 mV to record excitatory postsynaptic currents (EPSCs).
-
-
Identification of Target Dendritic Spines:
-
Using the two-photon laser at an imaging wavelength (e.g., 920 nm for Alexa Fluor 594), visualize the dendritic arbor of the patched neuron.
-
Select a secondary or tertiary apical dendrite and identify individual dendritic spines for targeted uncaging.
-
-
Two-Photon Laser Uncaging:
-
Tune the Ti:Sapphire laser to the uncaging wavelength for the specific caged compound (e.g., 720 nm for MNI-glutamate).[19]
-
Position the laser spot adjacent to the head of the target dendritic spine.
-
Deliver a short laser pulse (e.g., 0.2-1 ms duration) with a power of 6-8 mW at the sample.[19] The optimal power and duration should be determined empirically to elicit a physiological-like response while avoiding phototoxicity.[20]
-
-
Recording of Postsynaptic Currents:
-
Record the uncaging-evoked EPSCs (uEPSCs) using the patch-clamp amplifier.
-
Repeat the uncaging stimulus multiple times with an appropriate inter-stimulus interval (e.g., 30 seconds) to obtain an average response.
-
-
Data Analysis:
-
Measure the amplitude, rise time, and decay kinetics of the averaged uEPSCs.
-
Compare these parameters between different caged compounds or under different experimental conditions.
-
-
Controls:
-
Perform uncaging at a location away from any dendrites to ensure that the recorded currents are not due to diffuse glutamate activating extrasynaptic receptors.
-
Apply appropriate receptor antagonists (e.g., CNQX and APV for AMPA and NMDA receptors, respectively) to confirm the identity of the recorded currents.
-
Choosing the Right Tool for the Job: A Final Word
The selection of a photolabile protecting group is a critical decision in the design of any experiment requiring the spatiotemporal control of bioactive molecules. While the classic ortho-nitrobenzyl-based caging strategies, such as the 2-(2-nitrophenoxy)ethyl group, remain valuable tools, the field has evolved significantly. The development of PPGs with higher quantum yields, two-photon uncaging cross-sections, and red-shifted excitation wavelengths offers researchers an expanded toolkit to probe biological systems with greater precision and minimal perturbation.
For applications requiring high two-photon efficiency in the near-infrared, CDNI-based cages currently offer superior performance over the more traditional MNI and NPE groups. For experiments where visible light excitation is advantageous to minimize phototoxicity and maximize tissue penetration, or for two-color uncaging experiments, DEAC450 and RuBi-based cages are excellent choices.[4][16]
Ultimately, the optimal choice of a caged compound will depend on the specific biological question, the experimental preparation, and the available instrumentation. By carefully considering the performance metrics and experimental design principles outlined in this guide, researchers can confidently select and implement the most appropriate photolabile protecting group to unlock new insights into the dynamic processes of life.
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A Senior Application Scientist's Guide to Selecting Photolabile Protecting Groups for Biological Studies
In the intricate world of biological research, the ability to initiate biological processes with high spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), or "caging" groups, have emerged as indispensable tools, offering researchers the power to control the activity of biomolecules with a pulse of light.[1][2] This guide provides a comprehensive comparison of commonly used PPGs, offering insights into their selection criteria, performance characteristics, and practical applications in biological studies. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their light-mediated experiments.
The Core Principle: Caging and Uncaging
The fundamental concept behind PPGs is the temporary inactivation of a biologically active molecule by covalent attachment of a light-sensitive moiety.[3] This "caged" molecule remains dormant until it is exposed to light of a specific wavelength. Upon photoirradiation, the PPG undergoes a photochemical reaction, leading to its cleavage and the rapid release of the active biomolecule, a process termed "uncaging."[3][4] This ability to trigger biological events on demand allows for the investigation of dynamic cellular processes with unprecedented control.[2][5]
Key Selection Criteria for Photolabile Protecting Groups
The ideal PPG for a biological study is not a one-size-fits-all solution. The selection process involves a careful consideration of several critical parameters that dictate the success and reliability of the experiment.[5]
1. Photophysical Properties:
-
Absorption Wavelength (λmax): The wavelength at which the PPG exhibits maximum absorption is a crucial factor. For biological applications, it is highly desirable to use PPGs that can be cleaved by longer wavelength light (visible or near-infrared) to minimize cellular damage and enhance tissue penetration.[5][6] Ultraviolet (UV) light, while effective for some PPGs, can be phototoxic to cells.[6]
-
Molar Extinction Coefficient (ε): This value represents the PPG's ability to absorb light at a specific wavelength. A higher molar extinction coefficient is generally preferred as it allows for efficient uncaging with lower light intensity.[5]
-
Quantum Yield of Uncaging (Φu): The quantum yield is a measure of the efficiency of the photorelease process. It is defined as the ratio of the number of released molecules to the number of absorbed photons.[7] A higher quantum yield signifies a more efficient PPG, requiring less light exposure to achieve the desired concentration of the active molecule.[1][7]
-
Uncaging Efficiency (ε × Φu): The product of the molar extinction coefficient and the quantum yield provides an overall measure of the PPG's uncaging efficiency.[5] This parameter is critical for comparing the performance of different PPGs.
-
Two-Photon Absorption (TPA) Cross-Section (δa): For applications requiring high spatial resolution, such as in neuroscience, two-photon excitation is employed.[4][5] In this non-linear optical process, the PPG simultaneously absorbs two lower-energy photons to become excited.[8] A large two-photon absorption cross-section is essential for efficient two-photon uncaging.[5]
2. Chemical and Biological Properties:
-
Aqueous Solubility and Stability: PPGs and their caged compounds must be soluble and stable in aqueous biological media under physiological conditions (pH, temperature) to ensure their efficacy and prevent premature release of the active molecule.[1][5][7]
-
Photolysis Byproducts: The byproducts generated after photolysis should be non-toxic and should not interfere with the biological system under investigation.[5][7][9] Ideally, the byproducts should also be transparent at the irradiation wavelength to avoid acting as an internal filter.[7][9]
-
Release Kinetics: The rate at which the active molecule is released after photo-stimulation is a critical parameter, especially for studying fast biological processes like neurotransmission.[5]
-
Orthogonality: In complex biological systems, it is often necessary to control multiple bioactive molecules independently. This can be achieved by using a set of "orthogonal" PPGs that can be selectively cleaved by different wavelengths of light.[5][10][11]
A Comparative Analysis of Common Photolabile Protecting Groups
Several classes of PPGs have been developed, each with its own set of advantages and limitations. The choice of a specific PPG class depends on the experimental requirements.
o-Nitrobenzyl Derivatives
The o-nitrobenzyl (ONB) group is one of the most widely used and well-characterized classes of PPGs.[12][13] Upon UV irradiation, the ONB group undergoes an intramolecular rearrangement, leading to the release of the protected substrate and the formation of a 2-nitrosobenzaldehyde byproduct.
-
Advantages: Well-established chemistry, versatile for protecting a wide range of functional groups, and commercially available in various forms.[1]
-
Disadvantages: Requires UV light for cleavage (typically 280-350 nm), which can be phototoxic. The nitroso byproduct can be reactive and absorb light, potentially interfering with the experiment.[7][9]
| Derivative | λmax (nm) | Quantum Yield (Φu) | Key Features & Applications |
| o-Nitrobenzyl (ONB) | ~280-350 | Varies (e.g., 0.01-0.1) | The foundational ONB caging group. |
| Nitroveratryloxycarbonyl (NVOC) | ~350 | ~0.004 | Improved properties over ONB, widely used in solid-phase synthesis.[13] |
| Dimethoxynitrobenzyl (DMNB) | ~350-360 | ~0.01-0.05 | Enhanced quantum yield compared to ONB. |
Coumarin-Based Protecting Groups
Coumarin-based PPGs have gained popularity due to their longer-wavelength absorption maxima, extending into the visible region.[5][14] Their photophysical properties can be readily tuned through chemical modifications.[6][15]
-
Advantages: Absorb light at longer, less damaging wavelengths (350-500 nm).[14][15] They often exhibit high molar extinction coefficients and fast release kinetics.[14]
-
Disadvantages: Can have lower quantum yields compared to some ONB derivatives. The coumarin byproduct is often fluorescent, which can be a drawback or an advantage depending on the application.[14]
| Derivative | λmax (nm) | Quantum Yield (Φu) | Key Features & Applications |
| (7-Diethylamino-coumarin-4-yl)methyl (DEACM) | ~390-400 | ~0.002-0.008 | One of the most common coumarin cages, absorbs in the near-UV/visible region.[5][14] |
| 6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc) | ~370-390 | ~0.02 | Exhibits a useful two-photon cross-section.[16] |
| π-extended Coumarins | >500 | Varies | Red-shifted absorption into the green region of the spectrum.[15] |
Quinoline-Based Protecting Groups
Quinoline-based PPGs are a more recent development, offering promising features for biological applications, particularly for two-photon uncaging.[17][18]
-
Advantages: Can be designed to have large two-photon absorption cross-sections, making them suitable for high-resolution imaging and uncaging experiments.[19][20] Some derivatives are compatible with radical desulfurization, expanding their utility in protein synthesis.[17][21]
-
Disadvantages: The chemistry of quinoline-based PPGs is less established compared to ONB and coumarin derivatives.
| Derivative | Excitation | Key Features & Applications |
| (8-Cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) | 1P & 2P | Scaffold for developing PPGs with enhanced two-photon properties.[19][20] |
| 7-(Piperazin-1-yl)-2-(methyl)quinolinyl (PPZQ) | 1P | Compatible with native chemical ligation and desulfurization methods in protein synthesis.[17][21] |
Experimental Workflow for a Photocaging Experiment
A typical photocaging experiment involves several key steps, from the preparation of the caged compound to the analysis of the biological response.
Caption: A typical experimental workflow for a photocaging experiment.
Step-by-Step Methodology:
-
Preparation of the Caged Compound: The caged compound is either synthesized in-house or obtained from a commercial supplier. It is crucial to ensure the purity of the compound to avoid any off-target effects.
-
Sample Preparation: The biological sample (e.g., cell culture, tissue slice) is prepared according to standard protocols.
-
Incubation: The sample is incubated with the caged compound at an appropriate concentration and for a sufficient duration to allow for cellular uptake or distribution.
-
Photoirradiation: The sample is irradiated with a light source emitting at the absorption maximum of the PPG. The intensity and duration of the light exposure should be optimized to achieve the desired level of uncaging while minimizing photodamage.
-
Data Acquisition and Analysis: The biological response following uncaging is monitored using appropriate techniques, such as fluorescence microscopy, electrophysiology, or biochemical assays. The data is then analyzed to quantify the effects of the released bioactive molecule.
Orthogonal Deprotection: Controlling Multiple Processes
The ability to independently control the release of multiple bioactive molecules is a powerful tool for dissecting complex biological pathways. This can be achieved through "orthogonal deprotection," where two or more different PPGs with distinct absorption spectra are used.[22] By sequentially irradiating the sample with different wavelengths of light, each PPG can be selectively cleaved.[10][11]
Caption: The concept of orthogonal deprotection using two different PPGs.
The Photolysis Mechanism: A Closer Look at o-Nitrobenzyl PPGs
The photolysis of o-nitrobenzyl-caged compounds is a well-studied process that proceeds through a Norrish Type II-like intramolecular rearrangement.[1]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
